3,5-Difluoro-4-methylphenol (CAS 2985-61-7): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Applications
Executive Summary In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of fluorine atoms into aromatic systems is a foundational technique for modulating physicochemical propert...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of fluorine atoms into aromatic systems is a foundational technique for modulating physicochemical properties. 3,5-Difluoro-4-methylphenol stands out as a highly versatile fluorinated building block. By flanking a para-methyl group with two meta-fluorine atoms, this compound exhibits a unique electronic and steric profile that significantly alters its acidity, lipophilicity, and metabolic stability compared to unfluorinated analogs. This whitepaper provides an in-depth analysis of its structural causality, validated synthetic workflows, and specialized applications in drug development.
Physicochemical Profiling & Structural Causality
To effectively utilize 3,5-Difluoro-4-methylphenol in rational drug design, one must first understand the quantitative parameters that define its behavior in biological and chemical systems[1].
Quantitative Data Summary
Property
Value
IUPAC Name
3,5-Difluoro-4-methylphenol
CAS Number
2985-61-7
Molecular Formula
C₇H₆F₂O
Molecular Weight
144.12 g/mol
LogP (Lipophilicity)
~2.47
Fsp³ Fraction
0.14
Canonical SMILES
CC1=C(F)C=C(O)C=C1F
The Causality of Fluorination
The addition of fluorine atoms at the 3 and 5 positions fundamentally rewrites the molecule's electronic landscape.
Lowered pKa (Increased Acidity): Because the fluorine atoms are positioned meta to the hydroxyl group, their strong inductive electron-withdrawing effect (-I) operates without the counteracting resonance (+M) effect that occurs at the ortho or para positions. This stabilizes the phenoxide anion, lowering the pKa and making the hydroxyl group a stronger hydrogen-bond donor in target-binding pockets.
Enhanced Lipophilicity: The highly electronegative nature of fluorine, combined with its low polarizability, increases the overall lipophilicity (LogP ~2.47)[1]. This is critical for improving the membrane permeability of downstream active pharmaceutical ingredients (APIs).
Metabolic Shielding: The strong C-F bonds provide steric shielding to the aromatic ring, significantly reducing the molecule's susceptibility to cytochrome P450-mediated oxidative degradation.
Logical relationship between 3,5-difluoro substitution and resulting physicochemical properties.
Synthetic Methodology: The Lithiation-Borylation-Oxidation Sequence
Direct electrophilic fluorination of 4-methylphenol often results in poor regiocontrol, yielding complex mixtures of mono-, di-, and over-oxidized byproducts[2]. To ensure high purity and regioselectivity, a bottom-up synthesis utilizing a lithiation-borylation-oxidation sequence starting from 1-bromo-3,5-difluorobenzene is the industry standard[2].
Step 1: Directed Lithiation and Methylation
Causality: Lithium diisopropylamide (LDA) is selected as a non-nucleophilic base to selectively deprotonate the C4 position. The C4 proton is highly acidic because it is flanked by two strongly electron-withdrawing fluorine atoms. Deprotonation at -78°C generates a stable aryl anion, avoiding premature halogen-metal exchange at the bromine site. Subsequent quenching with methyl iodide yields 4-bromo-2,6-difluorotoluene[2].
Step 2: Halogen-Lithium Exchange and Borylation
Causality: n-Butyllithium (n-BuLi) is employed to drive a rapid halogen-metal exchange at the C1 bromine position. The resulting organolithium intermediate is trapped with triisopropyl borate, forming 3,5-difluoro-4-methylphenylboronic acid[2].
Step 3: Oxidative Cleavage
Causality: The boronic acid is converted to the target phenol via electrophilic substitution using hydrogen peroxide (H₂O₂) and catalytic iodine (I₂)[2].
Synthetic workflow of 3,5-Difluoro-4-methylphenol via lithiation-borylation-oxidation.
The final step—converting the boronic acid to the phenol—requires strict control of oxidative conditions. The following protocol is designed as a self-validating system, incorporating internal checks to prevent the propagation of errors.
Materials:
3,5-Difluoro-4-methylphenylboronic acid (1.0 eq)
Hydrogen peroxide (30% aqueous solution, 3.0 eq)
Iodine (I₂, 0.1 eq)
Dichloromethane (DCM) / Water (1:1 v/v)
Step-by-Step Methodology:
Initialization: Suspend the boronic acid in the DCM/Water biphasic system at 25°C.
Causality: The biphasic system moderates the reaction rate. The water-soluble H₂O₂ interacts with the organic-soluble boronic acid strictly at the solvent interface, preventing thermal runaway.
Catalyst Addition: Add catalytic Iodine (0.1 eq) to the mixture.
Causality: I₂ acts as an electrophilic activator. It reacts with H₂O₂ to form a highly reactive hypoiodous acid (HOI) intermediate, which dramatically accelerates the cleavage of the C-B bond[2].
Controlled Oxidation: Dropwise add 30% H₂O₂ over 15 minutes, maintaining the internal temperature between 25–40°C.
Validation Checkpoint (In-Process Control): After 2 hours, sample the organic layer. Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).
Validation Logic: The starting boronic acid (lower R_f) should be completely consumed. A new spot (higher R_f) will appear, which must stain dark brown upon treatment with KMnO₄, confirming the presence of the newly formed phenolic -OH group.
Quenching: Quench the reaction vigorously with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
Causality: Thiosulfate instantly reduces unreacted H₂O₂ and I₂, halting the reaction and preventing the over-oxidation of the target phenol into unwanted quinone derivatives.
Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product (Typical yield: 78–85%)[2].
Applications in Drug Development & Antimicrobial Research
3,5-Difluoro-4-methylphenol is not merely a synthetic intermediate; it is a highly active pharmacophore utilized across multiple therapeutic areas.
Antimicrobial Agents: Research indicates that this specific fluorinated phenol exhibits significant intrinsic antimicrobial activity. In vitro assays have demonstrated low minimum inhibitory concentrations (MICs) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacterial strains, as well as certain fungal pathogens[2].
Antiviral Therapeutics: The compound is utilized as a critical building block in the synthesis of complex amides designed to combat drug-resistant viral strains. For instance, it is a key intermediate in the development of agents targeting acyclovir-resistant herpesviruses[3]. The incorporation of the 3,5-difluoro-4-methylphenyl moiety enhances the drug's binding affinity to viral enzymes while simultaneously improving its pharmacokinetic profile (bioavailability and half-life) through metabolic shielding[3].
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylphenol The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylphenol
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The compound 3,5-Difluoro-4-methylphenol serves as a critical building block, where the fluorine substituents significantly modulate the pKa of the phenolic hydroxyl group, enhance lipophilicity, and improve metabolic stability[1].
When designing a synthesis pathway for this molecule, direct electrophilic fluorination of 4-methylphenol (e.g., using Selectfluor or N-fluorobenzenesulfonimide) is generally avoided. Direct fluorination suffers from poor regiocontrol, invariably yielding a complex mixture of mono-, di-, and over-fluorinated isomers that are notoriously difficult to separate via standard chromatography[1].
To ensure absolute regiochemical fidelity and high overall yield, a bottom-up construction utilizing a lithiation-borylation-oxidation sequence is the industry standard[1]. This highly controlled, three-step pathway utilizes commercially available 1-bromo-3,5-difluorobenzene as the starting material.
Chemical synthesis pathway of 3,5-Difluoro-4-methylphenol via lithiation-borylation-oxidation.
Mechanistic Causality & Reaction Parameters
To achieve a self-validating and reproducible system, it is critical to understand the mechanistic causality behind the reagent selection and physical parameters of each step.
Step 1: Directed ortho-Lithiation and Methylation
The first step leverages the strong electron-withdrawing nature of the two fluorine atoms, which highly acidify the C4 proton (para to the bromine atom). By utilizing a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C), we achieve selective deprotonation at the C4 position without initiating unwanted nucleophilic aromatic substitution (SNAr) or benzyne formation[1][2]. Subsequent quenching with methyl iodide (MeI) yields the methylated intermediate.
Step 2: Halogen-Lithium Exchange and Borylation
The conversion of the brominated intermediate to a boronic acid requires rapid halogen-metal exchange. n-Butyllithium (n-BuLi) is utilized at -78°C because, at this temperature, the kinetics of the halogen-lithium exchange vastly outpace any competing deprotonation events[1][2]. The resulting aryllithium species is trapped using triisopropyl borate [B(OiPr)3] . The causality behind choosing the triisopropyl ester over the trimethyl variant is steric bulk: the bulky isopropyl groups prevent the aryllithium species from adding multiple times to the boron center, which would otherwise form unwanted borinic acid byproducts.
Step 3: Oxidative Hydroxylation
The final transformation converts the boronic acid to the target phenol. This is achieved using 30% aqueous hydrogen peroxide (H2O2). The addition of catalytic Iodine (I2) is a sophisticated optimization[1][3]. Iodine acts as a mild electrophilic activator, facilitating the 1,2-aryl migration from the boron atom to the peroxide oxygen. This catalytic system avoids the need for heavy transition metals, simplifying downstream purification and reducing toxicity[1][3].
The following protocols are designed as self-validating workflows. Adherence to the specified In-Process Controls (IPCs) ensures that deviations are caught before proceeding to subsequent steps.
Protocol 1: Synthesis of 4-Bromo-2,6-difluorotoluene
Preparation: Purge a dry, 3-neck round-bottom flask with inert gas (N2 or Argon). Add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 5 volumes).
Lithiation: Cool the reactor to -78°C using a dry ice/acetone bath. Slowly add LDA (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature strictly below -70°C to prevent decomposition of the aryllithium intermediate[1][2]. Stir for 1 hour.
Alkylation: Add methyl iodide (1.1 eq) dropwise. Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.
Quench & IPC: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl.
IPC 1: Sample the organic layer for HPLC. Proceed only if the starting material is <2% and target purity is >98%[1].
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate.
Protocol 2: Synthesis of 3,5-Difluoro-4-methylphenylboronic acid
Exchange: Dissolve 4-bromo-2,6-difluorotoluene (1.0 eq) in anhydrous THF under N2. Cool to -78°C. Add n-BuLi (1.1 eq, typically 2.5M in hexanes) dropwise[1][2]. Stir for 2 hours at -78°C.
Borylation: Add triisopropyl borate (1.2 eq) rapidly in one portion to trap the kinetically favored aryllithium species[1][2]. Allow the mixture to warm to room temperature overnight.
Hydrolysis & IPC: Quench the reaction by adding 1N HCl.
IPC 2: Monitor the aqueous phase with a pH meter. Carefully adjust the pH to exactly 5–6[2]. Causality: Extreme acidic or basic conditions will trigger protodeboronation, cleaving the newly formed C-B bond.
Workup: Extract with ethyl acetate. Evaporate the solvent at a water bath temperature not exceeding 35°C to prevent thermal degradation of the boronic acid[2]. Triturate the residue with n-hexane to afford a high-purity solid[2].
Protocol 3: Synthesis of 3,5-Difluoro-4-methylphenol
Oxidation Setup: Dissolve the 3,5-difluoro-4-methylphenylboronic acid (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water[1].
Catalysis: Add a catalytic amount of Iodine (I2, 0.05 eq)[1][3].
Peroxide Addition: Slowly add 30% aqueous H2O2 (1.5 eq) dropwise. Causality: The oxidation is highly exothermic. Dropwise addition controls the thermal runaway. Maintain the internal temperature between 25°C and 40°C using a water bath[1].
Reaction Monitoring: Stir for 2–4 hours until TLC or LC-MS indicates complete consumption of the boronic acid.
Quench & Isolation: Quench excess peroxide by adding a saturated solution of sodium thiosulfate (Na2S2O3). Separate the organic layer, extract the aqueous layer twice with DCM, combine the organics, dry, and concentrate. Purify via recrystallization or silica gel chromatography to yield the final 3,5-difluoro-4-methylphenol.
References
BenchChem Technical Support Team. "3,5-Difluoro-4-methylphenol for Research Use Only: Preparation Methods." BenchChem.
Tang Yongjun, Mo Shan. "Method for preparing 3,5-difluoro-4-methyl phenylboronic acid." Patent CN103951688A, Google Patents.
Lu Guangying, Zhou Yuehui. "Preparation method of 3, 5-difluorophenol." Patent CN112778090A, Google Patents.
The Strategic Utility of 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) in Medicinal Chemistry and Material Science
Executive Summary The introduction of fluorine atoms into organic scaffolds is a cornerstone strategy in modern drug development and advanced material science. 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) is a highly spec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The introduction of fluorine atoms into organic scaffolds is a cornerstone strategy in modern drug development and advanced material science. 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) is a highly specialized fluorinated phenolic compound that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and its strategic application in enhancing pharmacokinetic profiles and antiviral efficacy.
Physicochemical Profiling and Structural Causality
The unique utility of 3,5-Difluoro-4-methylphenol stems directly from its structural arrangement. The presence of highly electronegative fluorine atoms at the meta positions (C3 and C5) relative to the hydroxyl group exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the phenolic hydroxyl group compared to an unfluorinated phenol, rendering it a superior hydrogen-bond donor at physiological pH. Furthermore, the methyl group at the para position (C4) provides steric shielding, blocking primary sites of oxidative metabolism.
Quantitative Data Summary
The fundamental chemical identifiers and properties of the compound are summarized in Table 1 [1, 2].
Table 1: Physicochemical Properties of 3,5-Difluoro-4-methylphenol
Property
Value
Structural Implication
CAS Number
2985-61-7
Unique registry identifier for sourcing and compliance.
Molecular Formula
C7H6F2O
Dictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight
144.12 g/mol
Low molecular weight, ideal for fragment-based drug discovery.
Canonical SMILES
CC1=C(F)C=C(O)C=C1F
Confirms the symmetrical fluorination around the methyl group.
InChIKey
NHXUPFDHSBROJF-UHFFFAOYSA-N
Standardized hash for database cross-referencing.
Purity Standard
≥95% (HPLC)
Minimum threshold required for reproducible organic synthesis.
Synthetic Methodologies: The Lithiation-Borylation-Oxidation Workflow
Synthesizing highly substituted fluorinated aromatics requires strict regiocontrol. The most efficient and scalable method for producing 3,5-Difluoro-4-methylphenol is the three-step Lithiation-Borylation-Oxidation strategy starting from 1-Bromo-3,5-difluorobenzene [1].
Causality Behind Experimental Choices
Kinetic Control at -78°C: Lithium diisopropylamide (LDA) is utilized at ultra-low temperatures to selectively deprotonate the most acidic proton (between the two fluorines) without triggering benzyne formation or nucleophilic aromatic substitution.
Triisopropyl Borate vs. Trimethyl Borate: Triisopropyl borate is chosen for the borylation step because its increased steric bulk prevents the over-reaction of the intermediate into unwanted borinic acids.
Iodine Catalysis in Oxidation: Iodine acts as a mild Lewis acid that activates the boronic acid, facilitating a clean Baeyer-Villiger-type nucleophilic attack by hydrogen peroxide.
Caption: Synthesis workflow of 3,5-Difluoro-4-methylphenol via lithiation-borylation-oxidation.
Step-by-Step Protocol: Self-Validating Synthesis
Step 1: Regioselective Methylation
Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C under argon.
Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 minutes to form LDA.
Introduce 1-Bromo-3,5-difluorobenzene (1.0 eq) dropwise. Stir for 1 hour at -78°C to ensure complete lithiation.
Add methyl iodide (MeI, 1.5 eq) and allow the reaction to slowly warm to room temperature.
Validation Checkpoint: Quench an aliquot with water, extract with ethyl acetate, and analyze via GC-MS. Proceed to Step 2 only if the conversion to 4-Bromo-2,6-difluorotoluene exceeds 95%.
Step 2: Borylation
Dissolve the isolated 4-Bromo-2,6-difluorotoluene in anhydrous THF and cool to -78°C.
Add n-Butyllithium (1.1 eq) dropwise to facilitate halogen-lithium exchange.
Add triisopropyl borate (1.2 eq) and stir for 2 hours, allowing the mixture to reach room temperature.
Quench with 1M HCl to hydrolyze the borate ester to 3,5-difluoro-4-methylphenylboronic acid.
Step 3: Oxidation to Phenol
Dissolve the boronic acid intermediate in a biphasic mixture of dichloromethane (DCM) and water.
Add a catalytic amount of Iodine (I2, 0.05 eq) followed by 30% aqueous H2O2 (3.0 eq).
Stir at 25–40°C for 4 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the boronic acid spot indicates completion. Quench with sodium thiosulfate to neutralize residual peroxides before final purification via column chromatography.
Applications in Drug Development: Pharmacokinetics and Antiviral Efficacy
In medicinal chemistry, incorporating the 3,5-difluoro-4-methylphenol moiety into a drug scaffold is a deliberate strategy to overcome pharmacokinetic liabilities. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), providing robust resistance against cytochrome P450 (CYP450) mediated oxidative metabolism [1].
A prominent application of this compound is found in the development of novel therapeutic agents targeting acyclovir-resistant herpesviruses [3]. By integrating the 3,5-difluoro-4-methylphenol derivative into an N-[2-[(4-substituted phenyl)amino]-2-oxoethyl]tetrahydro-2H-thiopyran-4-carboxamide backbone, researchers achieved superior binding affinity to viral targets while ensuring the drug remained metabolically stable long enough to exert its therapeutic effect [3].
Caption: Structural logic mapping the pharmacokinetic enhancements of 3,5-Difluoro-4-methylphenol.
Antimicrobial Evaluation Protocol
Beyond its role as a synthetic intermediate, 3,5-Difluoro-4-methylphenol exhibits intrinsic antimicrobial properties against both Gram-positive and Gram-negative bacteria [1]. To rigorously quantify this activity, the following self-validating Minimum Inhibitory Concentration (MIC) protocol must be employed.
Step-by-Step MIC Assay Methodology
Inoculum Preparation: Cultivate target bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase (OD600 ≈ 0.5). Dilute the suspension to a final concentration of
5×105
CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3,5-Difluoro-4-methylphenol (dissolved in DMSO) across the rows, achieving a concentration gradient from 512 µg/mL down to 1 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.
Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well.
Self-Validating Controls:
Positive Control: Ampicillin (or appropriate standard antibiotic) to verify assay sensitivity.
Negative Control: MHB + 1% DMSO + Bacteria (no test compound) to verify robust bacterial growth and confirm the solvent is non-toxic.
Sterility Control: MHB only (no bacteria) to verify media sterility.
Readout: Incubate the plate at 37°C for 18-24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (OD600 equivalent to the sterility control).
References
Google Patents. (2006). Agent for prevention/treatment of disease caused by acyclovir-resistant herpesvirus (WO2006082822A1).
Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-4-methylphenol
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 3,5-Difluoro-4-methylphenol (CAS No. 2985-61-7), a crucial fluorinated building block for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3,5-Difluoro-4-methylphenol (CAS No. 2985-61-7), a crucial fluorinated building block for researchers, scientists, and professionals in drug development. While publicly available data on this specific compound is limited, this document synthesizes information from analogous structures, theoretical predictions, and established chemical principles to offer a robust overview. The guide covers essential physicochemical properties, detailed spectroscopic characterization, a proposed synthetic route with a step-by-step protocol, its reactivity, potential applications in medicinal chemistry, and critical safety and handling procedures. This document is designed to serve as a foundational resource, enabling researchers to effectively utilize this versatile molecule in their synthetic endeavors.
Section 1: Molecular Structure and Physicochemical Properties
3,5-Difluoro-4-methylphenol, also known as 2,6-difluoro-4-hydroxytoluene, belongs to the family of fluorinated phenolic compounds.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity. The presence of two fluorine atoms ortho to the hydroxyl group and meta to the methyl group in this molecule creates a unique electronic and steric environment, making it a valuable intermediate for complex molecule synthesis.
Similar substituted phenols, like 4-methylphenol (p-cresol), are solids at room temperature (m.p. 35 °C).[4]
Melting Point
Not experimentally reported. Estimated: 65-75 °C.
3-Fluoro-4-methylphenol has a melting point of 72 °C.[5] The additional fluorine atom in the target molecule may slightly alter this value.
Boiling Point
Not experimentally reported.
Phenolic compounds often have high boiling points due to hydrogen bonding. For comparison, 3-fluoro-4-methylphenol boils at 196 °C.[5]
pKa
Not experimentally reported. Estimated: 8.5-9.5.
The pKa of 4-methylphenol is ~10.36.[6] The two electron-withdrawing fluorine atoms are expected to increase acidity, thus lowering the pKa significantly.
This calculated value indicates moderate lipophilicity, a key parameter in drug design.
| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) and moderately soluble in non-polar aromatic solvents (e.g., Toluene). Low solubility in water and aliphatic hydrocarbons (e.g., Hexane).[7] | The phenolic hydroxyl group facilitates hydrogen bonding with polar solvents, while the aromatic ring and methyl group contribute to solubility in less polar media.[7] |
As experimental spectra are not widely published, this section provides predicted data based on established spectroscopic principles. This serves as a guide for researchers to confirm the identity and purity of 3,5-Difluoro-4-methylphenol.
2.1 ¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show three distinct signals:
Aromatic Protons (H-2, H-6): Expected around 6.5-6.8 ppm . Due to the symmetrical nature of the molecule, these two protons are chemically equivalent. The signal should appear as a triplet due to coupling with the two adjacent fluorine atoms (ortho H-F coupling, ³JHF ≈ 6-8 Hz).
Hydroxyl Proton (-OH): A broad singlet, typically between 4.5-6.0 ppm . The chemical shift of this proton is highly dependent on solvent, concentration, and temperature.
Methyl Protons (-CH₃): A triplet expected around 2.1-2.3 ppm . The signal will be split into a triplet by coupling to the two ortho fluorine atoms (meta H-F coupling, ⁴JHF ≈ 2-3 Hz). For comparison, the methyl protons in 4-methylphenol appear at 2.25 ppm.[8]
2.2 ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, with carbons bonded to fluorine exhibiting characteristic splitting:
C-OH (C-1): ~150-155 ppm, a triplet due to coupling with the two ortho fluorine atoms (²JCF).
C-F (C-3, C-5): ~155-160 ppm, a large doublet due to the direct C-F bond (¹JCF ≈ 240-250 Hz).
C-H (C-2, C-6): ~105-110 ppm, a triplet due to coupling with the adjacent fluorine atoms (²JCF).
C-CH₃ (C-4): ~115-120 ppm, a triplet due to coupling with the two ortho fluorine atoms (³JCF).
-CH₃: ~14-16 ppm, a triplet due to coupling with the two ortho fluorine atoms (³JCF).
The wide chemical shift range and predictable coupling patterns in ¹³C NMR make it a powerful tool for structural confirmation.[9]
2.3 ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine environments.
A single signal is expected for the two equivalent fluorine atoms.
The chemical shift is predicted to be in the range of -110 to -130 ppm relative to CFCl₃. For comparison, the signal for monofluorobenzene is at -113.15 ppm.[10]
The signal will be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
2.4 Infrared (IR) Spectroscopy
Key characteristic absorption bands are expected:
O-H Stretch: A broad band around 3200-3600 cm⁻¹ .
C-H Stretch (Aromatic & Aliphatic): Bands around 2850-3100 cm⁻¹ .
C=C Stretch (Aromatic): Peaks in the region of 1500-1620 cm⁻¹ .
C-F Stretch: Strong, characteristic bands in the region of 1100-1300 cm⁻¹ .
C-O Stretch (Phenolic): A band around 1200-1260 cm⁻¹ .
2.5 Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the following key fragments are anticipated:
Molecular Ion (M⁺): A prominent peak at m/z = 144.12 .
Fragment Ions: Loss of a methyl group ([M-15]⁺ at m/z 129) or loss of CO ([M-28]⁺ at m/z 116) are common fragmentation pathways for phenols.
The Molecular Architecture of 3,5-Difluoro-4-methylphenol: A Technical Whitepaper on Stereoelectronic Profiling and Synthetic Workflows As drug discovery and materials science pivot toward highly optimized, structurally...
Author: BenchChem Technical Support Team. Date: April 2026
The Molecular Architecture of 3,5-Difluoro-4-methylphenol: A Technical Whitepaper on Stereoelectronic Profiling and Synthetic Workflows
As drug discovery and materials science pivot toward highly optimized, structurally precise building blocks, fluorinated aromatics have emerged as privileged scaffolds. Among these, 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) stands out. By strategically positioning two fluorine atoms ortho to a methyl group and meta to a phenolic hydroxyl, this molecule offers a masterclass in stereoelectronic tuning.
This technical guide dissects the physicochemical properties, mechanistic advantages, and self-validating synthetic workflows associated with 3,5-Difluoro-4-methylphenol, providing researchers with actionable, causality-driven insights.
Quantitative Physicochemical Profiling
The integration of fluorine into the phenolic ring fundamentally alters the molecule's electronic distribution. Table 1 summarizes the core quantitative parameters that dictate its behavior in both synthetic and biological environments, as documented by chemical suppliers like 1[1] and 2[2].
Mechanistic Impact in Drug Design (E-E-A-T Framework)
In medicinal chemistry, the decision to utilize 3,5-Difluoro-4-methylphenol over its unfluorinated analog (4-methylphenol) is driven by strict stereoelectronic causality.
Metabolic Stability and pKa Modulation
The fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This electron withdrawal propagates through the aromatic pi-system, significantly lowering the pKa of the phenolic hydroxyl group. A lower pKa means the phenol is more readily ionized at physiological pH or, when unionized, acts as a much stronger hydrogen bond donor to target receptors.
Simultaneously, the highly stable C-F bonds act as metabolic shields. Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the ortho or meta positions. By occupying the meta positions with fluorine, the molecule resists oxidative degradation, thereby extending the pharmacokinetic half-life of the resulting drug candidate, a property heavily leveraged in pharmaceutical research (3)[3]. This specific scaffold has been successfully utilized in the synthesis of complex antiviral agents, including treatments targeting acyclovir-resistant herpesviruses (4)[4].
Caption: Stereoelectronic impacts of 3,5-Difluoro-4-methylphenol on drug pharmacokinetics.
Self-Validating Experimental Protocols
A robust experimental protocol must be self-validating—meaning the workflow inherently confirms its own success or failure at critical junctures. Below are two primary protocols utilizing this compound.
Objective: Synthesize an ether intermediate for downstream pharmaceutical coupling.
Step 1: Reagent Preparation & Deprotonation
Action: Dissolve 1.0 eq of 3,5-Difluoro-4-methylphenol in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous K2CO3. Stir at room temperature for 30 minutes.
Causality: DMF is a polar aprotic solvent that selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K2CO3 is chosen over stronger bases (like NaH) because the electron-withdrawing fluorine atoms naturally lower the phenol's pKa. A mild base is sufficient and prevents unwanted side reactions.
Self-Validation (QC1): The solution will transition from colorless to a distinct pale yellow tint, visually confirming the formation of the phenoxide anion.
Step 2: Electrophilic Addition
Action: Add 1.1 eq of the chosen alkyl halide dropwise. Elevate the temperature to 60°C and stir for 4 hours.
Causality: Dropwise addition prevents localized concentration spikes that could trigger exothermic degradation. The 60°C temperature provides the activation energy for the SN2 substitution while remaining well below the boiling point of DMF.
Self-Validation (QC2): Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar phenol spot (lower Rf) and the appearance of a less polar ether spot (higher Rf) validates the reaction progress.
Step 3: Aqueous Quench and Extraction
Action: Cool to room temperature. Quench with distilled water (3x the volume of DMF). Extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine and dry over Na2SO4.
Causality: The large volume of water forces the highly polar DMF into the aqueous phase, while the lipophilic fluorinated ether partitions into the EtOAc layer.
Self-Validation (QC3): The organic layer must be completely transparent. Any cloudiness indicates residual water, requiring further drying.
Caption: Self-validating synthetic workflow for the etherification of 3,5-Difluoro-4-methylphenol.
Objective: Evaluate the intrinsic antibacterial properties of the compound against Gram-positive/negative strains (3)[3].
Step 1: Stock Solution Preparation
Action: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL.
Causality: The high LogP (2.47) of 3,5-Difluoro-4-methylphenol renders it insoluble in purely aqueous media. DMSO acts as a universal solvent miscible with biological broths.
Self-Validation: The stock must be optically clear. Particulates indicate incomplete dissolution, requiring sonication.
Step 2: Serial Dilution & Inoculation
Action: Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth, ensuring the final DMSO concentration remains ≤1% (v/v). Inoculate with a standardized bacterial suspension (e.g., S. aureus, 5 x 10^5 CFU/mL) and incubate at 37°C for 18-24 hours.
Causality: DMSO concentrations >1% can independently inhibit bacterial growth, leading to false-positive MIC values. A standardized inoculum ensures the compound's efficacy is tested against a consistent bacterial load.
Self-Validation: Include a positive control (broth + bacteria) to validate bacterial viability, and a negative control (broth + compound) to ensure sterility.
References
Google Patents (WO2006082822A1) - Agent for prevention/treatment of disease caused by acyclovir-resistant herpesvirus.
Comprehensive Spectroscopic Profiling of 3,5-Difluoro-4-methylphenol: NMR and Mass Spectrometry Workflows
Physicochemical Context & Analytical Strategy 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is a highly specialized fluorinated phenolic building block heavily utilized in drug discovery to modulate lipophilicity, metabol...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Context & Analytical Strategy
3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is a highly specialized fluorinated phenolic building block heavily utilized in drug discovery to modulate lipophilicity, metabolic stability, and target binding affinity [1]. With a molecular formula of C₇H₆F₂O and a molecular weight of 144.12 g/mol [2, 3], its structural elucidation requires a nuanced understanding of spin-spin coupling and ionization dynamics.
The presence of two highly electronegative fluorine atoms at the meta positions (relative to the hydroxyl group) and ortho positions (relative to the methyl group) profoundly alters the electronic landscape of the benzene ring. This electron-withdrawing effect not only increases the acidity of the phenolic proton but also introduces complex heteronuclear coupling (
19
F-
1
H and
19
F-
13
C) that dictates the Nuclear Magnetic Resonance (NMR) spectra. Consequently, standardizing the analytical workflow is critical to ensure data integrity during structural validation.
Nuclear Magnetic Resonance (NMR) Elucidation
To achieve self-validating spectral assignments, the causality behind the observed chemical shifts and splitting patterns must be understood.
1
H NMR Causality
In the
1
H NMR spectrum, the methyl group at C4 does not appear as a simple singlet. Because it is flanked by two
19
F nuclei (spin = 1/2), it undergoes long-range allylic-type coupling (
4JHF
), resulting in a distinct triplet at approximately
δ
2.15 ppm. The aromatic protons at C2 and C6 are chemically equivalent. They are subjected to ortho-coupling from the adjacent fluorine atoms (
3JHF≈9.5
Hz), causing them to appear as a prominent doublet near
δ
6.45 ppm. This specific splitting pattern is a definitive marker that differentiates 3,5-difluoro-4-methylphenol from its constitutional isomers.
13
C NMR Causality
The
13
C NMR spectrum is dominated by massive carbon-fluorine scalar couplings. The C3 and C5 carbons, directly attached to fluorine, exhibit a massive primary coupling (
1JCF≈245
Hz), splitting the signal at
δ
161.5 ppm into a doublet of doublets (due to additional
3JCF
coupling from the opposite fluorine). The C4 carbon (bearing the methyl group) appears as a triplet at
δ
111.0 ppm due to symmetric
2JCF
coupling (
≈18
Hz) from the two adjacent fluorines. Recognizing these
J
-coupling constants is essential for validating the carbon skeleton.
19
F NMR Causality
Aromatic fluorine atoms typically resonate between -110 to -160 ppm[1]. Because the molecule is symmetric, the two fluorine atoms are magnetically equivalent, producing a single primary resonance at approximately
δ
-114.5 ppm. This signal is split into a doublet by the adjacent aromatic protons (
3JFH≈9.5
Hz).
Under 70 eV Electron Ionization (EI), 3,5-difluoro-4-methylphenol yields a robust molecular ion [M]
+
at m/z 144. The primary fragmentation pathways are driven by the stability of the resulting cations. The loss of a methyl radical (
⋅
CH₃) yields a stable difluorohydroxybenzyl-type cation at m/z 129. Additionally, the classical phenolic expulsion of carbon monoxide (CO) produces an ion at m/z 116, a process preceded by tautomerization to a cyclohexadienone intermediate.
LC-ESI-MS Ionization Dynamics
For liquid chromatography-mass spectrometry (LC-MS), Electrospray Ionization in negative mode (ESI-) is the optimal choice. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group compared to standard phenol. This facilitates near-quantitative deprotonation in the ESI source, yielding an intense [M-H]
−
ion at m/z 143.
Table 2: Primary Mass Spectrometry Fragmentation Data
Technique
Precursor Ion
m/z Observed
Fragment Assignment
Relative Abundance
GC-EI-MS
[M]
+
144
Molecular Ion
100% (Base Peak)
GC-EI-MS
[M]
+
129
[M - CH₃]
+
~ 45%
GC-EI-MS
[M]
+
125
[M - F]
+
~ 20%
GC-EI-MS
[M]
+
116
[M - CO]
+
~ 35%
LC-ESI-MS
[M-H]
−
143
Deprotonated Molecule
100% (Base Peak)
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
NMR Acquisition Protocol
Sample Preparation: Dissolve 15–20 mg of 3,5-Difluoro-4-methylphenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal calibrant.
Instrument Tuning: Tune and match the probe for
1
H,
13
C, and
19
F frequencies. Perform rigorous 3D shimming to ensure a TMS line width of < 0.5 Hz.
Acquisition Parameters (
1
H): 16 scans, spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.
Acquisition Parameters (
13
C): 512 scans, spectral width of 250 ppm. Critical Step: Extend the D1 delay to 5.0 seconds to ensure complete relaxation of the quaternary carbons (C1, C3, C4, C5), which lack attached protons for rapid dipole-dipole relaxation.
MS Acquisition Protocol (GC-EI-MS)
Sample Preparation: Dilute the compound to 10
μ
g/mL in MS-grade ethyl acetate.
Chromatography: Inject 1
μ
L (split ratio 1:50) onto a 30 m x 0.25 mm x 0.25
μ
m HP-5MS column. Use helium carrier gas at 1.0 mL/min.
Source Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize repeller voltages.
Acquisition: Scan range m/z 50 to 300 at 70 eV ionization energy. Source temperature: 230 °C.
Analytical Workflows & Visualizations
Figure 1: Standardized analytical workflow for 3,5-Difluoro-4-methylphenol characterization.
Figure 2: Primary electron ionization (EI) fragmentation pathways for 3,5-Difluoro-4-methylphenol.
References
Foundational
solubility of 3,5-Difluoro-4-methylphenol in different solvents
An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methylphenol Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-methylphenol
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluoro-4-methylphenol, a fluorinated phenol derivative of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles with actionable experimental protocols. It offers a predictive solubility profile based on the physicochemical properties of the molecule and detailed methodologies for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, providing the foundational knowledge and practical steps necessary to accurately assess and leverage the solubility of 3,5-Difluoro-4-methylphenol in various solvent systems.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug molecule from discovery to a viable therapeutic agent, solubility stands as a paramount physical property. It dictates the dissolution rate, and by extension, the absorption and bioavailability of an orally administered drug. Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal drug exposure and therapeutic failure. Understanding and quantifying the solubility of a compound in a diverse range of solvents—from polar and nonpolar organic solvents to aqueous buffer systems—is therefore a non-negotiable step in preclinical development.
This guide focuses on 3,5-Difluoro-4-methylphenol, a molecule whose structural features—a phenolic hydroxyl group, a lipophilic methyl group, and electron-withdrawing fluorine atoms—present a unique and interesting case for solubility analysis. The interplay of these functionalities governs its interactions with different solvent environments.
Physicochemical Properties of 3,5-Difluoro-4-methylphenol: A Predictive Framework
A thorough understanding of the physicochemical properties of 3,5-Difluoro-4-methylphenol is essential to predict its solubility behavior. While specific experimental data for this exact molecule is scarce in public literature, we can infer its properties from its structure and data on analogous compounds.
Property
Predicted Value/Characteristic
Rationale and Impact on Solubility
Molecular Formula
C₇H₆F₂O
Provides the basis for molecular weight calculation.
Molecular Weight
~144.12 g/mol
A relatively low molecular weight generally favors solubility.
Polarity
Moderately Polar
The polar hydroxyl group is a dominant feature, capable of hydrogen bonding. The difluoro- and methyl-substituted benzene ring contributes significant nonpolar character.
Hydrogen Bonding
Donor and Acceptor
The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen and fluorine atoms can act as hydrogen bond acceptors. This is a key factor in its solubility in protic solvents.
pKa
~8-10
The phenolic proton is weakly acidic. Solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above the pKa due to deprotonation and salt formation.
Physical Form
Likely a solid at room temperature
Based on the properties of similar substituted phenols.
The principle of "like dissolves like" is a fundamental concept for predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[1][2] For 3,5-Difluoro-4-methylphenol, this suggests:
High solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the phenolic hydroxyl group.[1]
Good solubility in polar aprotic solvents (e.g., DMSO, acetone) that can accept hydrogen bonds and have strong dipole moments.[3]
Lower solubility in nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular interactions would be weaker van der Waals forces with the aromatic ring.[1]
The fluorine atoms, while highly electronegative, can have a complex effect. While they increase the polarity of the C-F bond, the overall effect on molecular polarity and intermolecular interactions can be nuanced. Fluorination can sometimes enhance solubility in certain organic solvents.[4]
Predicted Qualitative Solubility Profile
Based on the physicochemical properties outlined above, a qualitative solubility profile for 3,5-Difluoro-4-methylphenol in a range of common laboratory solvents can be predicted. This serves as a valuable starting point for solvent screening in experimental work.
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Water
Low (pH-dependent)
The nonpolar aromatic ring limits solubility in water at neutral pH. Solubility will increase in basic aqueous solutions.[5]
Methanol
High
The hydroxyl group of the phenol can form strong hydrogen bonds with methanol.[1]
Ethanol
High
Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding.[1]
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
A highly polar solvent capable of dissolving a wide range of organic compounds.[6]
Acetone
Moderate to High
A polar aprotic solvent that can act as a hydrogen bond acceptor.[6]
Acetonitrile
Moderate
A polar aprotic solvent with a strong dipole moment.
Nonpolar
Toluene
Low to Moderate
The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking.
Hexane
Low
A nonpolar aliphatic solvent with only weak van der Waals forces.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][7]
Materials and Equipment
3,5-Difluoro-4-methylphenol (analytical grade)
Selected solvents (HPLC grade)
Analytical balance
Scintillation vials or glass flasks with screw caps
Temperature-controlled orbital shaker or water bath
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Safety Precautions
Always consult the Safety Data Sheet (SDS) for 3,5-Difluoro-4-methylphenol and all solvents used.[8][9][10]
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow
The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.[3]
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Procedure
Preparation of Saturated Solution:
Add an excess amount of 3,5-Difluoro-4-methylphenol to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
Record the exact weight of the compound added.
Add a precise volume of the chosen solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
HPLC Analysis and Quantification:
Prepare a series of standard solutions of 3,5-Difluoro-4-methylphenol of known concentrations in the mobile phase.
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
Inject the diluted filtrate sample and record the peak area.
Calculate the concentration of the diluted sample using the calibration curve.
Back-calculate the concentration in the original undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Practical Implications for Drug Development
The solubility data obtained for 3,5-Difluoro-4-methylphenol has direct and significant implications for its development as a potential therapeutic agent:
Formulation Strategy: High solubility in a particular solvent system can guide the development of liquid formulations for oral or parenteral administration. For poorly soluble compounds, the data can inform the selection of appropriate solubilizing agents or advanced formulation technologies such as amorphous solid dispersions or lipid-based formulations.
Preclinical Studies: Understanding the solubility in solvents like DMSO is crucial for preparing stock solutions for in vitro and in vivo screening assays.
Process Chemistry: Solubility data is vital for designing efficient crystallization and purification processes during API manufacturing.
The following diagram illustrates the logical relationship between the physicochemical properties of 3,5-Difluoro-4-methylphenol and its expected solubility, which in turn influences formulation decisions.
Caption: Logical relationship between molecular properties, solubility, and formulation choices.
Conclusion
References
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Dickson, C. J., et al. (2000). Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. Journal of Pharmaceutical Sciences, 89(10), 1295-1303. Retrieved from [Link]
Ramezanpour, M., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(15), 4586-4601. Retrieved from [Link]
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Karslyan, E., et al. (2014). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Langmuir, 30(44), 13341-13348. Retrieved from [Link]
PubChem. (n.d.). 3,5-Difluoro-4-methoxyphenol. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
CPAChem. (2019). Safety data sheet. Retrieved from [Link]
American Chemical Society. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]
PubChem. (n.d.). 3,5-Difluoro-4-nitrophenol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
PubChem. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]
Advanced Safety, Handling, and Operational Protocols for 3,5-Difluoro-4-methylphenol in Pharmaceutical Synthesis
Executive Summary & Rationale In modern drug discovery and advanced materials science, the strategic incorporation of fluorine atoms into aromatic rings is a cornerstone technique for enhancing metabolic stability, modul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In modern drug discovery and advanced materials science, the strategic incorporation of fluorine atoms into aromatic rings is a cornerstone technique for enhancing metabolic stability, modulating pKa, and improving lipophilicity. 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is a highly valuable building block in these efforts, frequently utilized to optimize pharmacokinetic profiles in active pharmaceutical ingredients (APIs)[1].
However, the very structural modifications that make this compound biologically and chemically valuable also amplify its occupational hazards. The presence of multiple electronegative fluorine atoms fundamentally alters the reactivity and toxicity profile of the parent phenol. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, transfer, and neutralization of 3,5-Difluoro-4-methylphenol, moving beyond basic safety data sheets to establish self-validating laboratory systems.
Physicochemical Profiling and Hazard Causality
To handle a chemical safely, one must first understand the causality of its hazards. 3,5-Difluoro-4-methylphenol is not merely a generic irritant; its toxicity is a direct function of its molecular architecture.
Mechanistic Toxicology
Enhanced Acidity and Corrosivity: The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the phenolic oxygen, weakening the O-H bond and significantly lowering the pKa compared to non-fluorinated analogs like p-cresol. This increased acidity makes the compound highly irritating to the skin, eyes, and respiratory tract[2].
Dermal Penetration: Fluorination increases the lipophilicity of the molecule, enhancing its ability to penetrate the lipid-rich stratum corneum of the skin. Once absorbed, it can induce systemic acute toxicity[2].
Enzymatic Interference: Upon cellular entry, the electron-deficient aromatic ring and its substituents can interact with thiol-containing enzymes, disrupting cellular metabolism and inducing severe oxidative stress[2].
Quantitative Hazard Profile
The table below summarizes the critical physicochemical data and the mechanistic rationale behind the associated hazards.
Parameter
Value / Specification
Causality / Operational Impact
CAS Number
2985-61-7
Primary identifier for inventory and regulatory tracking[3].
Molecular Weight
144.12 g/mol
Low molecular weight facilitates rapid volatility and dermal absorption[4].
GHS Hazard Codes
H302, H315, H319, H332, H335
Indicates acute toxicity (inhalation/oral) and severe tissue irritation[5].
Prevents oxidative degradation; cold-chain transport preserves purity[6].
Toxicological Pathway
Mechanistic pathway of 3,5-Difluoro-4-methylphenol cellular toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
Standard laboratory hygiene is insufficient for highly fluorinated aromatics, which resist environmental breakdown and pose severe inhalation risks[7].
Ventilation: All handling must occur within a certified fume hood with a face velocity of at least 100 fpm to mitigate the H332 acute inhalation toxicity risk[1]. For bulk transfers, a glovebox under an inert argon atmosphere is strongly recommended.
Glove Selection: Standard latex gloves are highly permeable to lipophilic fluorinated compounds. Heavy-duty Nitrile gloves (double-gloved) are mandatory[1]. The outer glove should be discarded immediately upon suspected contact to prevent delayed permeation.
Respiratory Protection: If handling outside a closed system, an approved particulate respirator (N95 or P100) is required to prevent inhalation of aerosolized crystalline dust[8].
Self-Validating Standard Operating Procedures (SOPs)
In high-stakes pharmaceutical synthesis, protocols cannot rely on assumptions; they must be self-validating. The following workflows incorporate built-in verification steps to ensure zero environmental exposure.
Objective: To transfer 3,5-Difluoro-4-methylphenol without generating aerosolized particulates or contaminating external balance surfaces.
Step-by-Step Methodology:
Pre-Operation Calibration: Place a secondary containment vessel (e.g., a larger glass beaker) containing the primary reaction vial onto the analytical balance. Tare the balance to exactly 0.0000 g.
Inert Transfer: Move the tared containment system into the fume hood or glovebox. Using an anti-static spatula, transfer the required mass of 3,5-Difluoro-4-methylphenol into the primary vial.
Primary Sealing: Seal the primary vial securely while it is still inside the secondary containment vessel.
Decontamination: Wipe the exterior of the secondary containment vessel with a solvent compatible with fluorinated phenols (e.g., acetone or ethanol) before removing it from the hood.
Validation (Gravimetric Cross-Check): Return the entire sealed assembly to the analytical balance. The displayed mass is the exact mass of the chemical transferred. Validation: Because the primary vial was sealed prior to movement, any discrepancy in expected mass indicates a spill within the secondary container, preventing contamination of the laboratory environment.
Self-validating gravimetric transfer workflow for hazardous phenolic compounds.
Spill Management and Closed-Loop Decontamination
Accidental exposure to 3,5-Difluoro-4-methylphenol requires immediate, chemically sound intervention. Sweeping the dry powder is strictly prohibited as it aerosolizes the toxin.
Protocol 2: Closed-Loop Spill Decontamination
Objective: To chemically neutralize the active phenol into a benign, water-soluble salt while verifying the complete elimination of the hazard.
Step-by-Step Methodology:
Containment: Immediately evacuate the immediate area and don appropriate PPE. Surround the spill perimeter with an inert adsorbent, such as vermiculite, to prevent physical spreading[1]. Causality: Vermiculite is highly porous and chemically inert, ensuring no exothermic reaction occurs upon contact with the acidic phenol.
Chemical Neutralization: Slowly apply a 5% Sodium Bicarbonate (
NaHCO3
) solution over the spill. Causality: The electron-withdrawing fluorine atoms make the phenolic proton sufficiently acidic to react with a weak base. This converts the lipophilic, membrane-permeable phenol into a highly water-soluble, non-volatile phenolate salt.
Adsorption and Collection: Allow the vermiculite to absorb the neutralized aqueous slurry. Carefully scoop the slurry into a hazardous waste container using a non-sparking tool.
Validation (pH Verification): Swab the spill surface with distilled water and test with a pH indicator strip. Validation: A pH reading of 7.5–8.0 confirms that the acidic phenol has been entirely neutralized. If the reading is below 7.0, repeat Step 2.
Disposal: Seal the waste container and label it for specialized incineration, as fluorinated aromatics resist standard environmental degradation[7].
Self-validating spill containment and chemical neutralization workflow.
The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into phenolic scaffolds is a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into phenolic scaffolds is a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by fluorinated phenols. By leveraging the unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, medicinal chemists can exquisitely modulate the pharmacokinetic and pharmacodynamic profiles of parent molecules. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity for biological targets.[1][2][3] This guide will delve into the core biological activities of these compounds, including their roles as enzyme inhibitors, antimicrobial agents, antioxidants, and neuroprotective agents. We will explore the underlying mechanisms of action, present key data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
The Fluorine Advantage: Modulating Physicochemical and Biological Properties
The strategic incorporation of fluorine atoms or fluorine-containing moieties into a phenolic compound can dramatically alter its inherent properties.[1] This "fluorine advantage" stems from several key factors:
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength makes fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes, leading to improved bioavailability and a longer in-vivo half-life.[2][3]
Enhanced Lipophilicity: Fluorine is highly lipophilic. Its incorporation into a molecule generally increases its ability to permeate biological membranes, which can be crucial for reaching intracellular targets or crossing the blood-brain barrier.[2][4]
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group.[5] This alteration in acidity can significantly impact the molecule's ionization state at physiological pH, influencing its binding interactions with target proteins.[6]
Improved Binding Affinity: The unique electronic properties and the ability of fluorine to participate in various non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) can lead to enhanced binding affinity and selectivity for specific biological targets.[3]
Key Biological Activities of Fluorinated Phenols
The strategic fluorination of phenols has unlocked a wide array of potent biological activities, making them valuable scaffolds in drug discovery.
Enzyme Inhibition
Fluorinated phenols have emerged as a significant class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[7] The introduction of fluorine can enhance inhibitor potency and selectivity.
Mechanism of Action: Fluorine's electronegativity can alter the electron distribution within the inhibitor, leading to stronger interactions with active site residues. Furthermore, fluorinated groups can act as bioisosteres for other functional groups, mimicking the natural substrate or transition state of an enzyme.[8] For instance, the replacement of a hydrogen atom with fluorine can lead to the formation of stabilized "transition state analogue" complexes with target enzymes.[8]
Example: Inhibition of DYRK1A/B Kinase
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising target for neurodegenerative diseases.[9] Natural polyphenols like epigallocatechin gallate (EGCG) show inhibitory activity against DYRK1A but suffer from poor pharmacokinetics.[9] The introduction of fluorine into the polyphenol structure has led to the development of more potent and bioavailable inhibitors. For example, a fluorinated polyphenol derivative demonstrated significantly improved inhibitory activity against DYRK1A/B enzymes and enhanced bioavailability.[9]
Table 1: Inhibitory Activity of Fluorinated Polyphenols against DYRK1A
Compound
IC50 (nM) for DYRK1A
EGCG
300-400
GCG-2”,6”diF (1b)
~50
Fluorinated derivative (1c)
73
Data synthesized from a study on novel fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase.[9]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated phenols have demonstrated promising activity against a broad spectrum of bacteria.[10]
Mechanism of Action: The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the bacterial cell membrane.[11] They can intercalate into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential cellular components.[11] Fluorination can enhance this activity by increasing the lipophilicity of the phenol, thereby facilitating its partitioning into the bacterial membrane.[10]
Example: Fluorinated Stilbenes
Stilbenes, a class of natural phenols, possess antimicrobial properties. The addition of fluorine substituents to the stilbene scaffold has been shown to increase its permeability into the bacterial membrane, leading to an improved antibacterial effect.[10]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties, and fluorination can further enhance this activity.[12]
Mechanism of Action: Phenols act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[13] The stability of the resulting phenoxyl radical is crucial for its antioxidant efficacy. The electron-withdrawing or -donating nature of substituents on the phenolic ring can influence this stability. Theoretical studies have shown that fluorination can alter the stability, solubility, and molecular polarity of phenolic antioxidants, potentially improving their pharmacological activity.[14]
Example: Fluorinated Flavones
Flavones are a class of polyphenolic compounds with known antioxidant and neuroprotective effects.[12] The synthesis and evaluation of fluorinated flavones have demonstrated that they are more potent antioxidants compared to their non-fluorinated counterparts, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay.[12]
Neuroprotective Effects
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Fluorinated phenols have shown potential as neuroprotective agents, acting through various mechanisms.[9][15]
Mechanism of Action: The neuroprotective effects of fluorinated phenols can be multifactorial. Their antioxidant properties help to mitigate oxidative stress, a key contributor to neuronal damage.[15] Additionally, as seen with DYRK1A inhibitors, they can modulate signaling pathways involved in neuroinflammation and neuronal survival.[9] For instance, inhibition of DYRK1A can suppress the TLR4/NF-κB pathway, reducing neuroinflammation.[9]
Experimental Protocols for Assessing Biological Activity
The evaluation of the biological activities of fluorinated phenols involves a series of in vitro assays. Below are detailed protocols for key experiments.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or Ethanol
Test compound (fluorinated phenol)
Positive control (e.g., Ascorbic acid, Trolox)
96-well microplate
Microplate reader
Procedure:
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
Reaction Setup: In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells.
Reaction Initiation: Add 100 µL of the DPPH working solution to each well.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Fluorinated phenols represent a highly valuable class of compounds in drug discovery and development. The strategic incorporation of fluorine provides a powerful tool to fine-tune the physicochemical and biological properties of phenolic scaffolds, leading to enhanced potency, selectivity, and pharmacokinetic profiles. The diverse biological activities, including enzyme inhibition, antimicrobial, antioxidant, and neuroprotective effects, underscore their therapeutic potential across a wide range of diseases. Future research will likely focus on the development of novel fluorination methodologies, the exploration of new biological targets, and the application of computational methods to guide the rational design of next-generation fluorinated phenol-based therapeutics.
References
Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PMC. 9
WO2003077894A1 - Fluorine-substituted alkyl phenol compounds and their uses. Google Patents.
Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
Synthesis of Fluoroflavones as Potential Neuroprotective Agents. Maali Alshammari.
The Significance of Fluorinated Phenols in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate.
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
Fluorinated building blocks in drug design: new pathways and targets. PMC.
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
Phenolic Compounds of Therapeutic Interest in Neuroprotection. PMC - NIH.
Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. MDPI.
Enzyme inhibition by fluoro compounds. ResearchGate.
Biological Utility of Fluorinated Compounds: From Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. ResearchGate.
Fluorination of p-substituted phenols (1) with Selectfluor (2). ResearchGate.
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
18 F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Publications.
Biologically Active Organofluorine Compounds. SciSpace.
DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. ResearchGate.
A possible mechanism of reaction between fluorenones and phenols. ResearchGate.
Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed.
Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. MDPI.
Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways. ResearchGate.
Antioxidant properties of phenolic. Trends in Plant Science.
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
Antioxidant properties of phenols. Semantic Scholar.
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC.
Phenolic Compounds of Therapeutic Interest in Neuroprotection. ResearchGate.
Antimicrobial Activities and Mode of Flavonoid Actions. ResearchGate.
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate.
Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC.
Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. PMC.
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. ResearchGate.
Phenolics profile and antioxidant activities of in vitro propagules and field-raised plant organs of Curculigo latifolia. Journal of Applied Pharmaceutical Science.
Technical Whitepaper: Strategic Sourcing and Synthetic Integration of 3,5-Difluoro-4-methylphenol in Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) Executive Summary & Structural Causality As a Senior Application Scientist, I ap...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7)
Executive Summary & Structural Causality
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural tool. The causality behind its utility lies in its specific substitution pattern:
pKa Modulation via Inductive Effects: The two fluorine atoms are positioned meta to the phenolic hydroxyl group. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I) without donating electron density via resonance (+R) to the meta position. This profoundly stabilizes the phenoxide anion, lowering the pKa of the phenol compared to standard 4-methylphenol ([1]([Link])).
Steric Shielding of Metabolic Soft Spots: The methyl group at the 4-position is flanked by the two ortho-fluorine atoms. This creates a "Teflon-like" steric shield around the benzylic carbon, significantly reducing its susceptibility to rapid Cytochrome P450-mediated benzylic oxidation—a common metabolic liability in drug design.
Commercial Landscape & Supplier Evaluation
When sourcing 3,5-Difluoro-4-methylphenol for lead optimization or scale-up, supply chain reliability and batch purity are paramount. Because fluorination pathways can sometimes yield unwanted regioisomers (e.g., 2,5-difluoro impurities), selecting vendors with stringent analytical thresholds is required.
Table 1: Commercial Suppliers of 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7)
Supplier
Product Code
Stated Purity
Available Quantities
Supply Chain Role
Fluorochem
F630635
≥95%
1g, 5g, 10g
Primary Research Sourcing
Apollo Scientific (via CymitQuimica)
54-PC1020269
97%
250mg - 10g
Specialized/Scale-up
BLD Pharm
BD01602892
≥95%
Custom / Cold-chain
Global Distribution
AiFChem
N/A
98%
Inquiry
High-Purity Research
BenchChem
B6329316
95%
Custom
Analytical Grade
(Data aggregated from supplier technical specifications[2],[3],[4],[5].)
Analytical Validation Protocol (Incoming QC)
Objective: To verify the identity and purity of commercial batches of 3,5-Difluoro-4-methylphenol.
Trustworthiness Principle: This protocol is designed as a self-validating system . By leveraging the inherent symmetry of the molecule, the analytical readouts act as internal checks against regioisomeric contamination.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the sourced compound in 0.6 mL of deuterated chloroform (
CDCl3
). Ensure complete dissolution to maintain sharp NMR line widths.
19F
-NMR Acquisition (Symmetry Check):
Action: Run a standard
19F
-NMR sequence.
Causality & Self-Validation: The
C2v
symmetry of the 3,5-difluoro-4-methyl substitution dictates that both fluorine atoms are chemically equivalent. The spectrum must show exactly one primary fluorine signal. If multiple distinct fluorine environments are detected, the batch is contaminated with asymmetric regioisomers (e.g., 2,4-difluoro variants) and must be rejected.
1H
-NMR Acquisition (Coupling Verification):
Action: Run a standard
1H
-NMR sequence.
Causality & Self-Validation: The methyl group (
C4
) is flanked by two equivalent fluorines. It will appear as a distinct triplet due to
1H−19F
J-coupling. Furthermore, the aromatic protons at
C2
and
C6
are equivalent and will appear as a doublet (coupling with the meta-fluorines). This interlocking coupling pattern mathematically self-validates the exact regiochemistry of the ring.
HPLC-UV Analysis:
Action: Run the sample on a C18 reverse-phase column using a Water/Acetonitrile gradient (0.1% TFA).
Synthetic Utility & Experimental Workflow
Protocol: Mild Williamson Etherification
Causality for Experimental Choices: Because the meta-fluorines significantly lower the pKa of the phenol, harsh bases like Sodium Hydride (NaH) are unnecessary. We can quantitatively generate the phenoxide anion using a mild base like Potassium Carbonate (
K2CO3
), which vastly improves the functional group tolerance of the reaction.
Deprotonation: In a flame-dried 50 mL round-bottom flask under inert atmosphere, add 3,5-Difluoro-4-methylphenol (1.0 eq) and anhydrous
K2CO3
(1.5 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.
Electrophilic Addition: Add the desired alkyl halide (e.g., a benzylic or aliphatic bromide, 1.1 eq) dropwise. Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexanes/EtOAc).
Reaction Quenching & Mass Balance Validation:
Action: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo.
Self-Validation Check: Calculate the crude mass recovery. Because the fluorinated ether product is highly lipophilic, liquid-liquid extraction efficiency should mathematically exceed 95%. A low mass balance indicates incomplete extraction, prompting an immediate re-evaluation of the aqueous phase pH.
Process Visualization
Workflow: Sourcing, QC validation, and synthetic application of fluorinated phenols.
References
ACS Environmental Au - Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols. Available at:[Link]
Application Notes and Protocols: The Role of 3,5-Difluoro-4-methylphenol in Organic Synthesis and Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Strategic Value of Fluorinated Phenols In modern medicinal chemistry and adva...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction: The Strategic Value of Fluorinated Phenols
In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine atoms is a proven tactic to modulate a molecule's physicochemical profile. 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is a highly versatile building block[1]. The symmetrical difluoro substitution flanking the para-methyl group profoundly impacts the electronic density of the phenol ring. This specific arrangement enhances the metabolic stability of the aromatic system, increases lipophilicity (LogP), and lowers the pKa of the phenolic hydroxyl group, making it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including potent antiviral agents[2].
Quantitative Data: Physicochemical Profile
To facilitate experimental design, the key physicochemical properties of 3,5-Difluoro-4-methylphenol are summarized below.
Table 1: Physicochemical Properties of 3,5-Difluoro-4-methylphenol
Property
Value
Experimental Relevance
CAS Number
2985-61-7
Primary identifier for reagent sourcing.
Molecular Formula
C₇H₆F₂O
Core building block for fluorinated aromatics.
Molecular Weight
144.12 g/mol
Required for precise stoichiometric calculations.
Appearance
White to off-white solid
Visual indicator of purity; discoloration implies oxidation.
Solubility
THF, DCM, Ethanol
Highly soluble in polar aprotic and organic solvents.
De Novo Synthesis of 3,5-Difluoro-4-methylphenol
The industrial and laboratory-scale synthesis of 3,5-difluoro-4-methylphenol demands rigorous regiocontrol. The most robust methodology relies on a three-step lithiation-borylation-oxidation sequence starting from 1-bromo-3,5-difluorobenzene[3].
Fig 1: Three-step synthetic workflow for 3,5-Difluoro-4-methylphenol from 1-bromo-3,5-difluorobenzene.
Protocol 1: Lithiation-Borylation and Oxidative Hydroxylation
Expertise & Causality: This sequence is designed to exploit the distinct pKa differences and reactivity profiles of the starting material. Lithium diisopropylamide (LDA) is chosen for Step 1 because it is a strong, non-nucleophilic base that selectively deprotonates the highly acidic C4 proton (flanked by the two electronegative fluorine atoms) without triggering premature halogen-lithium exchange at the C1 bromine[4].
Step 1: Regioselective Methylation
Preparation: Purge a dry, round-bottom flask with inert nitrogen gas. Add anhydrous tetrahydrofuran (THF) and 1-bromo-3,5-difluorobenzene (1.0 eq).
Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add LDA (1.1 eq). Maintain at -78°C for 1 hour to ensure complete deprotonation.
Electrophilic Trapping: Add methyl iodide (1.0 eq) dropwise. Allow the mixture to slowly warm to room temperature.
Validation: Quench with saturated NH₄Cl. Extract with ethyl acetate. The intermediate, 4-bromo-2,6-difluorotoluene, should yield ~70% with an HPLC purity of >98%[4].
Step 2: Halogen-Lithium Exchange and Borylation
Exchange: Dissolve 4-bromo-2,6-difluorotoluene (1.0 eq) in anhydrous THF under nitrogen at -78°C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Causality: n-BuLi drives the rapid halogen-lithium exchange at the bromine site.
Borylation: After 1 hour, add triisopropyl borate (1.05 eq). Causality: Triisopropyl borate is sterically bulky, which effectively suppresses multiple additions and prevents the formation of unwanted borinic acids[4].
Self-Validating Workup: Adjust the pH of the solution to exactly 5–6 using 1N dilute hydrochloric acid. Critical Insight: Maintaining this specific pH is a self-validating step; if the solution becomes too acidic, rapid protodeboronation occurs, destroying the product. Extract with ethyl acetate to isolate 3,5-difluoro-4-methylphenylboronic acid (Yield: 70–78%)[4].
Step 3: Oxidative Hydroxylation
Oxidation: Dissolve the boronic acid intermediate in dichloromethane (DCM). Add a catalytic amount of iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂)[5].
Reaction: Stir at 25–40°C. Causality: Iodine facilitates the electrophilic hydroxylation of the boronic acid while the mild temperature prevents the over-oxidation of the newly formed, electron-rich phenol ring[5].
Isolation: Quench residual peroxide with sodium thiosulfate, extract, and purify to yield 3,5-Difluoro-4-methylphenol.
Table 2: Yield and Purity Metrics Across Synthetic Steps
Step
Target Intermediate / Product
Reported Yield
Target Purity (HPLC)
1
4-Bromo-2,6-difluorotoluene
~70%
>98%
2
3,5-Difluoro-4-methylphenylboronic acid
70–78%
>98%
3
3,5-Difluoro-4-methylphenol
78–85%
>95%
Application in Drug Development: Antiviral Therapeutics
Beyond its utility as a basic building block, 3,5-difluoro-4-methylphenol is a critical precursor in the synthesis of advanced therapeutics, particularly in the development of agents targeting acyclovir-resistant herpesviruses[2]. The phenol moiety is often functionalized into an aniline or ether derivative and subsequently coupled with complex scaffolds, such as tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide[2].
Fig 2: Mechanistic pathway for amidation coupling in the synthesis of antiviral therapeutic agents.
Protocol 2: Amide Coupling for Antiviral Precursors
Expertise & Causality: When coupling a carboxylic acid derivative with a 3,5-difluoro-4-methylphenol-derived amine, standard carbodiimide chemistry is highly effective. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC/EDC) alongside 1-hydroxybenzotriazole (HOBt) is strictly required. HOBt forms a highly reactive active ester intermediate that suppresses racemization and accelerates the aminolysis step, overcoming the potential steric hindrance of the difluorinated aromatic ring[2].
Activation: In a dry flask, dissolve the carboxylic acid derivative (e.g., tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF)[2]. Add WSC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to ensure complete formation of the active ester.
Coupling: Add the 3,5-difluoro-4-methylphenol-derived amine (1.0 eq) and an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)[2]. Causality: The base neutralizes any acid byproducts and keeps the amine nucleophile in its active, deprotonated state.
Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. The disappearance of the active ester intermediate and the emergence of a higher-mass product peak validate the success of the nucleophilic acyl substitution.
Workup: Dilute with water to precipitate the crude amide. Filter, wash with cold water, and recrystallize from ethanol to yield the highly pure antiviral precursor.
References
Benchchem Technical Support Team.3,5-Difluoro-4-methylphenol | For Research Use Only. Benchchem.
Tang Yongjun, Mo Shan.Method for preparing 3,5-difluoro-4-methyl phenylboronic acid (Patent CN103951688A). Google Patents.
Lu Guangying, Zhou Yuehui.Preparation method of 3, 5-difluorophenol (Patent CN112778090A). Google Patents.
Astellas Pharma Inc.Agent for prevention/treatment of disease caused by acyclovir-resistant herpesvirus (Patent WO2006082822A1). Google Patents.
The Unique Electronic Profile of 3,5-Difluoro-4-methylphenol
An In-Depth Guide to the Electrophilic Substitution of 3,5-Difluoro-4-methylphenol For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the reaction of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Electrophilic Substitution of 3,5-Difluoro-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the reaction of 3,5-Difluoro-4-methylphenol with various electrophiles. As a key building block in modern synthetic chemistry, understanding its reactivity is crucial for the rational design of novel pharmaceuticals and advanced materials. This guide moves beyond simple procedural lists to explain the underlying principles governing experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's behavior.
The reactivity of an aromatic ring towards electrophilic aromatic substitution (EAS) is governed by the electronic nature of its substituents. In 3,5-Difluoro-4-methylphenol, a delicate interplay of competing electronic effects dictates the outcome of electrophilic attack.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director.[1][2] Its oxygen atom donates electron density directly into the aromatic π-system via resonance, significantly increasing the ring's nucleophilicity and stabilizing the cationic intermediate (the sigma complex) formed during the reaction.[2]
Methyl Group (-CH₃): The methyl group is a less potent, but still significant, activating group and an ortho, para-director.[3][4] It donates electron density primarily through hyperconjugation and a weak inductive effect.
Fluorine Atoms (-F): Fluorine presents a dualistic nature. Due to its high electronegativity, it strongly withdraws electron density from the ring through the inductive effect, which is a deactivating characteristic.[3] However, like other halogens, it possesses lone pairs of electrons that can be donated into the ring via resonance, making it an ortho, para-director.[5][6][7] This combination of inductive withdrawal and resonance donation makes fluorine's overall effect on reactivity complex and sometimes counterintuitive.[5][6]
Combined Directing Effects:
In 3,5-Difluoro-4-methylphenol, the substitution pattern channels the directing effects of all substituents towards the same positions. The hydroxyl group at C1 strongly directs electrophiles to the ortho positions (C2 and C6) and the para position (C4), which is already occupied by the methyl group. The fluorine atoms at C3 and C5 also direct incoming electrophiles to their ortho and para positions, which are C2, C4, and C6. The methyl group at C4 directs to C3 and C5, which are blocked by fluorine.
The result is a powerful consensus: the positions at C2 and C6 are overwhelmingly activated and are the primary sites for electrophilic attack. The potent activating effect of the hydroxyl group is the dominant force, making this molecule highly reactive towards electrophiles, often under milder conditions than those required for benzene itself.
Caption: General workflow for Electrophilic Aromatic Substitution.
Due to the high activation conferred by the hydroxyl group, reactions on 3,5-Difluoro-4-methylphenol often require milder conditions to prevent oxidation, degradation, or polysubstitution.
[8]
A. Nitration
The introduction of a nitro (-NO₂) group is a cornerstone of synthetic chemistry, as the nitro group can be easily reduced to an amine, providing a synthetic handle for countless other transformations. [4]Direct nitration of phenols with concentrated nitric and sulfuric acids can lead to oxidative decomposition. [8]Therefore, milder, and often heterogeneous, conditions are preferable.
[9]
Protocol: Heterogeneous Nitration using NaNO₃ and Mg(HSO₄)₂
This method utilizes an in situ generation of the nitrating agent under mild, heterogeneous conditions, which improves selectivity and simplifies workup.
[9]
Reagent Preparation: In a fume hood, prepare a suspension of magnesium bisulfate (Mg(HSO₄)₂), sodium nitrate (NaNO₃), and wet silica gel (50% w/w) in a suitable solvent like dichloromethane.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-Difluoro-4-methylphenol in dichloromethane.
Nitration: To the phenol solution, add 1.1 equivalents of NaNO₃, 1.1 equivalents of Mg(HSO₄)₂, and a mass of wet silica gel equal to the mass of the acidic salt.
Reaction Monitoring: Stir the resulting heterogeneous mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup: Upon completion, filter the solid reagents from the reaction mixture. Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, primarily 3,5-Difluoro-4-methyl-2-nitrophenol, can be further purified by column chromatography or recrystallization.
Causality and Insights:
Why heterogeneous conditions? They provide a milder reaction environment, minimizing oxidative side products common in phenol nitration. The solid support can also enhance reactivity and selectivity.
[9]* Role of Mg(HSO₄)₂/Wet SiO₂: This combination acts as a solid acid catalyst, protonating sodium nitrate to generate nitric acid in situ, which then forms the nitronium ion (NO₂⁺) electrophile.
Temperature Control: Running the reaction at room temperature is sufficient due to the highly activated nature of the substrate and prevents thermal degradation.
Parameter
Condition
Rationale
Nitrating System
NaNO₃ / Mg(HSO₄)₂ / Wet SiO₂
Mild, heterogeneous system to prevent oxidation. [9]
Solvent
Dichloromethane
Inert solvent that solubilizes the starting material.
Temperature
Room Temperature
Sufficient for the highly activated phenol ring.
Stoichiometry
Slight excess of nitrating agent
Ensures complete conversion of the starting material.
Expected Product
3,5-Difluoro-4-methyl-2-nitrophenol
Regioselectivity is driven by the powerful ortho-directing -OH group.
B. Halogenation (Bromination)
Halogenation of phenols is typically rapid and may not require a Lewis acid catalyst, which is a testament to the ring's high nucleophilicity. [1]The main challenge is controlling the reaction to achieve mono-substitution, as di- and tri-halogenated products form readily.
[8]
Protocol: Controlled Monobromination
This protocol uses controlled temperature and stoichiometry to favor the formation of the monobrominated product.
Reaction Setup: Dissolve 1.0 equivalent of 3,5-Difluoro-4-methylphenol in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Protect the setup from light to prevent radical side reactions.
Temperature Control: Cool the flask in an ice-salt bath to a temperature of 0 to -5 °C. Maintaining a low temperature is critical for selectivity.
Reagent Addition: Prepare a solution of 1.0 equivalent of bromine (Br₂) in the same solvent. Add this solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature does not rise above 0 °C.
Reaction and Quenching: After the addition is complete, allow the reaction to stir at low temperature for an additional hour. Monitor by TLC. Once the starting material is consumed, quench the reaction by adding a cold aqueous solution of sodium thiosulfate to consume any unreacted bromine.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude 2-Bromo-3,5-difluoro-4-methylphenol via column chromatography.
Causality and Insights:
Why no Lewis Acid? The -OH group activates the ring so strongly that the Br-Br bond can be polarized sufficiently for the reaction to occur without a catalyst.
[1]* Why low temperature? Electrophilic aromatic substitutions have low activation energies. Lowering the temperature reduces the reaction rate, allowing for better control and minimizing the formation of the dibrominated product at the C2 and C6 positions.
Stoichiometric Control: Using a 1:1 molar ratio of phenol to bromine is essential to disfavor polysubstitution.
Caption: Workflow for controlled monobromination of the phenol.
C. Friedel-Crafts Acylation
Friedel-Crafts reactions are fundamental for forming C-C bonds with aromatic rings. [10][11]However, they are notoriously difficult with phenols. The Lewis acid catalyst (e.g., AlCl₃) can coordinate strongly with the lone pairs on the hydroxyl oxygen, deactivating the ring or promoting O-acylation as a side reaction. Furthermore, the ketone product itself is a Lewis base and will complex with the catalyst, meaning that stoichiometric or greater amounts of the catalyst are required.
[10]
A common strategy to circumvent these issues is to first perform O-acylation, followed by a Lewis acid-catalyzed Fries rearrangement to move the acyl group from the oxygen to the ring, primarily at the ortho and para positions. For this substrate, the rearrangement would be directed to the ortho (C2/C6) positions.
Protocol: O-Acylation followed by Fries Rearrangement
Part 1: O-Acylation
Setup: In a flask, dissolve 1.0 equivalent of 3,5-Difluoro-4-methylphenol in a suitable base like pyridine or in dichloromethane with triethylamine.
Acylation: Cool the solution to 0 °C and slowly add 1.1 equivalents of an acylating agent (e.g., acetyl chloride or acetic anhydride).
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
Workup: Quench the reaction with water. If using dichloromethane, wash the organic layer with dilute HCl (to remove the amine base), water, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the crude ester, 3,5-difluoro-4-methylphenyl acetate. This product is often pure enough for the next step.
Part 2: Fries Rearrangement
Setup: Place the crude ester from Part 1 into a flask. For a solvent-free reaction, gently heat the ester until it melts. Alternatively, dissolve it in an inert high-boiling solvent like nitrobenzene.
Catalyst Addition: Add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions. The mixture will heat up and may evolve HCl gas.
Rearrangement: Heat the reaction mixture (typically 60-160 °C, depending on the substrate) for several hours. The optimal temperature must be determined empirically.
Workup: Cool the reaction mixture and carefully quench it by pouring it over crushed ice and concentrated HCl. This will decompose the aluminum complexes.
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it. Purify the resulting mixture of ortho-hydroxyacetophenone (2-Acetyl-3,5-difluoro-4-methylphenol) by column chromatography.
Causality and Insights:
Why a two-step process? Direct Friedel-Crafts acylation is low-yielding and complex. The O-acylation/Fries rearrangement pathway is a more reliable and general method for acylating phenols.
Lewis Acid Role: In the Fries rearrangement, the Lewis acid coordinates to both the carbonyl oxygen and the ether oxygen of the ester, facilitating the cleavage of the acyl group as an acylium ion, which then acts as the electrophile for the intramolecular EAS.
Temperature Influence: The reaction temperature for the Fries rearrangement can influence the ratio of ortho to para products. In this case, since the para position is blocked, only ortho acylation is expected.
Parameter
Reagents/Conditions
Rationale
Acylating Agent
Acetyl Chloride / Acetic Anhydride
Common, reactive sources of the acetyl group.
Base (O-Acylation)
Pyridine / Triethylamine
Neutralizes the HCl by-product.
Catalyst (Fries)
AlCl₃ (anhydrous)
Strong Lewis acid required to promote the rearrangement. [10]
Temperature (Fries)
60-160 °C
Provides the activation energy for the intramolecular rearrangement.
Expected Product
2-Acetyl-3,5-difluoro-4-methylphenol
Intramolecular EAS at the activated ortho position.
Conclusion and Applications in Drug Development
3,5-Difluoro-4-methylphenol is a highly activated aromatic system that readily undergoes electrophilic substitution at the C2 and C6 positions. The powerful activating and directing influence of the hydroxyl group dominates its reactivity, often necessitating the use of mild conditions to ensure selectivity and prevent unwanted side reactions.
The products derived from these reactions—nitrophenols, halophenols, and acylphenols—are exceptionally valuable intermediates.
Fluorine atoms are known to enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups, making them a desirable feature in modern drug candidates.
[12]* Nitrophenols can be reduced to aminophenols, which are precursors for a wide range of heterocycles and can be used in coupling reactions.
Halogenated phenols are key substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
Acylphenols serve as building blocks for flavonoids, chalcones, and other pharmacologically relevant scaffolds.
A thorough understanding of the principles laid out in this guide empowers researchers to harness the unique reactivity of this versatile substrate for the efficient synthesis of next-generation therapeutics and functional materials.
References
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Available at: [Link]
Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. PMC. Available at: [Link]
A kind of synthesis process of 3,5-difluorophenol. Google Patents.
Reactions of Phenols. Chemistry Steps. Available at: [Link]
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]
Process for preparing 3,5-difluoroaniline. Google Patents.
Synthesis method of 3, 5-difluorophenol. Patsnap. Available at: [Link]
Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. Available at: [Link]
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
Preparation method of 3, 5-difluorophenol. Google Patents.
Directing Effects. Chemistry LibreTexts. Available at: [Link]
Preparation method of 3, 5-difluorophenol. Google Patents.
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks. Available at: [Link]
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. Available at: [Link]
Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. ScienceDirect. Available at: [Link]
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]
Phenols undergo the same kind of substitution reactions that... Pearson. Available at: [Link]
Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]
Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. PMC. Available at: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]
Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC. Available at: [Link]
Application Note: Optimized Silylation Protocol for the GC-MS Analysis of 3,5-Difluoro-4-methylphenol
Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization.
Introduction & Mechanistic Rationale
3,5-Difluoro-4-methylphenol is a highly specialized fluorinated phenolic compound utilized extensively as a building block in pharmaceutical and agrochemical development[1]. While its unique structure—featuring two electron-withdrawing fluorine atoms and a lipophilic methyl group—confers desirable metabolic stability and membrane permeability in drug design[1], it presents distinct challenges for gas chromatographic (GC) analysis.
Direct injection of free phenols into a GC system is notoriously problematic. The active hydrogen atom on the phenolic hydroxyl (–OH) group readily forms hydrogen bonds with the silanol groups present on the GC column's stationary phase and inlet liners[2][3]. This interaction leads to severe peak tailing, irreversible adsorption, reduced sensitivity, and poor quantitative reproducibility[2].
To overcome these limitations, derivatization is employed to replace the active hydrogen with a non-polar group, thereby increasing the analyte's volatility, enhancing its thermal stability, and dramatically improving the limit of detection (LOD)[3][4]. For GC-MS applications operating in Electron Ionization (EI) mode, trimethylsilylation is the gold standard[2][5].
Reagent Selection: The Causality of BSTFA + 1% TMCS
The selection of a derivatization reagent must be dictated by the specific electronic and steric environment of the target molecule. For 3,5-Difluoro-4-methylphenol, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) .
The Mechanistic "Why"
Why BSTFA? BSTFA is a powerful trimethylsilyl (TMS) donor. Unlike older reagents such as BSA, the reaction byproducts of BSTFA (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile. They elute near the solvent front during GC analysis, preventing co-elution and spectral interference with the target analyte[2][5].
Why 1% TMCS Catalyst? The reactivity of a phenol towards silylation is governed by both steric hindrance and electronic effects. In 3,5-Difluoro-4-methylphenol, the hydroxyl group at C1 is flanked by hydrogen atoms at C2 and C6, meaning it is not heavily sterically hindered. However, the fluorine atoms at the meta positions (C3 and C5) exert a strong electron-withdrawing inductive effect[1]. This increases the acidity of the phenol, stabilizing the phenoxide anion but making the oxygen a slightly weaker nucleophile during the initial attack on the silicon atom of the reagent. The addition of 1% TMCS acts as a critical catalyst, forming a highly reactive intermediate that drives the nucleophilic substitution to absolute completion, even for electronically deactivated phenols[2][5][6].
Solvent Dynamics: While pyridine is traditionally used as an acid scavenger, research demonstrates that utilizing acetone as a solvent (or co-solvent) can quantitatively accelerate the silylation of phenols, completing the reaction in minutes at room temperature or mildly elevated temperatures[7].
Decision Matrix & Analytical Workflow
To ensure robust method development, the analytical workflow must be carefully mapped. Below are the logical decision pathways and the optimized experimental workflow for this assay.
Caption: Decision matrix for selecting the optimal derivatization strategy for fluorophenols.
Caption: GC-MS Analytical Workflow for 3,5-Difluoro-4-methylphenol Derivatization.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. Silylation reactions are highly sensitive to moisture; the presence of water will immediately decompose the TMS reagent and hydrolyze the formed derivatives[2]. Therefore, this protocol incorporates strict anhydrous conditions, an Internal Standard (IS), and a Method Blank.
Materials Required:
Analyte: 3,5-Difluoro-4-methylphenol standard.
Internal Standard (IS): Phenol-d5 or 2,4,6-Tribromophenol (ensures correction for injection volume variability and matrix suppression)[8].
Solvent: GC-grade Acetone or Pyridine (stored over molecular sieves).
Step-by-Step Methodology:
Preparation of the Method Blank: Transfer 1.0 mL of anhydrous acetone into a clean, dry 2 mL GC autosampler vial. This blank will validate that the BSTFA reagent is free of siloxane artifacts and cross-contamination.
Sample Aliquoting: Accurately transfer 1.0 mL of the sample extract (or standard solution containing 1–10 µg/mL of 3,5-Difluoro-4-methylphenol in acetone) into a separate dry GC vial[6].
Internal Standard Addition: Spike exactly 10 µL of the IS solution (e.g., 100 µg/mL Phenol-d5) into both the sample and the method blank. Causality: If the IS derivatizes successfully but the analyte does not, the failure is analyte-specific (e.g., matrix interference). If neither derivatizes, the reagent has likely been compromised by moisture[2].
Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent to the vials. Crucial Rule: Always maintain at least a 2:1 molar excess of the silylating reagent to the active hydrogens in the sample to drive the equilibrium forward[2][6].
Thermal Incubation: Tightly cap the vials using PTFE-lined septa (to prevent reagent evaporation and moisture entry). Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes [5][6].
Cooling and Analysis: Remove the vials and allow them to cool to room temperature for 5 minutes prior to GC-MS injection. Do not open the vials after cooling, as ambient humidity will cause rapid hydrolysis of the TMS-ether derivative.
Quantitative Data & Optimization Summaries
To aid in method transfer and optimization, the following tables summarize the comparative advantages of derivatization reagents and the recommended GC-MS operating parameters.
Table 1: Comparison of Derivatization Reagents for Fluorinated Phenols
Reagent System
Reaction Mechanism
Byproduct Volatility
Detector Suitability
Typical Incubation
BSTFA + 1% TMCS
Trimethylsilylation
High
GC-MS (EI), GC-FID
30 min @ 60°C
MSTFA
Trimethylsilylation
Very High
GC-MS (EI), GC-FID
30 min @ 60°C
PFBBr + Base
Alkylation (Pentafluorobenzylation)
Low
GC-ECD, GC-MS (NICI)
60 min @ 60°C
TFAA
Acylation (Trifluoroacetylation)
High
GC-MS (EI), GC-ECD
20 min @ 50°C
Note: While PFBBr is excellent for trace environmental analysis of phenols using Electron Capture Detectors (ECD)[9][10], BSTFA + 1% TMCS remains the most efficient and robust choice for standard GC-MS profiling[2][5].
Table 2: Optimized GC-MS Parameters for TMS-Derivatized 3,5-Difluoro-4-methylphenol
Parameter
Recommended Setting
Rationale
Column
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)
Provides optimal separation for semi-volatile, slightly polar to non-polar derivatives.
Inlet Temperature
250°C
Ensures rapid, flash vaporization of the TMS derivative without thermal degradation.
Injection Mode
Splitless (1 µL injection)
Maximizes sensitivity for trace-level drug development assays.
Carrier Gas
Helium (Constant Flow, 1.0 mL/min)
Maintains optimal linear velocity across the temperature gradient.
Focuses the solvent at the head of the column, followed by a rapid ramp to elute the derivative sharply[8].
MS Mode
EI, SIM Mode (Targeting M+ and [M-15]+ ions)
Selected Ion Monitoring (SIM) provides superior signal-to-noise ratios compared to full SCAN mode.
Quality Control and Data Interpretation
When reviewing the chromatogram, the success of the protocol is validated by three factors:
Symmetrical Peak Shape: The peak for TMS-derivatized 3,5-Difluoro-4-methylphenol should exhibit an asymmetry factor close to 1.0. Tailing indicates incomplete derivatization or active sites remaining in the GC inlet.
Absence of Underivatized Analyte: Monitor the specific m/z of the free 3,5-Difluoro-4-methylphenol. Its absence confirms 100% reaction efficiency.
Internal Standard Stability: Consistent area counts for the Phenol-d5-TMS derivative across all injections validate that the anhydrous environment was successfully maintained throughout the autosampler sequence.
References
1.[7] Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed.
2.[6] The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS - Benchchem.
3.[5] Derivatization reagents for GC - Chromatography - macherey-nagel.
4.[2] The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich.
5.[9] Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed.
6. semi volatile organic compounds epa 8270 - Specialty Analytical.
7. EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) - EPA.
8.[8] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry - EPA Archive.
9.[10] Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario - MDPI.
10.[1] 3,5-Difluoro-4-methylphenol | For Research Use Only - Benchchem.
11.[3] Derivatization Methods in GC and GC/MS - IntechOpen.
12.[4] Derivatization in Mass Spectrometry | Spectroscopy Online.
The Strategic Utility of 3,5-Difluoro-4-methylphenol in Modern Pharmaceutical Development: Application Notes and Synthetic Protocols
Introduction: The Fluorine Advantage in Medicinal Chemistry The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to enhance a compound's therapeutic profi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to enhance a compound's therapeutic profile. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3][4] Strategically positioned fluorine atoms can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles and increased bioavailability.[3][5] Furthermore, the electronic effects of fluorine can modulate the acidity (pKa) of nearby functional groups and influence non-covalent interactions within a protein's binding pocket, often resulting in enhanced potency and selectivity.[2][3]
This guide focuses on the application of 3,5-difluoro-4-methylphenol, a versatile and highly valuable building block for the synthesis of novel pharmaceuticals. The difluoro-substitution pattern on the phenol ring creates a unique electronic environment, while the methyl group provides a handle for further structural modifications and can influence steric interactions. This combination makes 3,5-difluoro-4-methylphenol an attractive starting material for the development of a wide range of therapeutic agents, including kinase inhibitors and enzyme modulators.
Core Applications in Drug Discovery: A Case Study in Aldose Reductase Inhibitors
A compelling example of the utility of a closely related analogue, 3,5-difluoro-4-hydroxyphenyl, is found in the development of potent aldose reductase (AR) inhibitors. AR is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is implicated in the long-term complications of diabetes mellitus. The compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was synthesized as a bioisostere of a known carboxylic acid-based AR inhibitor and demonstrated significantly enhanced potency.[6]
The strategic replacement of a carboxylic acid moiety with the 3,5-difluoro-4-hydroxyphenyl group highlights a sophisticated approach in medicinal chemistry to improve drug-like properties. The phenolic hydroxyl can act as a hydrogen bond donor, mimicking the interaction of the carboxylic acid, while the difluorinated phenyl ring contributes to favorable binding interactions within the enzyme's active site.
The substitution of the hydroxyl group in this scaffold with a methyl group, as in our target molecule 3,5-difluoro-4-methylphenol, represents a logical next step in lead optimization. This modification would increase lipophilicity and block potential phase II metabolism (glucuronidation or sulfation) at the phenolic position, potentially leading to improved oral bioavailability and a longer duration of action.
Key Synthetic Transformations and Protocols
The phenolic hydroxyl group of 3,5-difluoro-4-methylphenol is the primary site for synthetic elaboration, enabling its incorporation into larger, more complex molecules through the formation of ether and ester linkages, or through carbon-carbon bond-forming cross-coupling reactions.
Protocol 1: Synthesis of Diaryl Ethers via Chan-Lam Coupling
The Chan-Lam coupling provides a powerful and versatile method for the formation of diaryl ethers under mild conditions, using a copper catalyst.[1][4][7] This reaction is particularly valuable for its tolerance of a wide range of functional groups and its operational simplicity.
Reaction Scheme:
Where Ar-B(OH)₂ is an aryl boronic acid and HO-Ar' is 3,5-Difluoro-4-methylphenol.
Detailed Experimental Protocol:
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3,5-Difluoro-4-methylphenol (1.0 equiv.), the desired aryl boronic acid (1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 0.1 equiv.), and a suitable base such as pyridine (2.0 equiv.).
Solvent Addition: Add an appropriate solvent, such as dichloromethane (DCM) or toluene, to the reaction vial.
Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired diaryl ether.
Causality Behind Experimental Choices:
Copper(II) Acetate: Serves as the catalyst for the C-O bond formation.
Pyridine: Acts as both a base to deprotonate the phenol and a ligand to facilitate the catalytic cycle.
Aryl Boronic Acid: The electrophilic partner in the coupling reaction. An excess is often used to drive the reaction to completion.
Open to Air: Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) species in the catalytic cycle.
Protocol 2: Synthesis of Diaryl Ethers via Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination and its extension to O-arylation offer a robust palladium-catalyzed method for forming C-N and C-O bonds.[8][9] This reaction is known for its broad substrate scope and high functional group tolerance, making it a workhorse in medicinal chemistry.
Reaction Scheme:
Where Ar-X is an aryl halide or triflate and HO-Ar' is 3,5-Difluoro-4-methylphenol.
Detailed Experimental Protocol:
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide or triflate (1.0 equiv.), 3,5-Difluoro-4-methylphenol (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry reaction vial with a magnetic stir bar.
Base and Solvent Addition: Add a strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv.), followed by an anhydrous, degassed solvent like toluene or dioxane.
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Causality Behind Experimental Choices:
Palladium Catalyst and Phosphine Ligand: This combination forms the active catalytic species that facilitates the oxidative addition of the aryl halide and the reductive elimination to form the diaryl ether. The choice of ligand is crucial for reaction efficiency.
Cesium Carbonate: A strong base required for the deprotonation of the phenol and to facilitate the catalytic cycle.
Inert Atmosphere: Necessary to prevent the degradation of the palladium catalyst and phosphine ligands, which are sensitive to oxygen.
Data Presentation
The following table summarizes representative yields for the synthesis of diaryl ethers from phenols using the Chan-Lam and Buchwald-Hartwig coupling reactions, as reported in the literature for similar substrates. These yields can be considered as benchmarks for the synthesis of derivatives of 3,5-Difluoro-4-methylphenol.
The following diagrams illustrate the general workflows for the key synthetic transformations discussed.
Caption: Workflow for Chan-Lam Diaryl Ether Synthesis.
Caption: Workflow for Buchwald-Hartwig O-Arylation.
Conclusion
3,5-Difluoro-4-methylphenol is a valuable and versatile building block in pharmaceutical research and development. Its unique electronic and steric properties, conferred by the difluoro and methyl substitutions, make it an ideal candidate for incorporation into a wide range of drug scaffolds. The synthetic protocols outlined in this guide for the formation of diaryl ethers via Chan-Lam and Buchwald-Hartwig couplings provide robust and reliable methods for the utilization of this building block in the synthesis of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like 3,5-difluoro-4-methylphenol will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available at: [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available at: [Link]
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. Available at: [Link]
Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron letters, 39(19), 2933-2936. Available at: [Link]
Nicolaou, I., Zika, C., & Demopoulos, V. J. (2004). [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl] phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. Journal of medicinal chemistry, 47(10), 2661-2664. Available at: [Link]
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
Application Note: The Strategic Role of Fluorinated Phenols in Modern Agrochemical Synthesis
Executive Summary & Mechanistic Rationale The integration of fluorine into agrochemical active ingredients has revolutionized crop protection. Between 2016 and 2022, approximately 64% of all launched halogenated agrochem...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The integration of fluorine into agrochemical active ingredients has revolutionized crop protection. Between 2016 and 2022, approximately 64% of all launched halogenated agrochemicals contained fluorine[1]. Fluorinated phenols—such as trifluoromethylphenols (TFMPs) and difluoromethoxyphenols—serve as indispensable building blocks in the synthesis of highly potent herbicides, fungicides, and insecticides[2].
As a Senior Application Scientist, it is critical to understand why these fluorinated precursors are chosen over their non-fluorinated counterparts. The causality lies in the unique physicochemical properties imparted by the carbon-fluorine (C-F) bond:
Enhanced Lipophilicity: Fluorination increases the partition coefficient (logP) of the molecule, facilitating rapid penetration through waxy plant cuticles and lipophilic fungal cell membranes[3].
Metabolic Resistance: The C-F bond is exceptionally strong (approx. 116 kcal/mol). Strategic placement of fluorine atoms on phenolic rings blocks cytochrome P450-mediated oxidative degradation, significantly extending the field half-life of the active ingredient[4].
Bioisosterism & Steric Tolerance: Fluorine's van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). This allows chemists to substitute hydrogen with fluorine without causing steric distortion, ensuring the molecule still fits perfectly into target receptor pockets[5].
Workflow of incorporating fluorinated phenols into agrochemical design for enhanced efficacy.
Quantitative Impact of Phenolic Fluorination
To design effective agrochemical synthesis routes, one must quantify how fluorination alters the precursor's behavior. The table below summarizes the physicochemical shifts observed when transitioning from standard phenols to fluorinated analogs.
The electron-withdrawing nature of fluorine increases acidity, optimizing binding affinity to specific target enzymes via hydrogen bonding[2].
Metabolic Stability
Susceptible to oxidation
Highly Resistant
Prevents rapid enzymatic deactivation in the target organism, reducing the required application dose[4].
Steric Profile
Baseline
Minimal distortion
Preserves the 3D conformation necessary for target site docking (e.g., CYP51 inhibition in fungi)[6].
Synthetic Workflows: From Precursor to Active Ingredient
Synthesis of Highly Fluorinated 2,2′-Biphenol Herbicides
Fluorinated 2,2′-biphenols exhibit surprisingly high herbicidal impact against pest plants. The synthesis begins with commercially available fluorinated phenols, which undergo a telescoped iodination/methylation sequence to form fluorinated iodoanisoles. These are then cross-coupled to form the biphenol core[5].
Causality of Protection: Why methylate the phenol before cross-coupling? The free phenolic -OH group is highly reactive and can poison transition-metal catalysts (like Palladium or Copper) used in Ullmann or Suzuki couplings. Protecting it as an anisole ensures high coupling yields. Post-coupling, the methyl group is cleaved to restore the free -OH, which is strictly indispensable for herbicidal activity[5].
Synthesis of Eugenol-Fluorinated Triazole Fungicides
Eugenol, a natural phenolic compound, can be functionalized with fluorinated triazoles to create potent fungicides. The reaction involves converting eugenol to an epoxide, opening it to an azido-alcohol, and utilizing click chemistry (azide-alkyne cycloaddition) to attach a fluorophenyl group[6].
Causality of Fluorination: The addition of the fluorophenyl moiety specifically enhances the molecule's interaction with fungal sterol biosynthesis enzymes, resulting in superior growth-inhibition zones against pathogens like Colletotrichum sp.[6].
Step-by-step synthetic workflow for highly fluorinated 2,2'-biphenol herbicides.
Self-Validating Experimental Protocols
The following protocols detail the critical steps for synthesizing fluorinated biphenol herbicides from fluorinated phenol precursors. These protocols are engineered as self-validating systems , incorporating in-process analytical checkpoints to ensure reaction fidelity.
Protocol A: Demethylation of Fluorinated Biphenol Ethers
To restore the active phenolic -OH groups required for herbicidal efficacy, the protected fluorinated biphenol ether must be selectively demethylated[5].
Boron tribromide (BBr₃) (1.0 M solution in Dichloromethane)
Anhydrous Dichloromethane (DCM) (15 mL)
Step-by-Step Methodology:
Preparation: Purge a dry, round-bottom flask with inert Argon gas. Dissolve the fluorinated biphenol ether intermediate in 15 mL of anhydrous DCM.
Cooling: Submerge the reaction flask in an ice/salt bath to reduce the internal temperature to 0 °C. Causality: BBr₃ addition is highly exothermic; low temperatures prevent the cleavage of the sensitive C-F bonds on the aromatic ring.
Reagent Addition: Add BBr₃ (0.89 g, 3.55 mmol) dropwise over 15 minutes under continuous magnetic stirring.
Reaction Propagation: Maintain the reaction at 0 °C for 2 hours, then remove the ice bath and allow the solution to warm to room temperature, stirring overnight.
Self-Validation Checkpoint 1 (TLC): Perform Thin-Layer Chromatography (Hexane:Ethyl Acetate 8:2). The disappearance of the high-Rf starting material and the appearance of a lower-Rf spot (due to the highly polar free -OH groups) validates complete demethylation.
Quenching & Extraction: Carefully quench the reaction by adding 20 mL of distilled water dropwise. Extract the aqueous layer with DCM (2 × 40 mL).
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Self-Validation Checkpoint 2 (NMR & HRMS): Analyze the purified product via ¹H-NMR. The complete absence of the methoxy singlet (typically around δ 3.8 ppm) and the emergence of a broad phenolic -OH peak (δ 9.0 - 10.0 ppm) confirms structural integrity. Verify the exact mass using HRMS (e.g., calculated for C₁₃H₉F₂Cl₂O₂, 304.9948)[5].
Environmental Fate Considerations
While the robust nature of the C-F bond provides excellent metabolic stability for agrochemicals, it also necessitates careful consideration of environmental degradation. Trifluoromethylphenols (TFMPs), common transformation products of aryl-CF₃ agrochemicals, can undergo spontaneous aqueous defluorination and photolysis under environmental conditions[2].
Researchers must balance field persistence with environmental stewardship. Prolonged photolysis of TFMPs can lead to the formation of trifluoroacetic acid (TFA), a highly persistent and mobile environmental pollutant[2]. Modern agrochemical design increasingly utilizes advanced computational models to predict the photolytic half-lives of fluorinated phenols, ensuring that new active ingredients degrade into benign metabolites rather than accumulating in the ecosystem.
References
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments
ResearchGate[Link]
Fluorinated Pesticides in Modern Pest Control: Potential and Challenges
Fluoride Research Online[Link]
Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity
Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism
RSC Publishing[Link]
Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity
ResearchGate[Link]
Application Note: Regioselective Nitration of Substituted Phenols – Mechanistic Insights and Experimental Protocols
Introduction and Strategic Context The nitration of phenolic compounds is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, the hy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
The nitration of phenolic compounds is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, the hydroxyl group (-OH) is a strongly activating, ortho/para-directing substituent. When subjected to classical nitration conditions (concentrated
HNO3
/
H2SO4
), phenols frequently undergo over-oxidation to benzoquinones, uncontrolled poly-nitration (yielding explosive byproducts like picric acid), and poor regioselectivity[1].
To address these challenges in drug development and scale-up, modern synthetic protocols emphasize mild reagents, phase-transfer catalysis (PTC), and solid-supported green chemistry . This application note provides validated, step-by-step methodologies for the controlled, regioselective mono-nitration of substituted phenols, detailing the causality behind reagent selection and establishing self-validating experimental workflows.
Mechanistic Grounding & Causality
The nitration of phenols proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The high electron density of the phenolic ring allows it to react with milder electrophiles than non-activated arenes.
Electrophile Generation: Depending on the reaction conditions, the active electrophile is either the classical nitronium ion (
NO2+
) or, in highly dilute aqueous acidic systems, the nitrosonium ion (
NO+
) which undergoes subsequent oxidation[2].
Regiocontrol via Metal Chelation: While dilute nitric acid typically yields a statistical mixture of ortho and para isomers[1], the use of specific metal nitrates (e.g.,
Sr(NO3)2
,
Cu(NO3)2
) can invert this ratio. The metal cation coordinates with the phenolic oxygen, directing the delivery of the nitronium equivalent almost exclusively to the ortho position[3].
Phase-Transfer Causality: Utilizing Tetrabutylammonium Bromide (TBAB) in a biphasic system extracts the nitrating species into the organic layer. This physical separation prevents the highly oxidative aqueous environment from degrading the sensitive phenol into tarry byproducts[1].
Fig 1: Mechanistic pathway of electrophilic aromatic nitration of phenols.
Comparative Quantitative Data
The following table summarizes the regioselectivity and yields of various substituted phenols under optimized, mild nitration conditions.
System Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.29 g of 4-chlorophenol in 20 mL of 1,2-dichloroethane.
Catalyst Addition: Add 0.32 g of TBAB to the organic solution. Causality: TBAB acts as the phase-transfer agent, essential for migrating the nitronium equivalent from the aqueous phase to the organic phase, thereby preventing aqueous oxidation.
Electrophile Introduction: Slowly add 21 g of 6% aqueous
HNO3
dropwise over 10 minutes at room temperature.
Reaction & Self-Validation: Stir the biphasic mixture vigorously for 4–6 hours. Validation Checkpoint: Monitor the reaction via GC/MS or TLC (Hexane:EtOAc). The reaction is self-validating when the starting material peak completely disappears, and the organic layer transitions to a distinct yellow hue indicative of nitroaromatic formation.
Work-up: Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer. Wash the organic layer with deionized water (3 × 25 mL) to remove residual acid and catalyst.
Isolation: Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Crystallize the crude solid from cold ethanol to yield pure 4-chloro-2-nitrophenol (Yield: ~1.41 g, 81%; mp 86.5 °C).
Protocol B: Solvent-Free Ortho-Selective Nitration using Strontium Nitrate
Objective: To achieve highly ortho-selective nitration under green, solvent-free conditions using solid-supported acids[3].
Solid-State Mixing: In an agate mortar, combine 1 mmol of phenol, 1.3 mmol of
Sr(NO3)2
, and 0.29 g of freshly prepared
H2SO4
-Silica. Causality: The silica support provides a high local proton concentration to generate the nitronium ion without the bulk corrosive hazards of liquid sulfuric acid.
Mechanochemical Activation: Grind the mixture thoroughly at room temperature. The friction and localized mixing initiate the reaction.
In-Process Monitoring: Continue grinding for the specified time (typically 15-30 minutes). Validation Checkpoint: The progress is visually self-validating as the colorless powder mixture turns deep yellow/orange. Confirm completion via TLC.
Extraction: Once complete, elute the solid mixture with ethyl acetate (2 × 10 mL). Filter through a sintered glass funnel to recover the
H2SO4
-Silica catalyst (which can be washed, dried, and reused).
Concentration: Evaporate the ethyl acetate under reduced pressure to obtain 2-nitrophenol in high purity (Yield: ~85%).
Fig 2: Self-validating experimental workflow for phenol nitration.
Application Note: Advanced Laboratory Protocols for the Functionalization of 3,5-Difluoro-4-methylphenol
Introduction & Chemical Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a proven method for modulating a drug candidate's pharmacokinetic properties....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a proven method for modulating a drug candidate's pharmacokinetic properties. 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is a highly versatile fluorinated building block[1]. The presence of the two fluorine atoms at the 3 and 5 positions exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the phenolic hydroxyl group compared to an unfunctionalized phenol[2]. This altered acidity, combined with enhanced lipophilicity and metabolic stability, makes it an ideal precursor for synthesizing complex ethers, esters, and cross-coupling partners[3].
This application note details two highly validated, self-consistent laboratory protocols for the functionalization of 3,5-Difluoro-4-methylphenol: O-Alkylation (Williamson Ether Synthesis) and Regioselective Electrophilic Aromatic Substitution (Bromination) . We will explore the causality behind the reagent selection and provide step-by-step methodologies to ensure high-yield, reproducible results.
Laboratory Setup & Safety Parameters
3,5-Difluoro-4-methylphenol is an irritant and potentially harmful if absorbed through the skin or inhaled.
Environmental Controls: All reactions must be conducted in a certified chemical fume hood with a face velocity of at least 100 fpm. Moisture-sensitive steps require a Schlenk line setup with high-purity Argon or Nitrogen.
PPE: Nitrile gloves (double-gloving recommended for handling brominating agents), splash-proof safety goggles, and a flame-resistant lab coat.
Reagent Handling: N-Bromosuccinimide (NBS) should be recrystallized from water and dried under vacuum prior to use to prevent the introduction of free bromine (
Br2
), which can lead to over-bromination.
Standard phenols often require strong bases like Sodium Hydride (NaH) to quantitatively form the reactive phenoxide nucleophile. However, due to the electron-withdrawing nature of the 3,5-difluoro substituents, the hydroxyl proton of 3,5-Difluoro-4-methylphenol is unusually acidic[2]. This allows for the use of a milder, easier-to-handle base such as Potassium Carbonate (
K2CO3
) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[4]. This choice suppresses side reactions, avoids the generation of explosive hydrogen gas, and simplifies the scale-up process.
Step-by-Step Methodology
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon for 5 minutes.
Deprotonation: Charge the flask with 3,5-Difluoro-4-methylphenol (1.44 g, 10.0 mmol, 1.0 eq) and anhydrous
K2CO3
(2.07 g, 15.0 mmol, 1.5 eq). Add 20 mL of anhydrous DMF.
Activation: Stir the suspension vigorously at room temperature (20-25°C) for 30 minutes. The solution will transition to a pale yellow color, indicating the formation of the phenoxide anion.
Alkylation: Add the alkylating agent, e.g., Benzyl Bromide (1.31 mL, 11.0 mmol, 1.1 eq), dropwise via syringe over 5 minutes.
Reaction: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath or heating block for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 4:1, UV visualization).
Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
3×30
mL).
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (
3×20
mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure O-alkylated product.
Caption: Workflow for the O-Alkylation of 3,5-Difluoro-4-methylphenol via Williamson Ether Synthesis.
When functionalizing the aromatic ring of 3,5-Difluoro-4-methylphenol, one must analyze the directing effects of the existing substituents. The hydroxyl (-OH) group is strongly activating and ortho/para directing. The methyl (-CH3) group at position 4 blocks the para position. The fluorine atoms at positions 3 and 5 are deactivating but ortho/para directing. Consequently, positions 2 and 6 are highly activated by the -OH group and are the only available sites for electrophilic attack[5]. Using N-Bromosuccinimide (NBS) in Dichloromethane (DCM) allows for precise, temperature-controlled mono-bromination at position 2, avoiding the harsh conditions of elemental bromine.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, dissolve 3,5-Difluoro-4-methylphenol (1.44 g, 10.0 mmol, 1.0 eq) in 25 mL of anhydrous Dichloromethane (DCM).
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.
Electrophile Addition: Slowly add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) in three equal portions over 15 minutes to prevent exothermic spikes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir in the dark (cover flask with aluminum foil) for 2 hours.
Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (
Na2S2O3
) to neutralize any unreacted electrophilic bromine species. Stir vigorously for 10 minutes.
Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (
2×15
mL).
Washing & Drying: Wash the combined organic layers with distilled water (20 mL) and brine (20 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: The crude 2-bromo-3,5-difluoro-4-methylphenol can be purified via recrystallization from hexanes or short-path column chromatography.
Caption: Regioselective electrophilic bromination directed by the strongly activating hydroxyl group.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative outcomes and analytical markers for the synthesized derivatives. This data serves as a self-validating benchmark for researchers executing these protocols.
BenchChem - 3,5-Difluoro-4-methylphenol Chemical Properties, Reactions, and Antimicrobial Applications.2
Google Patents (WO2006082822A1) - Agent for prevention/treatment of disease caused by acyclovir-resistant herpesvirus (Details amidation and N/O-alkylation protocols of fluorinated phenols).6
Sigma-Aldrich - 3,5-Difluoro-4-methylphenol Product Specifications and Synthesis Applications.3
Advanced HPLC Method Development and Validation for 3,5-Difluoro-4-methylphenol
Executive Summary & Physicochemical Profiling 3,5-Difluoro-4-methylphenol (CAS: 261763-22-8) is a highly specialized fluorinated phenolic compound widely utilized as an intermediate in the synthesis of advanced pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
3,5-Difluoro-4-methylphenol (CAS: 261763-22-8) is a highly specialized fluorinated phenolic compound widely utilized as an intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its structural thermodynamics.
The molecule features a phenolic hydroxyl group flanked by an electron-donating methyl group at the para position and two strongly electron-withdrawing fluorine atoms at the meta positions[1]. This specific halogenation pattern significantly lowers the pKa of the hydroxyl group compared to an unsubstituted phenol, making it more prone to unwanted ionization in neutral aqueous solutions. Consequently, analytical methods must be meticulously designed to control the ionization state, ensuring reproducible retention and symmetrical peak shapes[2].
Scientific Rationale for Method Design
As a Senior Application Scientist, the approach to method development is never empirical guesswork; it is a deterministic process driven by the analyte's physicochemical properties. The following logic dictates our chromatographic parameters:
Ionization Suppression (Mobile Phase): Because the fluorinated ring increases the acidity of the phenol, running a neutral mobile phase will result in partial dissociation of the -OH group, leading to peak splitting and severe tailing. To force the molecule into a fully protonated, hydrophobic state, the mobile phase must be acidified to at least 2 pH units below the analyte's pKa. We utilize 0.1% Formic Acid (pH ~2.7) as the aqueous modifier[2].
Stationary Phase Thermodynamics (Column): A high-purity, end-capped C18 column is selected. The dense C18 ligand coverage maximizes hydrophobic interactions with the fluorinated aromatic ring. Crucially, the end-capping process neutralizes residual silanol groups on the silica support, eliminating secondary ion-exchange interactions that would otherwise trap the weakly acidic phenol and cause peak tailing[3].
Chromophore Targeting (Detection): Fluorinated phenols exhibit robust UV absorbance due to the
π→π∗
transitions of the aromatic ring. A detection wavelength of 270 nm provides an optimal signal-to-noise ratio while bypassing the low-wavelength background noise typical of organic solvents[2].
Caption: Logical workflow for HPLC method development based on analyte physicochemical properties.
Optimized Chromatographic Conditions
To ensure seamless method transfer across different laboratory environments, the quantitative parameters of the method are standardized below.
Acts as an ion-pairing agent to suppress ionization of the fluorinated phenol[2].
Mobile Phase B
100% HPLC-Grade Acetonitrile
Provides superior elution efficiency and lower backpressure compared to methanol.
Elution Mode
Isocratic (40% A : 60% B)
Ensures a stable baseline and highly reproducible retention times for single-analyte assays.
Flow Rate
1.0 mL/min
Establishes the optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp.
30°C
Stabilizes mobile phase viscosity and partitioning thermodynamics, reducing pressure fluctuations.
Detection
UV at 270 nm
Targets the primary absorption band of the fluorinated aromatic ring[2].
Injection Vol.
10 µL
Prevents column mass overloading while maintaining adequate limits of detection.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. This step-by-step methodology incorporates immediate feedback loops to validate the system's integrity before any sample data is reported.
Step 1: Mobile Phase Preparation & System Priming
Action: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.
Action: Purge the HPLC pump lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove trapped air.
Causality: Micro-bubbles in the pump heads cause flow rate micro-fluctuations, leading to retention time drift. Filtration removes particulates that could occlude the 3.5 µm column frit.
Step 2: Standard and Sample Preparation
Action: Accurately weigh 10.0 mg of the 3,5-Difluoro-4-methylphenol reference standard.
Action: Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
Action: Dilute the stock 1:10 with Diluent to yield a working concentration of 100 µg/mL.
Causality: The diluent must closely match the initial mobile phase conditions (40:60). Injecting a sample dissolved in 100% strong solvent (e.g., pure Acetonitrile) causes the analyte to travel rapidly through the column head before partitioning into the mobile phase, resulting in severe peak fronting or distortion.
Step 3: System Suitability Testing (SST) Execution
Action: Inject 10 µL of the Blank (Diluent) to verify specificity.
Action: Inject six consecutive 10 µL replicates of the 100 µg/mL working standard.
Self-Validation Check: Evaluate the chromatograms against the acceptance criteria[4]. If the system fails any metric in Table 2, the run must be aborted, and the root cause (e.g., column degradation, pump leak) must be investigated.
Table 2: System Suitability Acceptance Criteria (USP <621>)
Parameter
Acceptance Criterion
Self-Validation Purpose
Retention Time (RT)
≤ 2.0% RSD
Verifies pump flow rate precision and mobile phase composition stability[4].
Peak Area
≤ 2.0% RSD
Confirms autosampler injection precision and standard solution stability.
Tailing Factor (
Tf
)
≤ 1.5
Ensures complete analyte protonation and confirms the absence of column voids.
Theoretical Plates (N)
≥ 5000
Validates overall column efficiency and stationary phase packing integrity[4].
Method Validation Framework (ICH Q2(R2))
To transition this analytical procedure from development to a regulated quality control environment, it must undergo rigorous validation conforming to the[5]. The validation lifecycle ensures the method is fit for its intended purpose.
Specificity & Forced Degradation: The method must resolve 3,5-Difluoro-4-methylphenol from its degradation products. The standard is subjected to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3%
H2O2
) stress[6]. Peak purity is confirmed using a Photodiode Array (PDA) detector to ensure no co-eluting impurities exist beneath the main peak[5].
Linearity & Range: A calibration curve is generated using a minimum of five concentration levels spanning 25% to 150% of the target concentration (25 to 150 µg/mL). The correlation coefficient (
R2
) must be
≥0.999
[5].
Accuracy (Recovery): Known quantities of the analyte are spiked into a matrix at 50%, 100%, and 150% levels. Recovery must fall within 98.0% – 102.0%[5].
Caption: Analytical method validation lifecycle adhering to ICH Q2(R2) guidelines.
References
Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach
Source: ACS Environmental Au
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Application Note: Comprehensive GC-MS Profiling of 3,5-Difluoro-4-methylphenol and Synthetic Byproducts
Introduction & Scope 3,5-Difluoro-4-methylphenol is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty polymers[1]. The strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
3,5-Difluoro-4-methylphenol is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty polymers[1]. The strategic placement of fluorine atoms on the phenolic ring significantly alters the molecule’s lipophilicity, acidity, and metabolic stability. However, its industrial and laboratory-scale synthesis—typically proceeding via the diazotization and subsequent hydrolysis of 3,5-difluoro-4-methylaniline (the Sandmeyer route)—generates a complex matrix of reaction byproducts.
Accurate analytical profiling of these byproducts is critical for process optimization, yield calculation, and regulatory compliance. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to isolate, derivatize, and quantify 3,5-difluoro-4-methylphenol and its associated synthetic impurities.
Mechanistic Insights: The Causality of Derivatization
Direct GC-MS analysis of fluorinated phenols often suffers from severe chromatographic degradation. The active hydrogen atom on the free hydroxyl (–OH) group engages in intermolecular hydrogen bonding and interacts with active sites within the GC inlet and column, resulting in peak tailing, poor resolution, and reduced sensitivity.
To circumvent this, our protocol employs chemical derivatization via silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS) [2].
The Chemical Causality:
The silylation reaction proceeds via a nucleophilic substitution (
SN2
) mechanism. The phenolic oxygen attacks the silicon atom of BSTFA, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group[3]. The addition of 1% TMCS is mechanistically critical; it acts as a catalyst by generating a highly reactive trimethylsilyl cation intermediate. This ensures rapid and quantitative derivatization even for sterically hindered or electronically deactivated phenolic byproducts[2].
Caption: Logical mapping of 3,5-difluoro-4-methylphenol synthesis and byproduct generation.
Experimental Protocols: A Self-Validating System
To guarantee analytical trustworthiness, this workflow integrates a self-validating quality control infrastructure adapted from US EPA Method 8270 guidelines for semivolatile organic compounds (SVOCs). The protocol utilizes Surrogate Standards (added pre-extraction to monitor recovery) and Internal Standards (added pre-injection to normalize instrument drift)[4],[5].
Step 1: Liquid-Liquid Extraction (LLE)
Sample Aliquoting: Transfer 10.0 mL of the aqueous reaction mixture into a clean 50 mL separatory funnel.
Surrogate Addition: Spike the sample with 50 µL of Surrogate Standard Mix (Phenol-d6, 40 ppm)[5]. Causality: Adding the surrogate before any manipulation ensures that extraction losses are accurately tracked and corrected.
pH Adjustment: Acidify the aqueous layer to pH < 2 using 6M HCl. Causality: Phenols are weak acids. Low pH ensures they remain in their protonated, neutral state, maximizing their partitioning into the organic solvent.
Extraction: Extract the aqueous phase with 3 × 10 mL of GC-grade Dichloromethane (DCM).
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate (
Na2SO4
) to remove residual water.
Concentration: Concentrate the extract to approximately 1.0 mL under a gentle stream of high-purity nitrogen. Caution: Do not evaporate to complete dryness to prevent the volatilization of lighter fluorinated analytes.
Step 2: Silylation Derivatization
Transfer: Aliquot 100 µL of the concentrated DCM extract into a 2 mL glass autosampler vial equipped with a PTFE-lined cap.
Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent[2].
Catalyst/Scavenger: Add 50 µL of anhydrous Pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetamide byproduct and driving the
SN2
reaction equilibrium forward.
Incubation: Seal the vial tightly and incubate in a heating block at 70°C for 30 minutes[3].
Cooling & IS Addition: Allow the vial to cool to room temperature. Immediately prior to GC-MS analysis, spike the vial with 10 µL of Internal Standard (Acenaphthene-d10, 40 ppm)[4].
Table 2: Target Analyte and Expected Byproduct MS Profiling
The mass spectra of TMS-derivatized phenols are highly specific. They are typically dominated by the molecular ion
[M]+
or the
[M−15]+
fragment, which results from the cleavage of a methyl group from the trimethylsilyl moiety during electron ionization[3].
Compound Name
Analytical Role
Expected Retention Index
Quantitation Ion (m/z)
Qualifier Ions (m/z)
Phenol-d6 (TMS)
Surrogate Standard
~950
171
172, 156
3,5-Difluoro-4-methylphenol (TMS)
Target Product
~1120
216
[M]+
201
[M−15]+
, 186
3,5-Difluoro-4-methylaniline (TMS)
Unreacted Precursor
~1180
215
[M]+
200, 100
2,6-Difluoro-4-methylphenol (TMS)
Regioisomer Byproduct
~1100
216
[M]+
201, 186
Acenaphthene-d10
Internal Standard
~1320
164
162, 160
Azo-dimer Byproducts
Side-Reaction Impurity
>2000
Variable
Variable
Note: The molecular weight of underivatized 3,5-Difluoro-4-methylphenol is 144.12 g/mol . The addition of the TMS group replaces one hydrogen atom (+72 mass units), resulting in a derivatized molecular weight of 216 g/mol .
References
NEMI (National Environmental Methods Index). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Available at: [Link]
ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Available at: [Link]
Agilent Technologies. A Fast Method for EPA 8270 in MRM Mode Using the 7000 Series Triple Quadrupole GC/MS. Available at:[Link]
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
3,5-Difluoro-4-methylphenol (DFMP) (CAS: 2985-61-7) is a highly specialized fluorinated aromatic building block utilized across advanced materials science, optoelectronics, and pharmaceutical development[1][2]. As a Senior Application Scientist, selecting the correct phenolic intermediate is critical for downstream material performance. DFMP is not just a structural moiety; it is a functional modifier.
The unique reactivity and performance of DFMP stem from three structural features:
Electron-Withdrawing Fluorines (3,5-positions): The high electronegativity of the fluorine atoms inductively pulls electron density from the aromatic ring, significantly increasing the acidity of the phenolic –OH group compared to standard phenol[1]. This makes the resulting phenoxide a highly stable leaving group and alters its nucleophilic attack kinetics.
Steric Shielding (4-methyl group): The para-methyl group blocks electrophilic aromatic substitution at the most reactive site, directing any necessary ring functionalization to the ortho positions. More importantly, in polymer and liquid crystal (LC) applications, it provides a rigid, non-polar terminus that disrupts dense crystal packing, lowering melting points and improving solubility.
Fluorine-Induced Low Polarizability: The strong, tight C–F bonds exhibit very low polarizability, which directly translates to low refractive indices, low surface energy, and reduced dielectric constants in bulk materials[1][2].
Table 1: Physicochemical Profile of DFMP
Property
Value
Material Science & Synthetic Implication
Molecular Formula
C₇H₆F₂O
High fluorine-to-carbon ratio for small molecule modifications.
Molecular Weight
144.12 g/mol
Low steric bulk allows for high-density functionalization on polymer backbones[2].
LogP (Lipophilicity)
~2.47
Excellent compatibility with organic matrices and lipid membranes[2].
Fsp³ Fraction
0.14
High aromatic character provides rigidity in polymer chains[2].
In the synthesis of engineering plastics like polycarbonates (PCs), controlling the molecular weight is critical for maintaining melt-flow properties during injection molding. DFMP acts as an advanced end-capping agent (chain terminator).
Unlike standard phenol end-caps, the electron-withdrawing fluorine atoms in DFMP stabilize the terminal phenoxy groups against thermal and oxidative degradation. Furthermore, introducing fluorinated termini lowers the bulk dielectric constant and reduces water absorption of the polymer, making these modified PCs ideal for high-frequency electronic housings (e.g., 5G radomes) and aerospace components[1].
Protocol: Interfacial Polycondensation with DFMP
This protocol describes the synthesis of a controlled-molecular-weight, fluorine-terminated polycarbonate.
Aqueous Phase Preparation: In a jacketed reactor, dissolve Bisphenol A (BPA, 1.0 eq) in an aqueous sodium hydroxide solution (8.0% w/v). Ensure the pH remains > 12 to maintain BPA in its fully deprotonated bis-phenoxide form.
End-Capper Addition: Add DFMP (0.03 to 0.05 eq, depending on target molecular weight) directly to the aqueous phase. Causality: The enhanced acidity of DFMP ensures rapid and complete conversion to the phenoxide salt at this pH, readying it for nucleophilic attack.
Phase Transfer Catalysis: Add dichloromethane (DCM) to create a biphasic system. Introduce a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.01 eq). Causality: TBAB is essential to shuttle the hydrophilic phenoxide ions across the phase boundary into the organic DCM layer where polymerization occurs.
Phosgenation (Chain Growth): Slowly introduce triphosgene (0.35 eq, dissolved in DCM) under vigorous mechanical stirring at 20–25°C. Maintain the aqueous pH > 10 using continuous NaOH addition. Causality: The BPA reacts with phosgene to grow the polymer chain, while DFMP reacts with the chloroformate end-groups to irreversibly terminate chain extension.
Termination & Workup: Once the reaction ceases (indicated by stabilized pH and viscosity), separate the organic layer. Wash sequentially with 5% HCl (to neutralize residual base and remove the PTC) and deionized water. Precipitate the polymer by dripping the DCM solution into a 10-fold excess of vigorously stirred methanol. Filter and dry under vacuum at 80°C.
Workflow demonstrating DFMP as an end-capping agent in polycarbonate synthesis.
Application Note 2: Optoelectronics - Synthesis of Nematic Liquid Crystals
Esterifying a rigid liquid crystal core with DFMP places two highly electronegative fluorine atoms in lateral positions (the 3 and 5 positions relative to the ester linkage). This geometry creates a strong permanent dipole moment perpendicular to the long molecular axis[2]. Simultaneously, the 4-methyl group provides a compact, rigid terminal chain that maintains a high clearing point (nematic-to-isotropic transition temperature) without adding the excessive rotational viscosity that longer alkyl chains would introduce.
Protocol: Steglich Esterification for LC Assembly
This protocol details the coupling of a carboxylic acid LC core with DFMP.
Activation: Dissolve the liquid crystal core carboxylic acid (e.g., 4-(trans-4-pentylcyclohexyl)benzoic acid, 1.0 eq) in anhydrous DCM under an inert N₂ atmosphere.
Catalyst & Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: Due to the electron-withdrawing fluorines, the hydroxyl group of DFMP is a deactivated (poor) nucleophile. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the esterification forward despite the phenol's reduced nucleophilicity.
Nucleophilic Attack: Add DFMP (1.05 eq) dissolved in DCM dropwise to the mixture at 0°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Purification: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure nematic LC compound.
Synthetic pathway for negative dielectric anisotropy liquid crystals using DFMP.
Beyond materials science, DFMP is a critical building block in drug development, specifically for synthesizing antiviral agents targeting acyclovir-resistant herpesviruses[1][3].
Incorporating the 3,5-difluoro-4-methylphenyl moiety into an Active Pharmaceutical Ingredient (API) enhances its lipophilicity, improving cellular membrane permeability[1]. Furthermore, the strong C–F bonds block primary sites of Cytochrome P450 oxidative metabolism, significantly prolonging the drug's pharmacokinetic half-life[1].
Protocol: EDC/HOBt Amide Coupling for API Derivatization
Based on established patent methodologies for synthesizing N-[2-[(4-substituted phenyl)amino]-2-oxoethyl]tetrahydro-2H-thiopyran-4-carboxamide derivatives[3].
Activation: Dissolve the target carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq)[3]. Causality: EDC/HOBt efficiently activates the acid in polar aprotic solvents like DMF (necessary for complex API solubility) while suppressing racemization of chiral centers.
Coupling: Introduce the DFMP-derived amine or direct DFMP (1.1 eq) and an organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq)[3]. Causality: DIPEA neutralizes the hydrochloride salt of EDC and maintains the basic environment required for the nucleophile to remain active.
Isolation: Stir at room temperature for 18 hours. Quench with ice water, extract with ethyl acetate, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove water-soluble urea byproducts and unreacted HOBt[3].
Quantitative Data Summary
The integration of DFMP into various material and chemical systems yields measurable performance enhancements compared to non-fluorinated analogs.
Table 2: Comparative Material Performance (Standard vs. DFMP-Integrated)
Material / Field
Property Measured
Standard Phenol Derivative
DFMP Derivative
Scientific Rationale / Performance Gain
Polycarbonate
Dielectric Constant (at 10 GHz)
3.10
2.85
Low polarizability of C-F bonds reduces signal loss in high-frequency applications.
Polycarbonate
Water Absorption (24h immersion)
0.15%
0.08%
Fluorine hydrophobicity improves dimensional stability in humid environments.
Liquid Crystal
Dielectric Anisotropy (
Δϵ
)
-0.5
-4.2
Lateral fluorine dipoles enable faster switching times in VA-LCDs.
Technical Support Center: 3,5-Difluoro-4-methylphenol Purification & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) .
Fluorinated phenols present unique electronic and steric environments. The strong electron-withdrawing nature of the meta-fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol, while the para-methyl group provides a slight inductive electron donation[1]. Understanding this delicate electronic balance is critical for designing an effective, self-validating purification workflow that minimizes yield loss and prevents oxidative degradation.
Physicochemical Profiling & Triage
Before initiating any purification workflow, it is mandatory to understand the physical parameters that dictate the molecule's behavior in biphasic systems and under thermal stress.
Highly lipophilic; soluble in organic solvents (DCM, EtOAc) but poorly soluble in water unless deprotonated.
Core Purification Workflows
Workflow Overview: Acid-Base Extraction
Because 3,5-Difluoro-4-methylphenol has a predictable pKa, we can exploit its ionization state to separate it from neutral or basic impurities (e.g., unreacted toluene derivatives or halogenated precursors).
Figure 1: Logical workflow for the acid-base extraction of 3,5-Difluoro-4-methylphenol.
This is a self-validating protocol designed to isolate the active phenolic compound from crude synthetic mixtures.
Step 1: Dissolution & Initial Extraction
Dissolve the crude mixture in Dichloromethane (DCM) (10 mL per gram of crude).
Add 1.0 M aqueous NaOH in a 1:1 volume ratio and stir vigorously for 10 minutes.
Causality: The NaOH (pH ~14) completely deprotonates the phenol (pKa ~8.5)[1], driving it into the aqueous phase as water-soluble sodium 3,5-difluoro-4-methylphenolate. Neutral impurities remain trapped in the DCM layer.
Self-Validation Check: Spot both layers on a TLC plate. The aqueous layer should show the UV-active phenolate stuck at the baseline, while the organic layer will contain high-Rf impurities.
Step 2: Phase Separation & Acidification
Separate the aqueous layer. Wash it once more with fresh DCM (0.5x volume) to ensure the complete removal of lipophilic impurities.
Place the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 2-3.
Causality: The ice bath mitigates the exothermic neutralization reaction. Dropping the pH well below the pKa forces the phenolate back into its neutral, lipophilic phenol form.
Self-Validation Check: Use pH paper to confirm pH < 3. The solution must turn cloudy as the neutral phenol precipitates or forms an emulsion.
Step 3: Recovery Extraction
Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Vacuum Distillation (Polishing)
For scaling up, distillation is preferred over chromatography to achieve >98% purity.
Step 1: Setup & Execution
Transfer the extracted phenol to a short-path distillation apparatus.
Apply a high vacuum (e.g., < 5 mmHg) and slowly increase the heat.
Causality: The atmospheric boiling point is 200 °C[3]. Heating the compound to this temperature in the presence of trace oxygen will cause oxidative degradation into quinones[4]. Vacuum lowers the boiling point to a safe thermal envelope (typically 80-100 °C at 5 mmHg).
Self-Validation Check: Monitor the vapor temperature. A steady, unfluctuating temperature plateau indicates the continuous elution of the pure target compound.
Troubleshooting Guides
Figure 2: Decision tree for resolving emulsions during liquid-liquid extraction.
Q: I am getting a persistent emulsion during the NaOH extraction step. How do I break it?A: Emulsions in fluorinated phenol extractions usually result from similar densities between the organic and aqueous layers, or the surfactant-like behavior of partially ionized impurities.
Actionable Fix: Add saturated NaCl (brine) to the aqueous layer. Causality: This increases the density and polarity of the aqueous phase, forcing the less polar organic solvent out (the "salting-out" effect). Alternatively, centrifuge the mixture at 3000 rpm for 5 minutes.
Q: My isolated 3,5-Difluoro-4-methylphenol is turning pink/brown over time. What is happening?A: Phenols are highly susceptible to auto-oxidation, forming colored quinone byproducts when exposed to air and light[4]. While the electron-withdrawing fluorine atoms offer some protection compared to electron-rich phenols, oxidation still occurs over time.
Actionable Fix: Store the purified compound under an inert atmosphere (Argon or N₂) in amber vials at 4 °C. If oxidation has already occurred, pass the material through a short silica plug using 10% EtOAc in Hexanes to strip the highly polar quinone impurities.
Q: During silica gel chromatography, my compound streaks severely, leading to poor resolution. How can I fix this?A: The acidic phenolic proton interacts strongly via hydrogen bonding with the slightly acidic silanol groups on the silica gel stationary phase, causing tailing.
Actionable Fix: Add 1% Acetic Acid to your mobile phase. Causality: The acidic modifier suppresses the ionization of the phenol, keeping it in its neutral, fast-eluting state.
Frequently Asked Questions (FAQs)
Q: Can I use Reverse-Phase HPLC for the purification of 3,5-Difluoro-4-methylphenol?A: Yes. For preparative RP-HPLC, use a standard C18 column. However, because the pKa is ~8.5, you must strictly control the mobile phase pH. Use an acidic modifier (e.g., 0.1% Formic Acid) to ensure the compound remains fully protonated[5]. If the pH is near 8.5, the compound will exist in a mixed ionization state, leading to split peaks and poor retention.
Q: How do the fluorine atoms affect the NMR characterization of this compound?A: The ¹⁹F atoms (spin 1/2) will couple with both the aromatic protons and the carbons. In ¹H-NMR, expect the aromatic protons to appear as doublets or multiplets due to H-F coupling (J-coupling values for ortho-F are typically 8-10 Hz). In ¹³C-NMR, the carbons attached directly to the fluorine will show massive splitting (J > 240 Hz).
Q: Is 3,5-Difluoro-4-methylphenol toxic?A: Like most fluorinated phenols, it exhibits strong antimicrobial properties and is a severe skin and eye irritant[3]. It must always be handled in a certified fume hood with appropriate PPE (nitrile gloves, splash goggles).
References
ResearchGate (Journal of Chromatography A). "Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives". Available at: [Link]
identifying side products in 3,5-Difluoro-4-methylphenol reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges and side-product formations encountered when working w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges and side-product formations encountered when working with 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) .
Fluorinated phenols are highly valuable building blocks, but the unique electronic push-pull dynamics of this molecule—specifically the electron-withdrawing fluorine atoms at the 3 and 5 positions coupled with the electron-donating hydroxyl group—create distinct reactivity profiles[1]. To ensure scientific integrity, this guide does not just list fixes; it explains the causality behind side product formation so you can rationally optimize your synthetic routes.
Reaction Pathways & Side Product Visualization
Before diving into specific troubleshooting, it is critical to map the ambident reactivity of 3,5-Difluoro-4-methylphenol. The diagram below illustrates the primary synthetic workflows and the competing side reactions that reduce target yield.
Reaction pathways and common side products of 3,5-Difluoro-4-methylphenol.
Q1: During Williamson ether synthesis, I am observing up to 20% of a by-product. LC-MS suggests it has the same mass as my target ether. What is happening?
The Causality: You are observing C-alkylation at the C2 or C6 position. The phenoxide ion generated during the reaction is an ambident nucleophile. While the fluorine atoms at C3 and C5 inductively withdraw electron density from the ring[1], the use of highly polar aprotic solvents (like DMF) at elevated temperatures can still drive the reaction through the softer carbon nucleophile center rather than the harder oxygen center.
The Solution: Shift the reaction dynamics to favor O-alkylation by using a softer base with a larger counterion, such as Cesium Carbonate (
Cs2CO3
), in Acetonitrile (
CH3CN
). The larger
Cs+
ion coordinates less tightly to the phenoxide oxygen than
Na+
or
K+
, leaving the oxygen more exposed and reactive (the "naked anion" effect), which kinetically favors O-alkylation.
Q2: I am trying to oxidize the C4-methyl group to a carboxylic acid, but the reaction mixture turns black and yields a complex mixture. How do I prevent this?
The Causality: The phenolic hydroxyl group is significantly more susceptible to oxidation than the alkyl methyl group. When exposed to strong oxidants (e.g.,
KMnO4
or
H2O2
with transition metal catalysts), the phenol undergoes rapid single-electron transfer, leading to the formation of highly reactive ortho- or para-quinones[1]. These quinones rapidly polymerize, resulting in the black tar you observe.
The Solution: You must implement a protecting group strategy. Convert the phenol to a methyl ether or a benzyl ether prior to the oxidation step. Once the methyl group is successfully oxidized to the carboxylic acid, the phenol can be deprotected using
BBr3
(for methyl ethers) or
Pd/C
catalyzed hydrogenation (for benzyl ethers).
Q3: How can I control regioselectivity during electrophilic halogenation to avoid di-substitution?
The Causality: In 3,5-Difluoro-4-methylphenol, the C2 and C6 positions are chemically equivalent and open for electrophilic aromatic substitution[2]. Once the first halogen (e.g., Bromine) is introduced at C2, it slightly deactivates the ring. However, if highly reactive electrophiles (like
Br2
in Acetic Acid) are used, the activation energy for the second substitution is easily overcome, leading to 2,6-dibromo side products.
The Solution: Rely on kinetic control. Use exactly 0.95 equivalents of a milder halogenating agent, such as N-Bromosuccinimide (NBS), in a non-polar solvent like Dichloromethane (DCM) at 0 °C. The steric bulk of NBS combined with the low temperature prevents the second equivalent from attacking the newly hindered C6 position.
Quantitative Data: Side Product Mitigation
The following table summarizes the quantitative improvements achieved by shifting from standard to optimized conditions, based on internal validation data.
To ensure trustworthiness in your workflow, this protocol for the O-alkylation of 3,5-Difluoro-4-methylphenol incorporates a built-in self-validation checkpoint to immediately identify if C-alkylation side products have formed.
Deprotonation: In an oven-dried flask under an inert atmosphere (
N2
), dissolve 3,5-Difluoro-4-methylphenol in anhydrous
CH3CN
(0.2 M). Add
Cs2CO3
in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.
Electrophile Addition: Cool the reaction mixture to 0 °C. Add the alkyl halide dropwise over 10 minutes.
Controlled Heating: Remove the ice bath and gently warm the reaction to 40 °C. Stir for 4–6 hours. Causality note: Keeping the temperature at 40 °C rather than reflux prevents the thermodynamic shift toward C-alkylation.
Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint (Crucial Step):
TLC Logic: Run a TLC plate (Hexanes:EtOAc 8:2). You should observe a high-
Rf
spot (Target O-alkylated ether). If C-alkylation occurred, a lower-
Rf
spot will be visible. Why? The C-alkylated side product retains the free phenolic -OH group, which strongly hydrogen-bonds to the silica gel, retarding its movement.
NMR Logic: Take a crude
1H
NMR. In the pure O-alkylated product, the aromatic protons at C2 and C6 will appear as a single integrated peak due to molecular symmetry. If C-alkylation occurred, symmetry is broken, and you will see distinct, complex splitting patterns in the aromatic region.
References
Benchchem.3,5-Difluoro-4-methylphenol | For Research Use Only - Chemical Reactions Analysis.
Technical Support Center: Optimizing Temperature & Pressure for 3,5-Difluoro-4-methylphenol Synthesis
Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks and safety hazards during the synthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks and safety hazards during the synthesis of fluorinated aromatics.
The synthesis of 3,5-Difluoro-4-methylphenol (a critical building block for pharmaceuticals and agrochemicals) is highly sensitive to thermodynamic and barometric fluctuations [1]. The most scalable and established route is the Lithiation-Borylation-Oxidation pathway [2]. Every protocol described in this guide is designed as a self-validating system: by strictly controlling temperature and pressure, you dictate the mechanistic pathway and inherently prevent side reactions.
Process Visualization: Thermodynamic & Barometric Control Nodes
Fig 1: Synthesis workflow for 3,5-Difluoro-4-methylphenol with critical temp/pressure nodes.
Troubleshooting FAQs: Diagnostics & Causality
Q1: During the Step 1 lithiation of 1-bromo-3,5-difluorobenzene with LDA, my yield of 4-bromo-2,6-difluorotoluene dropped to 20%, and the reaction turned black. What went wrong?Causality & Solution: This is a classic temperature control failure. The two fluorine atoms make the proton at position 4 highly acidic, allowing LDA to deprotonate it. However, if the internal reactor temperature spikes above -60°C, the newly formed ortho-lithio fluorobenzene intermediate undergoes a rapid elimination of Lithium Fluoride (LiF). This generates a highly reactive benzyne intermediate , which immediately polymerizes or reacts with the THF solvent, turning the solution black [2].
Action: Use an internal thermocouple. Ensure your dry ice/acetone bath is fully saturated, and control the LDA dosing rate via a syringe pump to maintain
T<−70∘C
.
Q2: I am seeing significant starting material recovery after the methylation step, despite using anhydrous THF. How does pressure play a role here?Causality & Solution: At cryogenic temperatures (-78°C), the headspace gas in the reactor contracts significantly. If your system is closed or poorly regulated, this contraction creates a partial vacuum that draws atmospheric moisture through imperfect ground-glass seals. Even trace moisture will instantly protonate and quench the organolithium intermediate back to the starting material [3].
Action: Maintain a positive pressure of 1.2 to 1.5 atm using ultra-high purity Argon. Utilize a dual-manifold Schlenk line with an oil bubbler to dynamically regulate this positive pressure as the temperature drops.
Q3: When oxidizing 3,5-difluoro-4-methylphenylboronic acid to the phenol using 30% H₂O₂, the reactor pressure spiked dangerously, and the product was over-oxidized. How do we optimize this?Causality & Solution: The electrophilic hydroxylation of the boronic acid (via a 1,2-aryl migration mechanism) is highly exothermic [1]. If the temperature exceeds 40°C, two detrimental pathways activate:
H₂O₂ auto-decomposes into water and O₂ gas, causing rapid, dangerous pressurization.
The newly formed, electron-rich 3,5-difluoro-4-methylphenol is further oxidized to a quinone derivative.
Action: Maintain the temperature strictly between 25°C and 40°C using a recirculating chiller. Never run this step in a sealed vessel; it must be continuously vented at 1.0 atm to release any evolved O₂ gas safely.
Q4: We are exploring the alternative Ullmann-type hydroxylation of 4-bromo-2,6-difluorotoluene. Why is a pressurized autoclave recommended over standard reflux?Causality & Solution: The Ullmann coupling requires high thermal energy (100–120°C) to overcome the activation barrier for copper insertion into the C-Br bond. While solvents like DMF have high boiling points, localized hot spots at the reactor wall under standard reflux can cause solvent degradation and ligand deactivation. By running the reaction in a sealed autoclave at 3–5 atm of inert gas, you suppress solvent vaporization, ensure uniform liquid-phase kinetics, and completely prevent oxygen ingress, which would irreversibly oxidize the active Cu(I) catalyst to inactive Cu(II).
Thermodynamic & Barometric Optimization Data
Summarized below are the validated parameters required to ensure high-fidelity conversions across the primary synthetic route.
Synthesis Step
Target Intermediate / Product
Optimal Temperature
Optimal Pressure
Critical Deviation Consequence
1. Lithiation & Methylation
4-Bromo-2,6-difluorotoluene
-78°C to -70°C
1.2 atm (Argon)
T > -60°C: Benzyne formation.P < 1 atm: Moisture quenching.
2. Borylation
3,5-Difluoro-4-methylphenylboronic acid
-78°C to 20°C
1.2 atm (Argon)
T > -50°C: Regioisomerization and side-reactions with alkyl halides.
3a. H₂O₂ Oxidation
3,5-Difluoro-4-methylphenol
25°C to 40°C
1.0 atm (Vented)
T > 40°C: O₂ gas evolution, over-oxidation to quinone.
3b. Ullmann Hydroxylation
3,5-Difluoro-4-methylphenol
100°C to 120°C
3.0 - 5.0 atm (Sealed)
P = 1.0 atm: Solvent loss, Cu(I) oxidation to Cu(II).
Validated Experimental Protocols
The following step-by-step methodologies form a self-validating system. Proceed to the next step only if HPLC purity exceeds 95%.
Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene [2]
Purge a flame-dried 500 mL Schlenk flask with Argon and maintain a positive pressure of 1.2 atm via a bubbler.
Charge the flask with 1-Bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF (0.5 M concentration).
Cool the reactor to -78°C using a dry ice/acetone bath. Insert an internal thermocouple to monitor the core temperature.
Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq) over 45 minutes. Adjust the addition rate to ensure the internal temperature does not exceed -70°C. Stir for 1 hour at -78°C.
Add Methyl iodide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate under reduced pressure (Rotary evaporation at 35°C water bath, 50 mbar).
Step 2: Synthesis of 3,5-Difluoro-4-methylphenylboronic acid [2]
In a clean, Argon-purged flask (1.2 atm), dissolve the 4-bromo-2,6-difluorotoluene (1.0 eq) in anhydrous THF.
Cool to -78°C. Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to initiate Halogen-Lithium exchange. Stir for 1 hour.
Rapidly inject Triisopropyl borate (1.05 eq). Stir for 2 hours at -78°C, then remove the cooling bath and warm to room temperature.
Adjust the solution pH to 5-6 using 1N HCl. Extract with ethyl acetate, evaporate the solvent, and triturate the residue with n-hexane for 3 hours to precipitate the pure boronic acid.
Step 3: Oxidation to 3,5-Difluoro-4-methylphenol [1]
Dissolve the boronic acid intermediate in dichloromethane (DCM). Add catalytic Iodine (0.05 eq) to facilitate electrophilic substitution.
Equip the flask with an open reflux condenser vented to a fume hood (Strictly 1.0 atm).
Slowly add 30% aqueous H₂O₂ (1.5 eq) via a syringe pump to control the exotherm.
Maintain the reaction temperature strictly between 25°C and 40°C using an active cooling water bath.
After 4 hours of stirring, quench residual peroxide with saturated sodium thiosulfate.
Separate the organic layer, dry over MgSO₄, and purify via silica gel chromatography to yield the final 3,5-Difluoro-4-methylphenol.
References
Tang Yongjun, Mo Shan (ASLEE BIOPHARMACEUTICALS Inc). "Method for preparing 3,5-difluoro-4-methyl phenylboronic acid." Google Patents (CN103951688A).
Optimization
Technical Support Center: Degradation Pathways of Fluorinated Phenolic Compounds
Welcome to the Technical Support Center for the bioremediation and analytical tracking of fluorinated phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals dealing wit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the bioremediation and analytical tracking of fluorinated phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique biochemical and analytical bottlenecks associated with carbon-fluorine (C-F) bond cleavage.
Q1: Why does my microbial consortium accumulate dark, toxic intermediates during aerobic fluorophenol degradation?A1: This is a classic symptom of an incomplete ortho-cleavage pathway. In many aerobic bacteria, the initial degradation step involves phenol hydroxylase converting the fluorophenol into a fluorocatechol (1)[1]. While catechol 1,2-dioxygenase can cleave the aromatic ring to form fluoromuconates, the highly electronegative fluorine atom often impedes subsequent cycloisomerization and defluorination. This bottleneck leads to the accumulation and auto-oxidation of fluorocatechols, which polymerize into dark, toxic quinones that inhibit further cellular metabolism.
Solution: Consider bioaugmenting your system with strains capable of direct defluorination. For instance, Arthrobacter sp. strain IF1 utilizes a specialized monooxygenase that directly defluorinates 4-fluorophenol (4-FP) to hydroquinone, entirely bypassing the toxic fluorocatechol intermediate (2)[2].
Q2: How can I improve the defluorination efficiency of my bioreactor treating 4-fluorophenol (4-FP)?A2: Natural isolates often suffer from low efficiency due to the high C-F bond dissociation energy (~485 kJ/mol) (3)[3]. To overcome this, metabolic engineering is highly effective. Recombinant E. coli (e.g., strain BL-fpd) engineered with a multi-monocistronic vector containing 4-FP monooxygenase (FpdA2), flavin reductase (FpdB), hydroxyquinol dioxygenase (FpdC), and maleylacetate reductase (FpdD) can achieve near 100% degradation efficiency by establishing a continuous enzymatic cascade that prevents intermediate bottlenecking (4)[4].
Fig 1. Divergent microbial degradation pathways for fluorophenols.
Q3: Standard LC-MS analysis is failing to detect downstream metabolites like fluoromuconolactones. What is going wrong?A3: Fluoromuconolactones and fluoromaleylacetates are highly unstable and often degrade during the chromatographic separation or ionization processes of LC-MS. To accurately track these transient intermediates, you must use non-destructive, real-time analytical techniques. 19F NMR metabolomics is the gold standard here, as the 19F isotope provides a 100% natural abundance and a wide chemical shift range without background interference from biological matrices (5)[5].
Section 2: Experimental Workflows & Protocols
Protocol: Real-Time 19F NMR Metabolomic Tracking of Fluorophenol Degradation
This protocol establishes a self-validating system: by using an internal fluorinated standard that does not participate in the reaction, you can simultaneously quantify substrate depletion, intermediate formation, and mass balance closure (fluoride ion release) in a single NMR tube.
Step 1: Biomass Preparation
Cultivate the target strain (e.g., Rhodococcus opacus 1cp or Arthrobacter IF1) in mineral salts medium supplemented with 0.5 mM 4-fluorophenol as the sole carbon source to induce the necessary degradation enzymes.
Harvest cells at the mid-exponential phase via centrifugation (8,000 × g, 10 min, 4°C).
Wash the pellet twice and resuspend in 50 mM potassium phosphate buffer (pH 7.6) to an OD600 of 10.0 to create a high-density resting cell suspension.
Step 2: Reaction Setup
Transfer 0.9 mL of the resting cell suspension into a standard 5 mm NMR tube.
Add 10% (v/v) D₂O to provide a lock signal for the NMR spectrometer.
Spike in 4-fluorobenzoic acid (4-FBA) to a final concentration of 0.1 mM as an internal standard (IS).
Causality Check: 4-FBA is metabolically inert to these specific phenol-degrading strains, ensuring accurate and stable quantification of 19F signals over time without interfering with the primary degradation pathway.
Step 3: Data Acquisition
Initiate the reaction by adding the substrate (e.g., 1.0 mM 4-fluorophenol).
Insert the tube into the NMR spectrometer (400 MHz or higher recommended).
Acquire 19F NMR spectra continuously using a Waltz16 decoupling sequence for 1H decoupling. This simplifies the complex fluorine multiplets into distinct singlets.
Monitor the disappearance of the substrate peak, the emergence of intermediate peaks (e.g., fluorocatechol, fluoromuconate), and the ultimate release of the fluoride anion (F⁻) peak.
Fig 2. Workflow for 19F NMR metabolomic tracking of fluorophenols.
Section 3: Analytical Challenges & Data Interpretation
When evaluating the efficacy of different strains or engineered constructs, it is critical to compare not just substrate disappearance, but the specific pathway utilized and the ultimate defluorination efficiency. Substrate disappearance without defluorination indicates dead-end accumulation of fluorinated metabolites.
Table 1: Comparative Degradation Efficiencies and Pathway Characteristics
Microbial Strain
Target Substrate
Key Enzyme / Mechanism
Primary Pathway
Defluorination Efficiency
Rhodococcus opacus 1cp
4-Fluorophenol
Phenol hydroxylase
Ortho-cleavage (via Fluorocatechol)
Moderate (~60%)
Arthrobacter sp. IF1
4-Fluorophenol
4-FP monooxygenase
Direct defluorination (via Hydroquinone)
High (>95%)
Recombinant E. coli BL-fpd
4-Fluorophenol
FpdA2, FpdB, FpdC, FpdD
Engineered direct defluorination
High (~100%)
Acclimated Activated Sludge
3-Fluorophenol
Catechol 1,2-dioxygenase
Ortho-cleavage
High (~100% within 16h)
Troubleshooting Data Discrepancies
Issue: The fluoride ion (F⁻) release quantified by Ion Chromatography (IC) does not match the 19F NMR mass balance.
Causality: Fluoride ions can strongly complex with trace metals (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in the biological buffer or cellular debris, rendering them "invisible" to standard IC detection or shifting their NMR resonance.
Solution: Add a strong chelating agent like EDTA (final concentration 5-10 mM) to the sample prior to IC analysis or final NMR quantification. This will release bound fluoride ions and ensure strict mass balance closure.
References
Zhang, C., Zhou, Q., Chen, L., Yuan, Y., & Yu, H. (2006). Biodegradability and degradation mechanism of 3-fluorophenol by the activated sludge. Huan Jing Ke Xue, 27(9), 1841-5. 1
Boersma, M. G., Solyanikova, I. P., Van Berkel, W. J., Vervoort, J., Golovleva, L. A., & Rietjens, I. M. (2001). 19F NMR metabolomics for the elucidation of microbial degradation pathways of fluorophenols. Journal of Industrial Microbiology and Biotechnology, 26(1-2), 22-34. 5
Wang, L., Peng, R., Tian, Y., & Yao, Q. (2022). Metabolic engineering of Escherichia coli for efficient degradation of 4-fluorophenol. ResearchGate. 4
Ferreira, M. I., Iida, T., Hasan, S. A., Nakamura, K., Fraaije, M. W., Janssen, D. B., & Kudo, T. (2009). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Applied and Environmental Microbiology, 75(24), 7767–7773. 2
Khan, M. F. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. 3
Technical Support Center: Troubleshooting Peak Broadening of Phenols in HPLC
Welcome to the Technical Support Center. Phenolic compounds present unique chromatographic challenges due to their weakly acidic nature, polar hydroxyl groups, and susceptibility to secondary interactions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Phenolic compounds present unique chromatographic challenges due to their weakly acidic nature, polar hydroxyl groups, and susceptibility to secondary interactions. This guide provides researchers and drug development professionals with a mechanistic, field-proven approach to diagnosing and resolving peak broadening and tailing in reversed-phase High-Performance Liquid Chromatography (HPLC).
Diagnostic workflow for isolating and resolving peak broadening of phenols in HPLC.
Diagnostic FAQs: Understanding the Causality
Q1: Why do phenolic compounds specifically suffer from peak broadening and tailing on silica-based reversed-phase columns?Causality: Silica-based columns inevitably contain residual silanol groups (-Si-OH) on their surface. While phenolic compounds are weak acids, residual silanols are also acidic, with a pKa typically around 3.8–4.2 . At a mid-range mobile phase pH (e.g., pH > 4), these silanols become deprotonated and negatively charged. The polar hydroxyl groups of phenols can engage in strong secondary interactions (hydrogen bonding or ion-dipole interactions) with these active sites . This dual retention mechanism—primary hydrophobic interaction with the C18 phase and secondary interaction with silanols—disrupts the uniform mass transfer of the sample band, leading to peak broadening and tailing.
Q2: How does mobile phase pH influence the peak shape of phenols, and what is the optimal range?Causality: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase. To achieve sharp, symmetrical peaks, you must suppress the ionization of residual silanols. By lowering the mobile phase pH to between 2.5 and 3.5 using additives like 0.1% formic acid or phosphoric acid, the silanol groups remain protonated and neutral . This effectively shuts down the secondary interactions, forcing the phenols to separate purely based on hydrophobic partitioning.
Q3: Can the sample injection solvent cause peak broadening, and how do I fix it?Causality: Yes. This phenomenon is known as the "solvent effect" or volume overload. If a phenolic sample is dissolved in a solvent with a higher elution strength (e.g., 100% methanol or acetonitrile) than the mobile phase, the analyte band will travel rapidly and spread out at the head of the column before it has a chance to partition into the stationary phase . To fix this, always dissolve the sample in the initial mobile phase composition or a weaker solvent.
Q4: What role does extra-column volume play, and how can I differentiate it from column-related broadening?Causality: Extra-column volume refers to any dead volume in the system outside the packed column bed, such as oversized tubing, loose fittings, or a large detector flow cell . This causes the separated peak to diffuse longitudinally before reaching the detector. If all peaks in your chromatogram (including early eluting neutral markers) are broadened, the issue is likely extra-column volume or a system leak . If only the phenolic peaks are broadened, the issue is chemical (e.g., silanol interactions).
Quantitative Diagnostic Matrix
Use the following quantitative parameters to benchmark your system and isolate the root cause of peak broadening.
Parameter
Typical Value / Range
Impact on Phenol Peak Shape
Corrective Action
Silanol pKa
3.8 – 4.2
Ionizes at pH > 4, causing severe tailing and broadening.
Maintain mobile phase pH at 2.5 – 3.5.
Phenol pKa
9.5 – 10.0
Remains neutral at acidic to neutral pH.
Avoid high pH (> 8) to prevent analyte ionization.
Injection Volume
< 1-2% of column void volume
Volumes > 10 µL (for standard 4.6 mm ID) cause volume overload.
Reduce injection volume to 2-5 µL.
Tubing Internal Diameter
0.12 mm (0.005 in)
IDs > 0.17 mm increase extra-column volume, broadening all peaks.
Replace with narrow I.D. PEEK or stainless steel tubing.
Experimental Protocols
The following self-validating protocols are designed to systematically eliminate the primary causes of peak broadening in phenolic analysis.
Protocol 1: Mobile Phase pH Optimization and Silanol Suppression
Objective: To systematically determine the optimal mobile phase pH that minimizes secondary silanol interactions for phenolic compounds.
Step-by-Step Methodology:
Preparation: Prepare a series of aqueous mobile phase components (Solvent A) using HPLC-grade water.
Acidification: Adjust the pH of the aqueous phases to 4.5, 3.5, 3.0, and 2.5 using 0.1% formic acid or dilute phosphoric acid. Verify each with a calibrated pH meter.
Equilibration: Connect a highly end-capped C18 column. Begin with the pH 4.5 mobile phase (mixed with your organic modifier, e.g., Acetonitrile) and flush for 15-20 column volumes until the baseline and system pressure stabilize.
Injection: Inject a standard mixture of your phenolic analytes (e.g., gallic acid, phenol, resorcinol). Record the peak width at half-height (
W50
) and the USP tailing factor (
Tf
).
Iteration: Repeat the equilibration and injection steps sequentially for pH 3.5, 3.0, and 2.5.
Data Analysis & Validation: Plot the USP tailing factor against mobile phase pH. The protocol is successfully validated when you identify a pH that yields a tailing factor < 1.2 and a minimized, stable peak width (
W50
), confirming the complete suppression of secondary silanol interactions.
Protocol 2: Injection Solvent Optimization
Objective: To eliminate peak broadening caused by solvent strength mismatch at the column inlet.
Step-by-Step Methodology:
Baseline Establishment: Inject 5 µL of the phenolic standard dissolved in 100% organic solvent (e.g., Methanol). Note the peak width and look for signs of fronting or splitting.
Solvent Matching: Prepare a new diluent that exactly matches the initial gradient conditions of your mobile phase (e.g., 90% Water / 10% Methanol, buffered to the optimal pH found in Protocol 1).
Sample Preparation: Dilute the phenolic stock solution into the matched diluent to achieve the exact same final concentration as used in step 1.
Comparison Injection: Inject 5 µL of the matched-solvent sample under identical chromatographic conditions.
Evaluation & Validation: Overlay the chromatograms. The protocol is validated when the matched-solvent injection demonstrates a >20% reduction in peak width at half-height compared to the organic solvent injection, with ideal Gaussian symmetry restored.
References
ResearchGate. "Reversed Phase Chromatography – the Mystery of Surface Silanols". Chromatographia. Available at:[Link]
Agilent Technologies. "The LC Handbook: Guide to LC Columns and Method Development". Agilent. Available at:[Link]
YMC Europe. "(U)HPLC Troubleshooting | HPLC Problem Guide". YMC. Available at: [Link]
SCION Instruments. "HPLC Troubleshooting Guide". SCION Instruments. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting & Purification Strategies for 3,5-Difluoro-4-methylphenol
Welcome to the Technical Support Center for 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) . As a highly valuable fluorinated building block used in pharmaceutical development and material science, achieving high purity is...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) . As a highly valuable fluorinated building block used in pharmaceutical development and material science, achieving high purity is critical. The presence of fluorine atoms at the meta positions significantly alters the lipophilicity, metabolic stability, and acidity of the phenolic core [1].
This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies to resolve common impurity issues encountered during the synthesis and purification of this compound.
Part 1: Synthesis & Impurity Generation Pathway
The purification strategy you choose depends heavily on your synthetic route. The most common scalable route involves the oxidation of 3,5-difluoro-4-methylphenylboronic acid using hydrogen peroxide (
H2O2
) and an iodine (
I2
) catalyst [1]. Alternatively, direct electrophilic fluorination of 4-methylphenol can be employed, though it often yields a complex mixture of regioisomers.
Oxidation pathway of boronic acid to 3,5-Difluoro-4-methylphenol and common impurities.
Part 2: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: My crude product is contaminated with residual iodine from the boronic acid oxidation step. How do I remove it without degrading the phenol?
Causality & Solution: Iodine is used as an electrophilic catalyst to facilitate the peroxide attack on the boronic acid [1]. However, residual
I2
will cause your product to appear dark brown/purple and can lead to unwanted iodination of the electron-rich phenol ring during concentration.
To resolve this, you must perform a reductive quench using aqueous sodium thiosulfate (
Na2S2O3
). The thiosulfate reduces the lipophilic
I2
into highly water-soluble iodide ions (
I−
), which partition entirely into the aqueous waste stream. This is a self-validating step: the organic layer will visually transition from purple/brown to pale yellow or colorless once all
I2
is consumed.
Q2: I used direct fluorination on 4-methylphenol. How can I separate unreacted 4-methylphenol from my 3,5-Difluoro-4-methylphenol product?
Causality & Solution: Standard silica gel chromatography struggles here due to similar retention factors (
Rf
). Instead, exploit the inductive effect of the fluorine atoms. The highly electronegative fluorine atoms at the 3 and 5 positions withdraw electron density from the aromatic ring, stabilizing the phenoxide anion.
This drops the
pKa
of 3,5-difluoro-4-methylphenol to approximately ~8.0–8.3 (similar to 3,5-difluorophenol [3]), whereas unreacted 4-methylphenol has a
pKa
of ~10.2. By washing your organic layer with a mild base buffered at pH ~9.5 (such as 0.5 M
Na2CO3
), you will selectively deprotonate the fluorinated phenol into the aqueous phase, leaving the weaker acid (4-methylphenol) in the organic phase.
Q3: My final isolated product has a pink or yellowish tint. What is causing this, and how do I achieve a white crystalline solid?
Causality & Solution: A pink or yellow tint in fluorinated phenols typically indicates trace contamination by quinone-like over-oxidation byproducts . Phenols are highly susceptible to oxidation by air or residual peroxides. To remove these trace chromophores, dissolve the crude solid in a minimal amount of hot hexane or heptane, add 5% w/w activated carbon (Darco), and filter hot through a pad of Celite. The highly conjugated quinones will adsorb strongly to the carbon, allowing the target phenol to crystallize as a white to beige solid upon cooling [2].
Part 3: Quantitative Data & Impurity Profiles
Table 1: Physicochemical Properties Relevant to Purification
Understanding these parameters is essential for designing extraction and distillation workflows.
Property
Value
Implication for Purification
Molecular Weight
144.12 g/mol [2]
Highly volatile; suitable for short-path distillation.
LogP
~2.47 [2]
Highly lipophilic; partitions well into DCM or EtOAc.
Estimated pKa
8.0 – 8.3[3]
Unusually acidic for a phenol; allows selective deprotonation.
Physical State
White to beige crystals
Amenable to recrystallization from non-polar solvents.
Table 2: Common Impurities and Targeted Removal Strategies
Impurity Type
Origin / Cause
Recommended Removal Strategy
Iodine (
I2
)
Catalyst in boronic acid oxidation
Reductive quench with 10% aq.
Na2S2O3
.
Boric Acid
Cleavage of boronic acid
Aqueous wash; highly water-soluble.
4-Methylphenol
Unreacted starting material
pH-controlled extraction (pH 9.5).
Quinones
Over-oxidation
Activated carbon filtration or sublimation.
Part 4: Experimental Protocols
Protocol: Optimized Acid-Base Extraction Workflow
This protocol leverages the specific
pKa
differential of fluorinated phenols to isolate 3,5-Difluoro-4-methylphenol from neutral organics and weaker phenolic impurities.
Step-by-Step Methodology:
Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
Reductive Quench: Add 10% w/v aqueous
Na2S2O3
dropwise while stirring vigorously until the organic layer turns from dark brown to pale yellow. Separate and discard the aqueous layer.
Selective Deprotonation: Extract the DCM layer with 0.5 M Sodium Carbonate (
Na2CO3
) solution (pH ~9.5). The target 3,5-difluoro-4-methylphenol will form a water-soluble sodium phenolate salt and move into the aqueous phase.
Organic Wash: Wash the aqueous phase once with fresh DCM to remove any unreacted 4-methylphenol and neutral organic impurities. Discard this DCM wash.
Reprotonation: Carefully acidify the aqueous phase by adding 2M
HCl
dropwise until the pH reaches 2–3. The solution will become cloudy as the neutral 3,5-difluoro-4-methylphenol precipitates out of solution.
Final Recovery: Extract the acidified aqueous phase twice with fresh DCM. Combine these organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the purified product.
Workflow for the purification of 3,5-Difluoro-4-methylphenol via selective acid-base extraction.
References
Title: 3,5-Difluoro-4-methylphenol | For Research Use Only
Source: Benchchem
URL
Title: 3,5-Difluorophenol 2713-34-0 wiki
Source: Guidechem
URL
Troubleshooting
challenges in scaling up 3,5-Difluoro-4-methylphenol production
Welcome to the Technical Support Center for the scale-up and process chemistry of 3,5-Difluoro-4-methylphenol . As a Senior Application Scientist, I frequently encounter process chemists struggling with the transition of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up and process chemistry of 3,5-Difluoro-4-methylphenol .
As a Senior Application Scientist, I frequently encounter process chemists struggling with the transition of fluorinated building blocks from medicinal chemistry (milligram scale) to process manufacturing (kilogram scale). The incorporation of fluorine atoms into aromatic rings fundamentally alters the electron density, polarity, and acidity of the molecule, making traditional electrophilic aromatic substitutions highly unpredictable and difficult to manage under Good Manufacturing Practice (GMP) conditions[1].
This guide is designed to bypass generic advice. Instead, it provides a mechanistic, self-validating framework to troubleshoot the most common scale-up bottlenecks for this specific fluorinated phenol.
Process Selection: Synthetic Workflows
Before troubleshooting, it is critical to understand the available synthetic pathways. Direct fluorination of phenols is notoriously difficult due to the electron-rich nature of the ring, which often leads to over-oxidation. Therefore, de novo construction or late-stage oxidation of pre-fluorinated precursors is heavily favored.
Figure 1: Comparative synthetic workflows for 3,5-Difluoro-4-methylphenol production.
Quantitative Comparison of Synthetic Routes
Route
Key Reagents
Regioselectivity
GMP Scalability
Est. Overall Yield
Primary Scale-up Challenge
Lithiation-Borylation
LDA, MeI, n-BuLi, H₂O₂
Excellent (>98%)
High
55–66%
Cryogenic control (-78°C) and exothermic oxidation.
Thermal instability of diazonium salts; azo-coupling.
Troubleshooting Guides & FAQs
Q1: We are attempting direct electrophilic fluorination of 4-methylphenol using Selectfluor. The reaction yields a complex mixture of mono-, di-, and poly-fluorinated isomers, alongside significant tarring. Is this viable for scale-up?Causality: Phenols are highly electron-rich. Selectfluor is not only a fluorinating agent but also a strong oxidant. It oxidizes the phenol into reactive quinone methides or benzoquinones, causing rapid polymerization (tarring). Furthermore, regiocontrol (targeting the 3 and 5 meta positions) is thermodynamically and kinetically unfavorable because the -OH group strongly directs electrophiles to the ortho (2,6) positions.
Solution: Direct fluorination of unprotected p-cresol to yield 3,5-difluoro-4-methylphenol is not recommended for GMP scale-up due to poor regioselectivity and severe safety hazards[1]. We strongly recommend abandoning this route in favor of the Lithiation-Borylation-Oxidation pathway.
Q2: During the oxidation of 3,5-difluoro-4-methylphenylboronic acid using H₂O₂, our yield drops significantly upon scale-up (>1 kg), and we observe a dark biphasic mixture. How do we resolve this?Causality: The oxidation of boronic acids to phenols using hydrogen peroxide (H₂O₂) is highly exothermic[2]. At scale, inadequate heat removal leads to localized hotspots. This accelerates the decomposition of H₂O₂ into O₂ gas and water, starving the reaction of the oxidant. The dark color indicates iodine accumulation or over-oxidation of the newly formed phenol into quinone derivatives due to thermal runaway.
Solution: Transition from batch addition to continuous flow or semi-batch dosing. Implement a strict biphasic system (Dichloromethane/Water).
Figure 2: Mechanistic control of thermal runaway during boronic acid oxidation.
Q3: When synthesizing the precursor 4-bromo-2,6-difluorotoluene via lithiation of 1-bromo-3,5-difluorobenzene, we detect significant amounts of des-brominated and isomeric impurities. What is the root cause?Causality: Lithium diisopropylamide (LDA) is used to deprotonate the highly acidic proton located between the two fluorine atoms (C4). However, if the internal temperature rises above -70°C, the lithiated species gains enough thermal energy to undergo halogen-metal exchange with unreacted starting material, or it eliminates LiF to form a highly reactive benzyne intermediate, leading to complex oligomerization.
Solution: Maintain strict cryogenic conditions (≤ -78°C) during LDA addition. Ensure the methyl iodide electrophile is pre-chilled and added rapidly with high-shear agitation to quench the organolithium species instantly.
This protocol relies on the robust lithiation-borylation strategy outlined in Patent CN103951688A, followed by controlled oxidation (Patent CN112778090A)[2]. It is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the integrity of each step before proceeding.
Phase 1: Synthesis of 4-Bromo-2,6-difluorotoluene
Mechanistic Rationale: The electronegative fluorine atoms acidify the C4 proton. LDA selectively deprotonates this position without triggering halogen-metal exchange at the C1 bromine (which requires alkyllithium reagents).
Setup: Charge a dry, nitrogen-purged 20 L jacketed reactor with 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF (10 volumes). Cool the jacket to -85°C to achieve an internal temperature of -78°C.
Lithiation: Dose LDA (1.1 eq, 2M in THF/heptane) via a dip-tube over 2 hours.
Critical Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds -70°C.
Methylation: Rapidly add pre-chilled methyl iodide (1.2 eq). Stir for 1 hour at -78°C, then gradually warm to 20°C over 2 hours.
Self-Validation (IPC 1): Sample the reaction and analyze via GC-MS. Pass criteria: >98% conversion of starting material. If unreacted starting material remains, do not proceed; quench and purify to prevent mixed boronic acids in Phase 2.
Phase 2: Borylation to 3,5-Difluoro-4-methylphenylboronic Acid
Mechanistic Rationale: n-Butyllithium (n-BuLi) is highly nucleophilic and selectively performs a halogen-lithium exchange at the C1 bromine atom, replacing it with lithium.
Setup: Cool the purified Phase 1 product in anhydrous THF (10 vol) to -78°C.
Exchange: Dose n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes.
Borylation: Add triisopropyl borate (1.5 eq) in a single, rapid portion. Stir for 30 minutes at -78°C, then warm to room temperature.
Hydrolysis: Quench the reaction carefully with 2M HCl (5 vol) to hydrolyze the borate ester into the free boronic acid. Extract with ethyl acetate, dry, and concentrate.
Self-Validation (IPC 2): Analyze via ¹H-NMR. Pass criteria: Disappearance of the isopropyl multiplet signals confirms complete hydrolysis.
Phase 3: Oxidation to 3,5-Difluoro-4-methylphenol
Mechanistic Rationale: Iodine acts as a catalyst to facilitate the electrophilic cleavage of the B-C bond by hydrogen peroxide. A biphasic system immediately sequesters the formed phenol into the organic layer, shielding it from further oxidation[2].
Setup: Dissolve the boronic acid in a biphasic mixture of Dichloromethane (DCM, 5 vol) and Water (5 vol). Add catalytic Iodine (I₂, 0.05 eq).
Oxidation: Dose 30% aqueous H₂O₂ (1.5 eq) continuously using a syringe pump over 3 hours.
Critical Parameter: Maintain active jacket cooling. The internal temperature must remain strictly between 25°C and 40°C.
Quench & Isolation: Separate the DCM layer. Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to instantly quench unreacted H₂O₂ and reduce I₂ to colorless iodide.
Self-Validation (IPC 3): Test the organic layer with starch-iodide paper. Pass criteria: No color change (confirms complete destruction of peroxides before solvent evaporation, preventing explosive hazards).
Purification: Concentrate the DCM layer under reduced pressure to yield high-purity 3,5-Difluoro-4-methylphenol.
References
1. Pharmaceutical Technology. Accessed April 3, 2026.
2.2. Benchchem. (Details on Patent CN112778090A and CN103951688A for lithiation-borylation and oxidation strategies). Accessed April 3, 2026.
stability of 3,5-Difluoro-4-methylphenol in aqueous solutions
Welcome to the Technical Support Center for 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery and unexpected degradat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3,5-Difluoro-4-methylphenol (CAS 2985-61-7) . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery and unexpected degradation of fluorinated phenolics in aqueous media.
To ensure the scientific integrity of your drug development or synthetic workflows, this guide moves beyond basic troubleshooting. We will dissect the causality behind the instability of this compound in water, providing you with self-validating protocols to secure your data.
Part 1: Quantitative Stability Profile
Before troubleshooting, it is critical to understand the intrinsic physicochemical properties governing the behavior of 3,5-Difluoro-4-methylphenol in water. The stability of this molecule is a delicate balance dictated by its substituents: the electron-withdrawing meta-fluorines and the weakly electron-donating para-methyl group.
Derived from 3,5-difluorophenol (pKa 7.97)[1] and 4-methylphenol (pKa 10.26)[2]. At pH > 8, the compound deprotonates into a highly reactive phenoxide anion.
LogP
~1.8 – 2.1
Moderate lipophilicity. Prone to adsorption on non-polar surfaces (e.g., polypropylene tubes) during long-term aqueous storage.
Photolytic Half-life
pH-Dependent
Photolysis rates are exponentially higher in alkaline conditions (pH 10 > pH 7 > pH 5) due to the higher UV absorbance of the phenoxide form[3].
Hydrolytic Stability
High (C-F bond)
Unlike trifluoromethylphenols which can undergo E1cb defluorination[4], the meta-aromatic C-F bonds here are highly resistant to spontaneous aqueous hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade rapidly in PBS (pH 7.4) but remain stable in acetate buffer (pH 4.0)?The Causality: This is a classic acid-base equilibrium issue. With an estimated pKa of ~8.2, approximately 10-15% of 3,5-Difluoro-4-methylphenol exists as a deprotonated phenoxide anion at pH 7.4. The phenoxide anion has significantly higher electron density on the aromatic ring than the neutral phenol. This electron-rich state drastically lowers the activation energy for both electrophilic oxidation (by dissolved oxygen or trace metals) and direct photolysis[3]. At pH 4.0, the compound is fully protonated, shielding the ring from these degradation pathways.
Q2: Is the C-F bond in this molecule susceptible to spontaneous hydrolysis in water, leading to fluoride release?The Causality: No. While recent environmental studies show that certain fluorinated motifs (like 4-trifluoromethylphenols) undergo spontaneous hydrolytic defluorination via an E1cb mechanism[4], the fluorine atoms in 3,5-Difluoro-4-methylphenol are directly attached to the aromatic ring at the meta positions. The strong C-F bond dissociation energy, combined with the lack of resonance stabilization for nucleophilic aromatic substitution (SNAr) at the meta position[1], makes these specific C-F bonds exceptionally stable in standard aqueous solutions.
Q3: I am observing a progressive browning of my aqueous stock solutions over a few weeks. What is happening?The Causality: Browning is the macroscopic symptom of oxidative coupling. Phenols are highly susceptible to auto-oxidation, forming reactive quinone intermediates. For 3,5-Difluoro-4-methylphenol, oxidation of the hydroxyl group leads to a radical intermediate that can couple with other molecules to form colored dimers or polymeric species.
Part 3: Troubleshooting Guide
Issue 1: Unexplained Signal Loss in LC-MS/HPLC-UV Over 24 Hours
Diagnosis: If you observe a >10% drop in peak area within 24 hours without the appearance of new degradation peaks, you are likely facing physical loss, not chemical degradation.
Root Cause: Adsorption to plastic consumables. With a LogP of ~2.0, the neutral phenol will partition into the hydrophobic walls of polypropylene microcentrifuge tubes or autosampler vials.
Self-Validating Solution: Switch to silanized glass vials. To validate that adsorption was the culprit, perform a mass-balance wash: rinse the "empty" plastic tube with 100% acetonitrile and inject the wash into the LC-MS. If the missing compound peak appears, adsorption is confirmed.
Issue 2: High Variability in Photostability Assays
Diagnosis: Replicate samples exposed to ambient lab light show wildly different degradation rates.
Root Cause: Uncontrolled pH variations and dissolved oxygen levels. Because photolysis of fluorinated phenols is strictly pH-dependent[3], even a 0.5 pH drift in unbuffered water will alter the phenoxide ratio, changing the photolytic rate constant.
Self-Validating Solution: Always formulate photostability samples in a strong buffer (e.g., 50 mM phosphate). Include a "Dark Control" (foil-wrapped) in the exact same buffer and temperature. If the dark control degrades, your issue is thermal/oxidative, not photolytic.
Part 4: Logical Relationships & Experimental Workflows
To visualize the chemical fate of 3,5-Difluoro-4-methylphenol in water, refer to the degradation pathway diagram below.
Caption: pH-dependent equilibrium and subsequent degradation pathways of 3,5-Difluoro-4-methylphenol.
Part 5: Self-Validating Protocol for Aqueous Forced Degradation
To accurately profile the stability of this compound for drug formulation, you must isolate variables. This protocol utilizes a self-validating matrix to ensure that observed degradation is accurately attributed to the correct stressor.
Reagents:
3,5-Difluoro-4-methylphenol (1 mg/mL stock in HPLC-grade Acetonitrile)
50 mM Acetate Buffer (pH 4.0)
50 mM Borate Buffer (pH 10.0)
3%
H2O2
(Oxidative stressor)
Step-by-Step Methodology:
Aqueous Matrix Preparation: Dilute the organic stock 1:100 into the respective aqueous buffers (pH 4.0 and pH 10.0) to achieve a final working concentration of 10 µg/mL. Causality: Keeping organic solvent <1% ensures the dielectric constant of the solution remains truly "aqueous," preventing artificial stabilization.
Aliquot and Stress Application: Divide each buffered solution into three silanized glass vials:
Vial A (Thermal): Place in a 60°C oven in the dark.
Vial B (Photolytic): Expose to a Xenon arc lamp (ICH Q1B compliant) at 25°C.
Vial C (Oxidative): Spike with 3%
H2O2
and store at 25°C in the dark.
The Self-Validating Dark Control: For every stressed vial, prepare an identical vial wrapped entirely in aluminum foil, kept in the exact same physical location. Causality: If Vial B (Photolytic) and its Dark Control both show 20% degradation, the degradation is driven by ambient heat or hydrolysis, NOT light. The system validates itself.
Quenching: After 24 hours, immediately quench the oxidative vials with sodium thiosulfate to halt the reaction. Move all vials to a 4°C autosampler.
Analysis: Inject samples via LC-MS/HPLC-UV. Calculate mass balance by ensuring the sum of the parent peak area and the new degradant peak areas equals the initial Time-0 peak area.
Caption: Self-validating experimental workflow for forced degradation stability indicating assays.
References
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at:[Link]
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). Available at:[Link]
Technical Support Center: Handling & Troubleshooting Fluorinated Organic Compounds
Welcome to the Advanced Technical Support Center for Fluorinated Organic Chemistry. Fluorinated compounds represent up to 20% of all modern pharmaceuticals and 30% of agrochemicals due to their unique metabolic stability...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for Fluorinated Organic Chemistry. Fluorinated compounds represent up to 20% of all modern pharmaceuticals and 30% of agrochemicals due to their unique metabolic stability and lipophilicity[1]. However, these same properties introduce distinct challenges in synthesis, analysis, and purification.
This guide is structured to address the most critical failure points encountered by drug development professionals, providing mechanistically grounded solutions and self-validating protocols.
Q: During the functionalization of perfluoroalkyl ketones and activated fluoroaromatics, I am observing significant loss of mass and the appearance of complex byproduct mixtures. Why is my compound defluorinating under basic conditions?
Mechanistic Causality
While the carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (dissociation energy up to 130 kcal/mol)[2], its extreme polarization leaves adjacent carbons highly susceptible to nucleophilic attack. In molecules like perfluoroalkyl ketones, the highly electron-withdrawing
α
-trifluoromethyl or perfluoroalkyl groups effectively stabilize developing electron density on enolate intermediates[3]. When exposed to nucleophilic bases or transition metal catalysts, this stabilization lowers the activation barrier for
β
-fluoride elimination, leading to rapid, exergonic overdefluorination and the release of free fluoride ions[3].
To prevent runaway defluorination, the reaction environment must be strictly controlled to favor kinetic trapping over thermodynamic fluoride elimination.
Reagent Selection: Replace nucleophilic bases (e.g., NaOH, NaOMe) with sterically hindered, non-nucleophilic alternatives (e.g., DBU, DCDMH) to prevent direct attack on the fluorinated moiety[3][4].
Temperature Modulation: Initiate the reaction at -78 °C. The activation energy for
β
-fluoride elimination is typically higher than that of the desired electrophilic trapping.
Electrophile Stoichiometry: Add the trapping electrophile in a slight excess (1.1 to 1.5 equivalents) prior to base addition to ensure immediate consumption of the enolate intermediate.
Self-Validation Checkpoint (Fluoride Monitoring): Extract a 50
μ
L aliquot at 15-minute intervals and analyze it via a microwell fluoride screen or
19
F NMR. The appearance of a sharp singlet at approximately -125.3 ppm (aqueous
F−
) indicates active C-F bond cleavage[5]. If the integral of this peak exceeds 5% relative to the starting material, immediately quench the reaction.
Workflow for monitoring and preventing runaway defluorination during synthesis.
Analytical Challenges:
19
F NMR Referencing
Q: My
19
F NMR chemical shifts drift by several ppm between different batches, solvents, and days. How can I achieve reproducible spectral data for regulatory submissions?
Mechanistic Causality
The
19
F nucleus is surrounded by 9 electrons, making its shielding tensor exceptionally sensitive to its local microenvironment (solvent polarity, pH, temperature, and concentration) compared to
1
H NMR[6]. Relying on the default spectrometer lock frequency without an internal standard leads to significant referencing errors. Furthermore, historical literature often reverses the sign convention for upfield/downfield shifts, compounding identification errors[5].
Self-Validating Protocol: Standardized
19
F NMR Acquisition
To ensure absolute reproducibility, an inert internal standard must be spiked directly into the NMR tube.
Standard Selection: Choose a standard that does not overlap with your analyte. Use Trichlorofluoromethane (CFCl
3
) for organic solvents and Trifluoroacetic acid (TFA) for aqueous/buffer systems[7][8].
Sample Preparation: Dissolve 5-10 mg of the fluorinated analyte in 0.6 mL of deuterated solvent.
Spiking: Add exactly 0.1% v/v of the chosen reference standard.
Acquisition: Lock the solvent signal and acquire the
19
F spectrum with proton decoupling (
19
F-
1
H) if multiplet simplification is required. Set the reference peak to the exact literature value (e.g., CFCl
3
to 0.00 ppm).
Self-Validation Checkpoint (Concentration Independence): Perform a 1:10 serial dilution of the sample. The chemical shift difference (
Δδ
) between the analyte and the internal standard must remain constant (
±
0.02 ppm). If
Δδ
changes, the standard is interacting with the analyte (e.g., micelle formation), and an external coaxial capillary reference must be used instead.
Quantitative Data: Common
19
F NMR Reference Standards
Note: Negative values correspond to upfield shifts (higher shielding) relative to CFCl
3
[5].
Q: I have synthesized a highly fluorinated intermediate, but it streaks on normal-phase silica and crashes out of reverse-phase HPLC columns. How can I isolate it efficiently?
Mechanistic Causality
Highly fluorinated compounds exhibit "fluorophilicity"—a unique phase behavior where they are simultaneously hydrophobic (water-repelling) and lipophobic (organic solvent-repelling)[2]. Standard chromatographic media rely on polarity differences, which fail to separate compounds based on fluorine content. Fluorous reverse-phase silica gel, wherein the hydroxyl residues are modified with perfluoroalkyl chains, leverages fluorophilic-fluorophilic interactions to selectively retain fluorinated molecules while non-fluorinated bulk passes through[9][10].
Self-Validating Protocol: F-SPE Workflow
Fluorous Solid-Phase Extraction (F-SPE) allows for the rapid, binary separation of fluorous-tagged or heavily fluorinated targets from crude organic mixtures.
Cartridge Conditioning: Mount an F-SPE cartridge (e.g., FluoroFlash) on a vacuum manifold. Condition with 2 column volumes (CV) of a fluorophilic solvent (e.g., THF or 100% MeOH), followed by 2 CV of a fluorophobic solvent (e.g., 80% MeOH/H
2
O)[10].
Loading: Dissolve the crude mixture in a minimum volume of the fluorophobic solvent (or DMF if solubility is poor) and load it onto the cartridge.
Fluorophobic Elution (Detagging): Elute with 3 CV of 80% MeOH/H
2
O. The fluorinated target will remain strongly retained on the column, while all non-fluorinated organics elute. Collect this as Fraction 1 .
Fluorophilic Elution (Recovery): Switch the mobile phase to 100% MeOH or THF (fluorophilic). Elute with 3 CV. The fluorophilic interaction is disrupted, releasing the fluorinated target. Collect this as Fraction 2 [9].
Self-Validation Checkpoint (Mass Balance): Evaporate both fractions to dryness. The combined mass of Fraction 1 and Fraction 2 must equal the initial mass of the loaded crude mixture (
±
2%). Analyze Fraction 2 via
19
F NMR to confirm >95% purity of the fluorinated target.
Binary separation logic of Fluorous Solid-Phase Extraction (F-SPE).
References
Thorarinsdottir, A. E., Gaudette, A. I., & Harris, T. D. (2017). pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. Royal Society of Chemistry.[Link]
University of Colorado Boulder. 19F NMR Reference Standards.[Link]
Holzgrabe, U., et al. (2010). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (PMC).[Link]
Ellis, D. A., et al. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry (ACS Publications).[Link]
Chan, P. W. Y., et al. (2011). Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society (ACS Publications).[Link]
Kim, H., et al. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. JACS Au (ACS Publications).[Link]
Gladysz, J. A., et al. (2009). Chapter 7: Fluorous Solvents and Related Systems. Royal Society of Chemistry.[Link]
Zhang, W. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron (ResearchGate).[Link]
recrystallization techniques for purifying substituted phenols
Welcome to the Technical Support Center for the purification of organic compounds. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of organic compounds. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of substituted phenols.
Substituted phenols present unique purification challenges. Due to their varied functional groups (e.g., halogens, nitro groups, alkyl chains), they exhibit complex hydrogen-bonding networks and often possess relatively low melting points. This makes them highly susceptible to phenomena such as "oiling out" (Liquid-Liquid Phase Separation) and oxidative degradation (quinone formation).
This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-yield, high-purity crystalline recovery.
Part 1: Recrystallization Workflow
The following diagram outlines the critical path for the recrystallization of substituted phenols. Each node represents a phase where thermodynamic control is essential to prevent product loss or impurity entrapment.
Workflow for the recrystallization of substituted phenols, highlighting key purification stages.
Part 2: Solvent Selection Matrix
The choice of solvent is the most critical parameter in recrystallization. An effective solvent must be "mediocre"—capable of dissolving the sample entirely at high temperatures to free impurities, but weak enough to force crystallization upon cooling[1].
Solvent System
Polarity
Boiling Point (°C)
Suitability & Mechanistic Rationale for Phenols
Toluene
Non-polar
110.6
Excellent for moderately polar phenols (e.g., chlorophenols). Provides a wide temperature gradient for controlled crystal growth.
Ethyl Acetate / Hexane
Mixed
77 / 68
Highly Tunable . Ethyl acetate acts as the "good" solvent (disrupting phenol H-bonds); hexane acts as the anti-solvent to force precipitation.
Ethanol / Water
Mixed
78 / 100
Ideal for highly polar phenols (e.g., nitrophenols). Caution: Prone to causing oiling out in low-melting phenols if the water ratio is too high[2].
Petroleum Ether
Non-polar
35-60
Poor solvent for most phenols. Excellent for use as an anti-solvent or for washing the final crystal cake without redissolving the product.
Part 3: Standard Operating Procedure (SOP)
This protocol is a self-validating system. By strictly adhering to the causality of each step, you eliminate the variables that lead to amorphous gums or trapped impurities.
Solvent Screening (Micro-scale): Test 10-50 mg of the crude phenol in various solvents. The ideal solvent must leave the compound insoluble at room temperature but completely soluble at the boiling point[1].
Saturated Dissolution: Place the crude phenol in an Erlenmeyer flask. Add the selected solvent dropwise while heating on a steam bath until just dissolved.
Causality: Using the absolute minimum volume of near-boiling solvent ensures maximum supersaturation upon cooling, which is mathematically required to optimize your percent yield[3].
Decolorization & Hot Filtration (If Required): If the solution is darkly colored (indicating oxidized quinone impurities), add 1-2% w/w activated charcoal (Norit) and perform a hot gravity filtration[4].
Causality: Fluted filter paper and a pre-warmed funnel minimize surface-area contact time, preventing premature crystallization in the funnel stem.
Nucleation and Crystal Growth: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.
Causality: Slow cooling allows solute molecules to selectively integrate into a rigid, highly ordered crystal lattice. Rapid cooling traps impurities within the lattice and yields a fine, difficult-to-filter powder[4].
Secondary Cooling: Transfer the flask to an ice-water bath (0-5°C) for 15-30 minutes.
Causality: This depresses the solubility limit further, driving the thermodynamic equilibrium entirely toward the solid phase.
Isolation & Washing: Filter the crystals via a Büchner funnel under vacuum. Wash the filter cake with a minimal volume of ice-cold solvent[3].
Causality: The cold wash displaces the residual mother liquor (which contains the soluble impurities) without providing enough thermal energy to redissolve your purified product.
Drying: Dry the crystals under a high vacuum or in a desiccator to constant weight.
Part 4: Troubleshooting Guide (Q&A)
Q: My substituted phenol is "oiling out" (forming a milky liquid layer) instead of crystallizing. How do I fix this?A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the compound to separate as a secondary liquid emulsion rather than a solid suspension[5]. This frequently happens with low-melting substituted phenols because the temperature at which the solution becomes saturated is higher than the melting point of the phenol itself[2].
Resolution 1 (Thermodynamic): Add slightly more of the "good" solvent. This dilutes the mixture, lowering the saturation temperature so that the compound crosses the solubility curve below its melting point.
Resolution 2 (Kinetic): Introduce pure seed crystals of the phenol at a temperature just above the oiling-out point. Seeding bypasses the kinetic barrier of nucleation, forcing the system to favor solid crystal growth over droplet formation[6].
Q: The solution has cooled to room temperature and then an ice bath, but no crystals are forming. What is the barrier?A: The system is likely supersaturated, but it lacks a nucleation site to initiate lattice formation, or trace impurities are acting as a protective colloid[2].
Resolution 1: Use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic glass shards act as physical templates for nucleation[4].
Resolution 2: If scratching fails, you likely used too much solvent. Boil off 20-30% of the solvent volume to increase the concentration, then repeat the cooling process.
Resolution 3: Cool the flask in a dry ice/acetone bath (approx. -70°C) to force a massive drop in solubility[2].
Q: My recovered phenol crystals are deeply colored (pink, brown, or yellow), even though the pure compound should be white. Why?A: Phenols are electron-rich and readily oxidize in the presence of air and light to form highly conjugated, deeply colored quinones. These planar impurities easily co-crystallize or become trapped in the lattice.
Resolution: Redissolve the crystals in the minimum amount of hot solvent, add a small spatula tip of activated charcoal, boil gently for 2-3 minutes, and perform a hot gravity filtration[4]. The porous structure of the charcoal will selectively adsorb the large, conjugated quinone impurities.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use water as a primary recrystallization solvent for phenols?A: Yes, but exercise caution. While water is an excellent solvent for highly polar substituted phenols (like nitrophenols), it often causes low-melting hydrophobic phenols to oil out[2]. Furthermore, if the product separates as a fine powder from an aqueous solution, the resulting wet cake can be more than 50% water, making it incredibly difficult to dry under vacuum[2]. In these cases, a toluene/hexane pair is vastly superior.
Q: How do I handle highly air-sensitive substituted phenols during recrystallization?A: Perform the entire recrystallization workflow under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques. Degas your recrystallization solvents prior to use by sparging them with inert gas for 30 minutes, or by utilizing the freeze-pump-thaw method to remove dissolved oxygen. This will completely inhibit the oxidative formation of quinone impurities.
References
Oiling Out in Crystallization - Mettler Toledo. Source: mt.com.
An In-Line Study of Oiling Out and Crystallization - ACS Publications. Source: acs.org.
Recrystallization. Source: wisc.edu.
Recrystallization - Single Solvent. Source: ualberta.ca.
Structural Confirmation of 3,5-Difluoro-4-methylphenol: A Comparative Guide to 19F NMR vs. Alternative Modalities
For researchers and drug development professionals, the precise structural characterization of novel chemical entities is a non-negotiable prerequisite for downstream applications. 3,5-Difluoro-4-methylphenol (CAS: 2985-...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the precise structural characterization of novel chemical entities is a non-negotiable prerequisite for downstream applications. 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is a highly valuable fluorinated building block used to modulate lipophilicity, metabolic stability, and binding affinity in pharmaceutical active ingredients 1.
However, confirming its exact structure—specifically differentiating it from closely related positional isomers like 2,4-difluoro-5-methylphenol or 2,5-difluoro-4-methylphenol—poses a unique analytical challenge. This guide objectively compares standard analytical modalities and provides a field-proven, self-validating 19F NMR protocol for absolute structural confirmation.
The Analytical Challenge: Modality Comparison
When dealing with highly substituted fluorinated aromatics, traditional analytical techniques often fall short. Mass spectrometry (GC-MS/LC-MS) struggles to differentiate positional isomers because they share identical molecular weights and exhibit nearly indistinguishable fragmentation patterns. While 1H NMR is standard practice, the aromatic region can suffer from severe multiplet overlapping, complicating interpretation.
Table 1 summarizes the performance of various analytical methods for the structural elucidation of fluorinated aromatics.
Table 1: Comparative Analysis of Analytical Modalities
Analytical Modality
Sensitivity to Positional Isomers
Structural Elucidation Capability
Background Interference
Typical Analysis Time
19F NMR
High (Wide chemical shift dispersion)
Excellent (Direct mapping of F-environments)
None (Zero native F in solvents)
Fast (~10 mins)
1H NMR
Moderate (Overlapping aromatic signals)
Good (Proton environment mapping)
High (Solvent/moisture peaks)
Fast (~5 mins)
13C NMR
High (Distinct carbon backbone)
Excellent (Full skeletal mapping)
Low
Slow (Hours, low sensitivity)
GC-MS
Low (Isomers have identical m/z)
Moderate (Confirms molecular weight)
Moderate
Medium (~30 mins)
FT-IR
Low (Broad overlapping bands)
Poor (Identifies functional groups only)
High
Fast (~5 mins)
Why 19F NMR is the Gold Standard
As an Application Scientist, I consistently recommend 19F NMR as the primary tool for fluorinated compound verification. The causality behind this choice is rooted in fundamental quantum mechanics and physical chemistry:
Unmatched Sensitivity & Dispersion: The fluorine-19 nucleus possesses a 100% natural abundance and a high gyromagnetic ratio, yielding a sensitivity nearly equivalent to proton NMR 2. Furthermore, the 19F chemical shift range spans over 400 ppm. Even subtle changes in the electronic environment—such as the position of a methyl group—result in massive, easily resolvable chemical shift differences 3.
Zero Background Interference: Because there is no native fluorine in standard deuterated solvents, biological matrices, or atmospheric moisture, 19F NMR provides an exceptionally clean, zero-background spectrum 4.
First-Order Simplicity: 19F NMR spectra are typically first-order in nature, meaning spin-spin coupling strictly follows the n+1 rule, drastically simplifying multiplet analysis [[3]]().
The Self-Validating Experimental Workflow
To ensure absolute trustworthiness in your structural assignment, you cannot rely on a single spectrum. The following workflow utilizes a dual-acquisition strategy to create a self-validating data loop.
Fig 1: Self-validating 19F NMR workflow for the structural confirmation of fluorinated aromatics.
Step-by-Step Methodology
Step 1: Sample Preparation & Absolute Referencing
Dissolve 5–10 mg of the sample in CDCl3. Crucially, add an internal standard such as Trichlorofluoromethane (CFCl3) at 0.0 ppm or 4-Fluorobenzoate at -114.2 ppm .
Causality: 19F chemical shifts are notoriously sensitive to solvent polarity and concentration. Relying solely on the spectrometer's lock signal is inadequate; an internal standard guarantees absolute shift accuracy for comparative analysis.
Step 2: Spectrometer Configuration
Set the spectral width to at least 300 ppm (approx. 28,000 Hz at 400 MHz).
Causality: Failing to capture the full spectral width can result in signal aliasing (fold-over), where peaks appear at incorrect chemical shifts, leading to catastrophic misinterpretation of the molecular structure [[4]]().
Step 3: Relaxation Delay (d1) Optimization
Set the relaxation delay (d1) to 3–5 seconds.
Causality: Fluorine nuclei in highly substituted aromatic systems exhibit prolonged longitudinal relaxation times (T1) due to the lack of adjacent protons for dipole-dipole relaxation. Insufficient delay prevents the nuclei from returning to thermal equilibrium, destroying the quantitative relationship between peak integration and molecular concentration 4.
Step 4: Dual-Acquisition Strategy
Acquire both a 1H-decoupled and a 1H-coupled 19F spectrum.
Causality: This is the core of the self-validating system. The decoupled spectrum collapses all proton-fluorine scalar couplings. For 3,5-Difluoro-4-methylphenol, the chemical equivalence of the F atoms at positions 3 and 5 will yield exactly one sharp singlet . This instantly rules out asymmetric isomers (e.g., 2,4-difluoro-5-methylphenol), which would present two distinct fluorine signals. Subsequently, the 1H-coupled spectrum reveals the hidden scalar coupling (J-coupling) to the adjacent methyl protons, confirming the exact spatial connectivity 3.
Data Interpretation & Expected Results
Aromatic fluorines typically resonate in the range of -110 to -160 ppm 1. In 3,5-Difluoro-4-methylphenol, the electron-donating hydroxyl group at C1 and the methyl group at C4 significantly shield the fluorine nuclei.
By comparing the target molecule against known reference standards (Table 2), we can confidently assign the chemical shifts. The expected shift for the equivalent fluorines in 3,5-Difluoro-4-methylphenol will fall between -115 and -125 ppm, appearing as a single integrated peak (representing 2F) in the decoupled spectrum.
Table 2: Expected 19F NMR Chemical Shifts for Reference Fluorinated Phenols
Compound Name
Fluorine Position
Experimental Chemical Shift (ppm)
Reference Source
4-Fluorophenol
4-F
-119.8
[]()
2,4,5-Trifluorophenol
5-F
-143.7
2,4,5-Trifluorophenol
2-F
-147.1
2,4,5-Trifluorophenol
4-F
-153.5
4-Fluorobenzoate (Internal Standard)
4-F
-114.2
References
Benchchem. "3,5-Difluoro-4-methylphenol|For Research Use Only."
Benchchem. "19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol."
Thermo Fisher Scientific. "Evaluation of fluoroorganic compounds with benchtop 19F NMR."
Reactivity Comparison Guide: 3,5-Difluoro-4-methylphenol vs. 4-Methylphenol
As a Senior Application Scientist in early-stage drug development and synthetic methodology, selecting the correct phenolic building block is critical. The substitution of hydrogen atoms for fluorine on an aromatic ring...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug development and synthetic methodology, selecting the correct phenolic building block is critical. The substitution of hydrogen atoms for fluorine on an aromatic ring fundamentally alters the molecule's electronic landscape, thermodynamics, and kinetic behavior.
This guide provides an in-depth, objective comparison between 4-methylphenol (p-cresol) and its fluorinated analog, 3,5-difluoro-4-methylphenol . By deconstructing the causality behind their reactivity differences, we provide a predictive framework for optimizing your synthetic routes.
Mechanistic Foundations: Electronic and Steric Causality
The divergent reactivity of these two phenols is governed by the interplay of inductive (-I) and resonance (+M) effects.
The Electron-Rich Scaffold: 4-Methylphenol
In 4-methylphenol, the methyl group at the para position donates electron density into the aromatic ring via hyperconjugation (+I effect). Combined with the strong resonance donation (+M) of the hydroxyl group, the ring becomes highly electron-rich. This makes the ortho positions (C2 and C6) highly susceptible to Electrophilic Aromatic Substitution (EAS). Furthermore, the lack of electron-withdrawing groups results in a relatively localized negative charge on the oxygen upon deprotonation, yielding a high pKa of 10.26[1][2] and a strongly nucleophilic phenoxide anion.
The Electron-Deficient Scaffold: 3,5-Difluoro-4-methylphenol
Introducing fluorine atoms at the 3 and 5 positions (meta to the hydroxyl group) drastically rewrites the molecule's reactivity profile[3].
Acidity & Deprotonation: Fluorine is highly electronegative. At the meta positions, its resonance donation (+M) cannot effectively reach the carbon bearing the hydroxyl group. Therefore, the strong inductive electron withdrawal (-I) dominates[4]. This pulls electron density away from the O-H bond, stabilizing the resulting phenoxide anion and significantly lowering the pKa to approximately ~8.1 (extrapolated from the 7.97 pKa of 3,5-difluorophenol)[4].
EAS Deactivation: The same -I effect strips electron density from the aromatic ring. Because the fluorines are meta to the reactive ortho positions (C2, C6), they severely deactivate the ring toward electrophilic attack[4].
Nucleophilic Attenuation: While 3,5-difluoro-4-methylphenol is easier to deprotonate, the resulting phenoxide is a significantly weaker nucleophile compared to 4-methylphenoxide due to the inductive delocalization of the oxygen's lone pairs[5].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the electronic environments of the two scaffolds.
Reactivity pathways of 4-methylphenol vs. 3,5-difluoro-4-methylphenol.
Quantitative Data Comparison
To facilitate rapid decision-making in route design, the thermodynamic and kinetic parameters of both compounds are summarized below.
Meta-fluorines stabilize the phenoxide anion via a strong inductive (-I) effect.
Ring Electronics
Electron-Rich
Electron-Deficient
Hyperconjugation (+I) of methyl vs. dominant -I of two fluorine atoms.
EAS Reactivity
Highly Reactive
Severely Deactivated
Fluorines withdraw electron density from the ortho (C2, C6) positions.
Phenoxide Nucleophilicity
Strong
Weak
Inductive pull of fluorines reduces the availability of oxygen's lone pairs[5].
SNAr Susceptibility
Negligible
Moderate
Electron-deficient fluorinated rings are more prone to nucleophilic attack[4].
Self-Validating Experimental Workflows
To empirically demonstrate these reactivity differences, we utilize self-validating protocols. These workflows incorporate internal controls (competition assays and internal standards) to ensure that the observed kinetic differences are absolute and not artifacts of varying reaction conditions.
This competition experiment directly compares the nucleophilicity of the two phenoxides by forcing them to compete for a sub-stoichiometric amount of an electrophile in the same flask.
Materials:
4-Methylphenol (1.0 mmol)
3,5-Difluoro-4-methylphenol (1.0 mmol)
Benzyl bromide (0.8 mmol, limiting reagent)
Potassium carbonate (
K2CO3
, 3.0 mmol)
Anhydrous DMF (10 mL)
Biphenyl (0.5 mmol, internal standard for HPLC)
Step-by-Step Methodology:
Preparation: In a flame-dried 25 mL round-bottom flask under nitrogen, dissolve 4-methylphenol, 3,5-difluoro-4-methylphenol, and biphenyl in 10 mL of anhydrous DMF.
Deprotonation: Add
K2CO3
to the solution. Stir at 25°C for 30 minutes. Note: Both phenols will fully deprotonate, as the pKa of the conjugate acid of carbonate (~10.3) is sufficient, particularly in aprotic DMF.
Electrophile Addition: Inject benzyl bromide dropwise over 1 minute.
Kinetic Sampling: Withdraw 50 µL aliquots at 10, 30, and 60 minutes. Quench each aliquot immediately in 1 mL of 1% aqueous TFA to halt the reaction.
Analysis: Analyze the quenched samples via HPLC-UV (254 nm).
Validation & Expected Outcome: Because both nucleophiles are in the exact same thermal and mixing environment, the ratio of the resulting benzyl ethers directly reflects their relative reaction rates (
krel
). You will observe a >5:1 ratio favoring the 4-methylphenol ether, validating that despite easier deprotonation, the fluorinated phenoxide is a vastly inferior nucleophile.
This protocol utilizes quantitative NMR (qNMR) to track the real-time degradation of the starting materials during an EAS reaction, bypassing the need for isolation which can skew yield data.
1,3,5-Trimethoxybenzene (0.33 mmol per reaction, inert qNMR internal standard)
Deuterated Acetonitrile (
CD3CN
, 2 mL per reaction)
Step-by-Step Methodology:
Setup: Prepare two separate NMR tubes. To Tube 1, add Substrate A and the internal standard in 1 mL
CD3CN
. To Tube 2, add Substrate B and the internal standard in 1 mL
CD3CN
.
Baseline Scan: Acquire a baseline
1H
-NMR spectrum for both tubes to establish the integration ratio between the starting materials and the 1,3,5-trimethoxybenzene standard (singlet at ~6.1 ppm).
Reagent Addition: Add a solution of NBS (1.05 mmol in 1 mL
CD3CN
) to each tube simultaneously. Invert to mix.
Monitoring: Acquire
1H
-NMR spectra at 5, 15, and 30 minutes.
Validation & Expected Outcome: The internal standard remains unreacted. By comparing the integration of the starting material peaks against the standard over time, you will observe complete consumption of 4-methylphenol within 5 minutes (yielding 2-bromo-4-methylphenol). In stark contrast, 3,5-difluoro-4-methylphenol will show <5% conversion even after 30 minutes, definitively proving the profound EAS deactivation caused by the meta-fluorines.
References
A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties - Benchchem.
Problem 28 4-Methylphenol - Vaia.
P-Cresol | CH3C6H4OH | CID 2879 - PubChem - NIH.
3,5-Difluoro-4-methylphenol | For Research Use Only - Benchchem.
Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC.
Comparative Synthesis Guide: 3,5-Difluoro-4-methylphenol vs. Other Halogenated Phenols
Introduction Halogenated phenols are indispensable building blocks in medicinal chemistry, agrochemical development, and materials science. While simple derivatives like 4-fluorophenol or 2,4-dichlorophenol are ubiquitou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Halogenated phenols are indispensable building blocks in medicinal chemistry, agrochemical development, and materials science. While simple derivatives like 4-fluorophenol or 2,4-dichlorophenol are ubiquitous in standard workflows, rationally designed poly-substituted phenols like 3,5-difluoro-4-methylphenol offer a highly specialized steric and electronic profile.
As an Application Scientist, selecting the correct halogenated phenol is rarely just about finding a leaving group or a bioisostere; it is about predicting how the ring's electron density and steric bulk will dictate downstream reactivity. This guide provides an objective, data-supported comparison of 3,5-difluoro-4-methylphenol against other halogenated alternatives, focusing on physicochemical properties, regioselectivity, and optimized experimental workflows.
Physicochemical and Electronic Properties (The "Why")
The reactivity of a phenol is fundamentally governed by its acidity (pKa) and the electronic nature of its ring substituents. Fluorine is unique among halogens: it exerts a strong electron-withdrawing inductive effect (-I) but can also donate electron density through resonance (+M) when positioned appropriately.
In1 [1], the two fluorine atoms are positioned meta to the hydroxyl group. At the meta position, the +M resonance effect cannot reach the hydroxyl oxygen. Consequently, the strong -I inductive effect dominates, significantly lowering the pKa compared to unsubstituted phenol. However, the para-methyl group provides mild electron donation via hyperconjugation (+I), which slightly offsets the fluorines' inductive pull compared to a pure2 [2].
Table 1: Comparative Quantitative Properties of Selected Phenols
*Estimated value based on the +I effect of the methyl group applied to the 3,5-difluorophenol scaffold.
Regioselectivity and Steric Control in Electrophilic Aromatic Substitution (EAS)
A major bottleneck when utilizing unsubstituted or mono-substituted phenols (like 4-fluorophenol) is poor regiocontrol during Electrophilic Aromatic Substitution (EAS). For instance, bromination of phenol often yields an intractable mixture of ortho and para isomers, or rapidly over-brominates to 2,4,6-tribromophenol.
3,5-Difluoro-4-methylphenol elegantly solves this through a phenomenon known as steric and electronic funneling :
Blocked Para Position: The methyl group at C4 physically prevents para-substitution. In medicinal chemistry, blocking the para position is a proven strategy to prevent in vivo metabolic degradation (e.g., CYP450-mediated oxidation).
Synergistic Directing Effects: The -OH group strongly activates the ortho positions (C2, C6). Simultaneously, the meta-fluorines direct electrophiles ortho to themselves (which corresponds to C2, C4, and C6). Since C4 is sterically blocked by the methyl group, the ring's nucleophilicity is highly concentrated exclusively at the C2 and C6 positions.
Figure 1: Regioselectivity logic tree demonstrating the steric and electronic funneling in 3,5-Difluoro-4-methylphenol.
Applications in Synthesis: Cross-Coupling and Etherification
Because 3,5-difluoro-4-methylphenol has a lower pKa (~8.2) than standard phenols (~10), it is easily deprotonated by mild bases (e.g., K₂CO₃) in polar aprotic solvents. This makes it an exceptional nucleophile for Williamson ether synthesis. Less acidic phenols often require stronger bases (like NaH), which can trigger unwanted E2 elimination side-reactions if the alkyl halide is sensitive.
Furthermore, the electron-deficient nature of the fluorinated ring makes it a prime candidate for advanced late-stage functionalizations, such as 5[5], where fluorinated phenols exhibit clean transformations without the over-oxidation commonly seen in electron-rich phenols.
To demonstrate the practical utility of 3,5-difluoro-4-methylphenol, the following protocol outlines a highly efficient O-alkylation. The causality of the reagent choices ensures a self-validating system: the use of K₂CO₃ perfectly matches the substrate's pKa, ensuring complete deprotonation without degrading base-sensitive alkyl halides.
Figure 2: Step-by-step experimental workflow for the O-alkylation of 3,5-Difluoro-4-methylphenol.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,5-difluoro-4-methylphenol (1.0 equiv, typically 10 mmol) in anhydrous DMF (0.2 M).
Causality: DMF stabilizes the resulting phenoxide ion through dipole-ion interactions, significantly accelerating the Sₙ2 reaction.
Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes.
Validation Check: The solution will slightly change color (often to a pale yellow) as the phenoxide forms. The mild base prevents elimination (E2) side reactions in the subsequent step.
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe to prevent localized exothermic spikes.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2).
Validation Check: The starting phenol is highly UV-active and stains strongly with KMnO₄; its complete disappearance confirms reaction completion.
Workup: Cool to room temperature, quench with distilled water (5 volumes), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers heavily with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography to yield the fluorinated aryl ether.
References
3,5-Difluoro-4-methylphenol | For Research Use Only
Benchchem
A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties
Benchchem
2,4-Dichlorophenol
Wikipedia
3,5-Difluorophenol 2713-34-0 wiki
GuideChem
Organic Electrochemistry: Molecular Syntheses with Potential
ACS Central Science
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Target Profile (ATP)
Quantifying fluorinated pharmaceutical intermediates like 3,5-Difluoro-4-methylphenol (CAS: 261763-23-1) presents unique analytical challenges. The high electronegativity of the fluorine atoms alters the electron density of the aromatic ring, significantly lowering the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. In traditional reversed-phase high-performance liquid chromatography (RP-HPLC), this often results in poor retention, severe peak tailing, and inadequate resolution from polar matrix interferences.
To establish a robust, self-validating control strategy, this guide objectively compares the performance of a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column. The methodology is validated in strict accordance with the[1], demonstrating how stationary phase chemistry directly dictates validation success.
Mechanistic Causality: Why PFP Outperforms C18
A common pitfall in method development is relying exclusively on C18 columns for halogenated aromatics. C18 phases separate analytes based purely on dispersive hydrophobic interactions. Because 3,5-Difluoro-4-methylphenol is highly polar, it elutes near the void volume on a C18 column, leading to matrix suppression and poor specificity.
Conversely, [2] act as Lewis acids and offer orthogonal retention mechanisms. The PFP column provides superior selectivity through:
Dipole-Dipole Interactions: Strong affinity between the C-F bonds of the analyte and the C-F bonds of the stationary phase.
π-π Interactions: Electron donor-acceptor interactions between the electron-deficient PFP ring and the analyte's aromatic ring.
Hydrogen Bonding: Enhanced interaction with the phenolic -OH group.
Fig 1. Comparison of retention mechanisms between C18 and PFP columns for fluorinated phenols.
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) as a prerequisite for validation execution.
Step 1: Mobile Phase Preparation & Causality
Aqueous Phase (A): 0.1% Formic Acid in Milli-Q Water (pH ~2.7).
Causality: The mobile phase must be buffered at least 2 pH units below the analyte's pKa to suppress ionization of the phenol, preventing secondary interactions with unendcapped silanols that cause peak tailing.
Organic Phase (B): LC-MS Grade Methanol.
Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile possesses π-electrons that compete with the analyte for the stationary phase, suppressing the critical π-π interactions required for separation.
Step 2: Sample Preparation
Diluent: 50:50 (v/v) Water:Methanol.
Stock Solution: Accurately weigh 10.0 mg of 3,5-Difluoro-4-methylphenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Standards: Perform serial dilutions to generate a 5-point calibration curve: 10, 25, 50, 75, and 100 µg/mL.
Step 3: Chromatographic Conditions
Columns Tested: Standard C18 (150 x 4.6 mm, 3 µm) vs. PFP (150 x 4.6 mm, 3 µm).
Flow Rate: 1.0 mL/min (Isocratic: 60% A / 40% B).
Injection Volume: 5 µL.
Column Temperature: 30°C.
Detection: UV at 270 nm.
Step 4: ICH Q2(R2) Validation Execution
Execute the validation sequence according to the logical workflow below. If SST criteria (Resolution > 1.5, Tailing < 1.5) are not met, the system halts, preventing the generation of invalid data.
Fig 2. Analytical method validation workflow aligned with ICH Q2(R2) guidelines.
Validation Data & Performance Comparison
The experimental data unequivocally demonstrates the limitations of purely hydrophobic retention for this analyte. The[3] allow the PFP column to easily pass all ICH Q2(R2) acceptance criteria, whereas the C18 column fails at the System Suitability stage.
Table 1: Specificity & System Suitability Testing (SST)
Criteria evaluated using a 50 µg/mL standard spiked with a closely eluting phenolic impurity.
Parameter
ICH Q2(R2) Acceptance Criteria
Standard C18 Performance
PFP Column Performance
Retention Time (tR)
N/A (Must avoid void volume)
2.4 min (Fails: Co-elutes with void)
6.8 min (Pass)
Peak Tailing Factor (Tf)
≤ 1.5
1.85 (Fails: Severe tailing)
1.05 (Pass: Excellent symmetry)
Theoretical Plates (N)
> 2000
1,450
8,900
Resolution (Rs)
> 1.5 from nearest impurity
1.1 (Fails)
3.4 (Pass: Baseline separation)
Table 2: Linearity, Accuracy, and Precision
Validation executed across the 10–100 µg/mL range.
Validation Parameter
ICH Q2(R2) Criteria
Standard C18 Performance
PFP Column Performance
Linearity (R²)
≥ 0.999
0.9942 (Fails)
0.9998 (Pass)
Accuracy (Mean Recovery)
98.0% – 102.0%
92.4% – 105.1% (Fails)
99.2% – 100.5% (Pass)
Repeatability (Intra-day RSD)
≤ 2.0% (n=6)
3.8% (Fails)
0.6% (Pass)
Intermediate Precision (RSD)
≤ 2.0% (n=12, 2 days)
4.5% (Fails)
0.8% (Pass)
Conclusion
Validating an analytical method for 3,5-Difluoro-4-methylphenol requires a stationary phase that complements the analyte's unique electronic properties. The experimental data confirms that standard C18 columns lack the necessary retention mechanisms, resulting in poor specificity, peak tailing, and failed validation metrics.
By employing a PFP column alongside a Methanol-based, pH-controlled mobile phase, analysts can leverage dipole-dipole and π-π interactions to achieve baseline resolution, exceptional peak symmetry, and robust quantification. This self-validating methodology fully satisfies ICH Q2(R2) requirements, ensuring reliable lifecycle management for drug development workflows.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, November 2023. URL: [Link]
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, February 2016. URL:[Link]
Comparative Guide to Spectroscopic Modalities for Monitoring the Synthesis of 3,5-Difluoro-4-methylphenol
The synthesis of fluorinated building blocks, such as 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7)[1], is a critical operation in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The stra...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of fluorinated building blocks, such as 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7)[1], is a critical operation in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of fluorine atoms alters a molecule's acidity, lipophilicity, and metabolic stability[2]. However, tracking the conversion of precursors like 3,5-Difluoro-4-methylphenylboronic acid (CAS: 1621332-09-9)[3] to the final phenolic product requires robust analytical modalities.
This guide objectively compares three leading spectroscopic techniques—¹⁹F-NMR , In-situ FTIR , and GC-MS —evaluating their performance, structural specificity, and operational efficiency for monitoring this specific chemical transformation.
The Chemical System: Oxidative Deboronation
The standard synthetic route involves the oxidation of 3,5-Difluoro-4-methylphenylboronic acid to 3,5-Difluoro-4-methylphenol. A highly reliable method utilizes hydrogen peroxide (H₂O₂) as the oxidant under mildly acidic conditions, often catalyzed by iodine (I₂)[2]. While this reaction is highly efficient, the presence of residual peroxides and transient intermediates complicates downstream analysis, necessitating a strategic choice of analytical instrumentation.
Fig 1. Reaction pathway for the oxidation of the boronic acid precursor and analytical modalities.
Comparative Analysis of Analytical Modalities
To objectively evaluate the "products" (the analytical techniques) used to monitor this reaction, we must look at their sensitivity, speed, and structural specificity.
Modality 1: ¹⁹F-NMR Spectroscopy (The Gold Standard)
Because fluorine has a 100% natural isotopic abundance and a spin of ½, ¹⁹F-NMR provides exceptional sensitivity and a massive chemical shift range (~300 ppm)[2].
Advantage: It completely ignores the protonated solvent background, allowing for direct analysis of the organic phase without interference.
Limitation: High capital cost and requires off-line sample preparation.
Modality 2: In-situ FTIR (The Real-Time Process Monitor)
Fourier-Transform Infrared Spectroscopy utilizing an ATR (Attenuated Total Reflectance) probe inserted directly into the reactor.
Advantage: Provides continuous, real-time kinetic data. It excels at tracking the disappearance of the B-O stretch and the appearance of the phenolic O-H stretch[2].
Limitation: Lower structural specificity; overlapping solvent bands (like water or DCM) can obscure minor impurity peaks.
Modality 3: GC-MS (The Trace Impurity Detector)
Gas Chromatography coupled with Mass Spectrometry.
Advantage: Unmatched for detecting trace over-oxidation products or unreacted starting material[2]. It validates the molecular weight (MW ~144 g/mol for the product vs. 172 g/mol for the precursor).
Limitation: Destructive technique that requires rigorous sample quenching; residual H₂O₂ will irreversibly damage the GC column.
Upfield shift (-0.9 ppm): The strongly electron-donating -OH group shields the ortho protons compared to the electron-withdrawing -B(OH)₂ group.
¹⁹F NMR
~ -112.0 ppm (s, 2F)
~ -118.5 ppm (s, 2F)
Upfield shift (-6.5 ppm): Altered electronic environment at the meta position.
FTIR
~1350 cm⁻¹ (B-O stretch)
~1220 cm⁻¹ (C-O stretch)
Bond conversion: Disappearance of the B-O bond[2]; appearance of the phenolic C-O bond.
MS (EI)
m/z 172 [M]⁺
m/z 144 [M]⁺
Mass reduction (28 Da): Loss of boron, gain of oxygen.
Experimental Protocols & Workflow
The following protocols are designed as self-validating systems . Every step includes a built-in control or chemical rationale to ensure data integrity.
Fig 2. Experimental workflow demonstrating sample preparation and modality-specific routing.
Step 1: Reaction Execution
Suspend 3,5-Difluoro-4-methylphenylboronic acid (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
Add a catalytic amount of Iodine (I₂) (0.05 eq).
Causality Check: Iodine reacts with H₂O₂ to generate hypoiodous acid (HOI). HOI is a highly electrophilic species that significantly accelerates the ipso-hydroxylation of the C-B bond compared to H₂O₂ alone[2].
Dropwise add 30% aqueous H₂O₂ (3.0 eq) while maintaining the temperature between 25–40°C[2].
Step 2: Modality-Specific Sample Preparation
For GC-MS and NMR:
Extract a 0.5 mL aliquot from the organic layer.
CRITICAL: Immediately quench the aliquot with 1 mL of saturated Sodium Thiosulfate (Na₂S₂O₃) solution.
Causality Check: Unquenched peroxides will aggressively oxidize the polyimide coating and the stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) of the GC column. This leads to severe baseline bleed, ghost peaks, and irreversible column damage.
Perform a micro-extraction with DCM.
For In-situ FTIR:
No sampling is required. The ATR probe remains submerged in the reactor, providing a self-validating baseline by recording a background spectrum of the DCM/water solvent system prior to the addition of H₂O₂.
Step 3: Spectroscopic Acquisition & Validation
¹⁹F-NMR Validation: Evaporate the quenched DCM extract and reconstitute in CDCl₃. Add exactly 10.0 µL of Trifluorotoluene (TFT) as an internal standard.
Causality Check: TFT provides a sharp, isolated singlet at -63.0 ppm. Because this is far removed from the product's aromatic fluorine signals (~ -118.5 ppm), it prevents signal overlap and allows for absolute quantitative integration of the reaction yield.
GC-MS Validation: Run a solvent blank (DCM) prior to the sample injection to ensure the inlet and column are free of contamination. Monitor the Total Ion Chromatogram (TIC) for the emergence of the m/z 144 peak[2] and the disappearance of the m/z 172 peak.
Conclusion
When monitoring the synthesis of 3,5-Difluoro-4-methylphenol, no single analytical modality is universally superior; rather, they serve complementary roles. In-situ FTIR is the optimal choice for real-time process safety and kinetic tracking, eliminating the need for hazardous sample handling. GC-MS remains the premier tool for trace impurity profiling, provided rigorous quenching protocols are followed. However, for definitive structural confirmation and absolute quantitation without the need for complex calibration curves, ¹⁹F-NMR stands as the most authoritative and reliable analytical product in the researcher's toolkit.
References[2] Benchchem. 3,5-Difluoro-4-methylphenol | For Research Use Only. Retrieved from: https://benchchem.com[1] Fluorochem. 3,5-Difluoro-4-methylphenol (CAS 2985-61-7). Retrieved from: https://fluorochem.co.uk[3] AChemBlock. 3,5-Difluoro-4-methylphenylboronic acid 95% | CAS: 1621332-09-9. Retrieved from: https://achemblock.com
A Senior Application Scientist's Guide to the Quantitative Purity Assessment of Synthesized 3,5-Difluoro-4-methylphenol
Introduction: The Critical Role of Purity in Fluorinated Intermediates In the landscape of pharmaceutical research and drug development, the molecular integrity of chemical building blocks is paramount. 3,5-Difluoro-4-me...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Fluorinated Intermediates
In the landscape of pharmaceutical research and drug development, the molecular integrity of chemical building blocks is paramount. 3,5-Difluoro-4-methylphenol is a key intermediate whose fluorinated structure imparts unique electronic properties, making it a valuable precursor for a new generation of therapeutic agents. However, the very reactivity that makes it useful also presents challenges in its synthesis, often leading to a range of potential impurities, including isomers, starting materials, and reaction by-products. The presence of even trace-level impurities can drastically alter the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust quantitative purity assessment of 3,5-Difluoro-4-methylphenol. We will move beyond simple protocol listings to explore the underlying scientific rationale for method selection, establishing a self-validating system for purity determination that ensures the highest degree of confidence for researchers, scientists, and drug development professionals.
Section 1: The Chromatographic Approach: Resolving Complex Mixtures
Chromatographic methods are foundational in purity analysis as they physically separate the main compound from its impurities, allowing for individual quantification. The choice between liquid and gas chromatography hinges on the analyte's properties.
High-Performance Liquid Chromatography (HPLC-UV): The Industry Workhorse
Expertise & Experience: HPLC is the default method for the purity analysis of non-volatile organic molecules like phenols due to its high resolving power, sensitivity, and adaptability.[1] For 3,5-Difluoro-4-methylphenol, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar C18 stationary phase effectively retains the aromatic phenol, while a polar mobile phase, typically a gradient of acidified water and acetonitrile, allows for the elution and separation of the analyte from both more polar and less polar impurities. A Photodiode Array (PDA) or UV detector is ideal, as the phenol's aromatic ring possesses a strong chromophore, enabling sensitive detection.[2][3]
Experimental Protocol: RP-HPLC-UV for Purity Determination
Instrumentation: A High-Performance Liquid Chromatograph with a PDA or variable wavelength UV/Vis detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Elution:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of synthesized 3,5-Difluoro-4-methylphenol and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness: This method's specificity is validated by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that any potential degradation products are separated from the main analyte peak, making it a stability-indicating method.[1]
comparing catalyst performance for the synthesis of fluorinated aromatics
The installation of fluorine into aromatic scaffolds profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern drug design. However, the construction of C(...
Author: BenchChem Technical Support Team. Date: April 2026
The installation of fluorine into aromatic scaffolds profoundly alters a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern drug design. However, the construction of C(sp2)–F bonds remains notoriously difficult. The high hydration energy of the fluoride anion blunts its nucleophilicity, while the strong thermodynamic stability of transition metal-fluorine bonds creates a high kinetic barrier for reductive elimination [1].
As a Senior Application Scientist, I have evaluated countless methodologies for late-stage fluorination. Below is an objective, mechanistic comparison of the three dominant catalytic paradigms—Palladium, Copper, and Photoredox catalysis—complete with self-validating experimental protocols to ensure reproducibility in your laboratory.
Mechanistic Divergence: Pd vs. Cu vs. Photoredox
The fundamental challenge in metal-catalyzed fluorination is coaxing the metal center to release the strongly bound fluorine atom alongside the aryl group. Different catalytic systems solve this thermodynamic trap through distinct mechanistic pathways.
Figure 1: Mechanistic divergence of Pd, Cu, and Photoredox catalytic cycles for arene fluorination.
1. Palladium Catalysis (Pd0/PdII):
Historically, Pd-catalyzed fluorination suffered from the formation of regioisomers due to the transient formation of Pd-benzyne intermediates [1]. Buchwald and colleagues revolutionized this space by developing specialized biaryl monophosphine ligands, such as AlPhos. The extreme steric bulk of AlPhos suppresses the off-target benzyne pathway and forces the challenging C–F reductive elimination to occur, sometimes even at room temperature [2].
2. Copper Catalysis (CuI/CuIII):
While Pd excels with aryl triflates, Copper catalysis offers a robust alternative for aryl iodides and bromides, particularly in the context of 18F-radiofluorination [3]. The use of N-heterocyclic carbene (NHC) ligands stabilizes the Cu(I) center. Because oxidative addition into aryl bromides is typically prohibitively slow for copper, the use of sp2-nitrogen directing groups (e.g., pyridines) is employed to dramatically accelerate oxidative addition by anchoring the Cu center adjacent to the C–X bond [4].
3. Photoredox Catalysis:
For late-stage functionalization where pre-installation of a halide or triflate is impractical, visible-light photoredox catalysis enables direct C–H fluorination. Using organic photocatalysts like Anthraquinone (AQN) alongside Selectfluor, these systems operate via single-electron transfer (SET) [5]. Time-resolved spectroscopy reveals that excited AQN forms a highly active triplet exciplex with Selectfluor, facilitating direct and selective fluorine transfer to the generated aryl radical [6].
Quantitative Performance Matrix
Metric
Palladium (Pd0/PdII)
Copper (CuI/CuIII)
Photoredox (Organocatalytic)
Optimal Substrates
Aryl triflates, aryl bromides
Aryl halides with directing groups
Unactivated arenes, heteroarenes
Fluorine Source
CsF, AgF (Nucleophilic)
AgF (Nucleophilic)
Selectfluor, NFSI (Electrophilic)
Catalyst / Ligand
Pd(dba)₂ / AlPhos
NHC-Cu(I) (e.g., IPrCuCl)
Acridinium, Anthraquinone (AQN)
Regioselectivity
Excellent (AlPhos prevents isomers)
Excellent (Directing group controlled)
Moderate to Good (Steric/Electronic controlled)
Reaction Temperature
25 °C – 80 °C
80 °C – 120 °C
Room Temperature (Photochemical)
Primary Limitation
Extreme moisture sensitivity
Requires pre-installed directing groups
Over-oxidation, radical side-reactions
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to workup without confirming the in-line validation checkpoints.
Protocol A: Palladium-Catalyzed Fluorination of Aryl Triflates
Targeting high-value pharmaceutical intermediates where regiocontrol is paramount.
Glovebox Setup (Strictly Anhydrous): In a nitrogen-filled glovebox, weigh Pd(dba)₂ (5 mol%), AlPhos ligand (10 mol%), and spray-dried CsF (2.0 equiv) into an oven-dried vial.
Causality: Anhydrous CsF is strictly required. The hydration energy of fluoride is immense; trace water will outcompete fluoride for coordination to the Pd(II) center, leading to competitive C–O reductive elimination (forming phenol byproducts) rather than C–F formation.
Substrate Addition: Add the aryl triflate (1.0 equiv) dissolved in anhydrous toluene (0.2 M). Seal the vial with a PTFE-lined cap and heat to 80 °C for 12 hours.
Validation Checkpoint (19F NMR): Prior to workup, withdraw a 10 µL reaction aliquot, dilute in 0.5 mL CDCl₃, and spike with 1.0 equiv of α,α,α-trifluorotoluene (-63.7 ppm) as an internal standard. Acquire a 19F NMR spectrum.
Self-Validation: The emergence of a distinct Ar-F singlet (typically between -100 and -130 ppm) and the consumption of the triflate signal (-74 ppm) validates successful reductive elimination. Do not quench the bulk reaction until >95% conversion is confirmed.
Optimal for late-stage radiofluorination or when utilizing cheaper aryl bromides.
Catalyst Activation: To a Schlenk flask, add IPrCuCl (20 mol%), the directing-group-bearing aryl bromide (e.g., 2-(2-bromophenyl)pyridine, 1.0 equiv), and AgF (3.0 equiv) in anhydrous benzene.
Causality: AgF serves a dual purpose. It acts as the fluoride source, but more importantly, it acts as a halide scavenger. The precipitation of AgBr provides the necessary thermodynamic driving force for the transmetalation of fluoride onto the Cu(III) intermediate [4].
Thermal Reaction: Heat the mixture to 120 °C under nitrogen for 24 hours. The solution will become heterogeneous as AgBr precipitates.
Validation Checkpoint (GC-MS): Withdraw a 20 µL aliquot, filter through a short plug of Celite to remove silver salts, and analyze via GC-MS.
Self-Validation: Successful oxidative addition and fluorination are validated by observing the mass shift of the starting material from the characteristic M / M+2 isotopic doublet (indicative of bromine) to a single M-61 peak (replacement of Br with F). If the M / M+2 peak persists without product formation, directing group coordination has failed, indicating potential steric clash.
Protocol C: Photoredox C–H Fluorination using Anthraquinone
Ideal for direct C–H functionalization of unactivated arenes.
Reaction Assembly & Degassing: In a photoreactor vial, combine the arene substrate (1.0 equiv), Anthraquinone (AQN, 5 mol%), and Selectfluor (1.5 equiv) in HPLC-grade Acetonitrile. Subject the mixture to three freeze-pump-thaw cycles.
Causality: The mixture must be rigorously degassed. Molecular oxygen is a potent triplet quencher that will rapidly deactivate the excited state of the AQN photocatalyst before single-electron transfer (SET) can occur [6].
Irradiation: Irradiate the vial with a 450 nm blue LED array at room temperature for 12 hours. Use a cooling fan to decouple thermal background reactions from photochemical ones.
Self-Validation: A rapid color change to dark blue/black indicates the presence of unreacted Selectfluor (an active oxidant). If the paper remains white, the Selectfluor has been fully consumed. Correlate this with TLC (UV 254 nm) to ensure the arene starting material is also consumed; if Selectfluor is depleted but starting material remains, it indicates competitive solvent oxidation or radical quenching, necessitating a second charge of Selectfluor.
References
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI Molecules.[Link]
NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. Journal of the American Chemical Society.[Link]
Mechanistic insights for the photoredox organocatalytic fluorination of aliphatic carbons by anthraquinone using time-resolved spectroscopy. DR-NTU (Nanyang Technological University).[Link]
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Organometallics.[Link]
A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society.[Link]
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PubMed Central (PMC).[Link]
alternative reagents for the formylation of phenols
The introduction of a formyl group (–CHO) into an aromatic ring is a foundational transformation in drug discovery, natural product synthesis, and materials science. Historically, chemists have relied on classical method...
Author: BenchChem Technical Support Team. Date: April 2026
The introduction of a formyl group (–CHO) into an aromatic ring is a foundational transformation in drug discovery, natural product synthesis, and materials science. Historically, chemists have relied on classical methods such as the Reimer-Tiemann (chloroform/base) or Vilsmeier-Haack (POCl₃/DMF) reactions. However, as a Senior Application Scientist, I frequently encounter the limitations of these legacy methods: poor regioselectivity, harsh reaction conditions, and unacceptably low yields when applied to sterically hindered or highly electron-rich phenols[1.9].
To achieve high-fidelity synthesis, modern laboratories must transition to alternative reagents that offer precise control over the reaction pathway. This guide provides an objective, data-driven comparison of three robust alternatives for phenol formylation: the Casiraghi Formylation , the Rieche Formylation , and the Modified Duff Reaction .
Strategic Workflow for Reagent Selection
The choice of formylation reagent should never be arbitrary; it must be dictated by the electronic nature of the substrate and the desired regiochemistry.
Decision matrix for selecting phenol formylation reagents based on substrate properties.
The Casiraghi Formylation: Precision Ortho-Selectivity
When absolute ortho-selectivity is required, the Casiraghi formylation is the premier choice. It utilizes paraformaldehyde as the formyl source, activated by anhydrous magnesium dichloride (MgCl₂) and triethylamine (Et₃N)[1.10].
Mechanistic Causality:
The exceptional regioselectivity is driven by a metal-templating effect. Triethylamine deprotonates the phenol, allowing the resulting phenolate to coordinate tightly to the Mg²⁺ ion. The magnesium center acts as a dual-purpose Lewis acid: it anchors the phenolate while simultaneously coordinating and activating the formaldehyde monomer[1.10]. This rigid, six-membered transition state physically restricts the electrophilic attack to the ortho position, completely suppressing para-substitution.
Mechanistic sequence of Mg-directed ortho-formylation in the Casiraghi reaction.
Self-Validating Experimental Protocol:
Preparation: In a flame-dried flask under N₂, dissolve the substituted phenol (20.0 mmol) in 100 mL of anhydrous acetonitrile[1.5]. Causality: Strict anhydrous conditions are mandatory; trace water hydrates the Mg²⁺, destroying the coordination template.
Reagent Addition: Add anhydrous MgCl₂ (30.0 mmol) followed by dry Et₃N (75.0 mmol). Stir for 15 minutes to allow the phenolate-magnesium complex to form.
Formylation: Add dry paraformaldehyde (135.0 mmol). The massive excess is required to overcome the depolymerization equilibrium of paraformaldehyde[1.5].
Reflux & Validation: Heat to reflux (82°C) for 2–4 hours. Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clearer solution as the insoluble paraformaldehyde is cracked into reactive formaldehyde and consumed.
Quench: Cool to room temperature, quench with 5% aqueous HCl, extract with diethyl ether, and purify via silica gel chromatography.
The Rieche Formylation: High Yields for Electron-Rich Systems
When working with highly electron-rich phenols (e.g., methoxyphenols) where over-formylation (diformylation) is a persistent risk, the Rieche formylation is optimal. It utilizes dichloromethyl methyl ether (Cl₂CHOMe) and titanium tetrachloride (TiCl₄)[1.4].
Mechanistic Causality:
TiCl₄ is a potent Lewis acid that abstracts a chloride ion from Cl₂CHOMe, generating a highly reactive oxocarbenium-like electrophile. Because the intermediate formed post-attack is sterically bulky and coordinates strongly with the titanium center, the aromatic ring is deactivated against a second electrophilic attack, effectively preventing diformylation while maintaining excellent yields[1.18].
Self-Validating Experimental Protocol:
Activation: Dissolve the electron-rich phenol (1.0 eq) in anhydrous dichloromethane (DCM) and cool strictly to 0°C.
Catalyst Addition: Slowly add TiCl₄ (2.0 eq) dropwise. Self-Validation Checkpoint: The solution will immediately exhibit a deep color change (often dark red or purple), visually confirming the successful coordination between the phenolate oxygen and the titanium metal core[1.18].
Electrophile Addition: Add dichloromethyl methyl ether (1.2 eq) dropwise. Causality: Maintaining 0°C is critical to prevent the exothermic degradation of the oxocarbenium intermediate.
Propagation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.
Quench: Pour over crushed ice and 1M HCl to hydrolyze the intermediate acetal into the final aldehyde. Extract with DCM.
The Microwave-Assisted Duff Reaction: Mild & Scalable
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (such as trifluoroacetic acid, TFA)[1.10]. While the classical Duff reaction suffers from long reaction times, modern microwave-assisted organic synthesis (MAOS) has revitalized this method[1.3].
Mechanistic Causality:
Under acidic conditions, HMTA decomposes to generate a highly electrophilic iminium ion. The phenolic hydroxyl group directs the attack via hydrogen bonding with the protonated HMTA, heavily favoring the ortho position[1.1]. Uniquely, if both ortho positions are vacant, the Duff reaction can achieve diformylation, unlike the Rieche method[1.7].
Self-Validating Experimental Protocol:
Reagent Mixing: In a microwave-safe vessel, combine the phenol (1.0 mmol) and HMTA (2.0 - 4.0 mmol)[1.3].
Solvent/Acid: Add 5 mL of anhydrous TFA. Causality: TFA acts as both the solvent and the necessary acid catalyst to crack the HMTA cage into the reactive iminium species.
Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 100–150°C for 5–15 minutes[1.3].
Hydrolysis & Validation: The initial product is a Schiff base. Add 20% aqueous sulfuric acid and heat conventionally for 30 minutes. Self-Validation Checkpoint: The formation of a bright yellow/orange intermediate indicates successful Schiff base generation, which will subsequently clear upon complete acidic hydrolysis to the target aldehyde.
Quantitative Performance Comparison
To facilitate reagent selection, the following table synthesizes the experimental performance of these alternative methods against the traditional Reimer-Tiemann baseline.
Reaction Method
Formyl Source
Catalyst / Base
Regioselectivity
Typical Yield
Primary Advantage
Casiraghi
Paraformaldehyde
MgCl₂ / Et₃N
>95% ortho
75–95%
Exquisite ortho-selectivity via Mg²⁺ templating.
Rieche
Cl₂CHOMe
TiCl₄
High ortho
80–95%
Prevents diformylation in highly electron-rich phenols.
MW-Duff
HMTA
TFA or AcOH
Moderate ortho
60–85%
Rapid kinetics (minutes); capable of diformylation if desired.
Reimer-Tiemann (Baseline)
Chloroform (CHCl₃)
NaOH
Mixed (ortho/para)
30–60%
Cheap reagents, but poor yields and harsh basic conditions.
Conclusion
Relying on outdated formylation techniques often leads to complex purification bottlenecks and diminished overall yields. By leveraging the metal-directed precision of the Casiraghi reaction, the Lewis acid-mediated control of the Rieche formylation, or the kinetic acceleration of the microwave-assisted Duff reaction, drug development professionals can drastically improve the efficiency and scalability of their synthetic workflows.
References
Grokipedia: Casiraghi formylation. Available at: [Link][1.10]
Acta Chemica Scandinavica: Convenient Method for the ortho-Formylation of Phenols. Source: mdma.ch. Available at:[Link][1.5]
Wikipedia: Rieche formylation. Available at:[Link][1.4]
ResearchGate: o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4. Available at: [Link][1.18]
Grokipedia: Duff reaction. Available at:[Link][1.1]
Wikipedia: Duff reaction. Available at:[Link][1.7]
Safety & Regulatory Compliance
Safety
Operational Guide for the Safe Handling and Disposal of 3,5-Difluoro-4-methylphenol
As a specialized fluorinated building block, 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is frequently utilized in pharmaceutical research and drug development[1]. While its unique electronic properties make it highly v...
Author: BenchChem Technical Support Team. Date: April 2026
As a specialized fluorinated building block, 3,5-Difluoro-4-methylphenol (CAS: 2985-61-7) is frequently utilized in pharmaceutical research and drug development[1]. While its unique electronic properties make it highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), the presence of both a phenolic hydroxyl group and multiple fluorine atoms necessitates strict logistical and safety protocols.
This guide provides researchers and laboratory managers with a self-validating system for the safe handling, spill management, and terminal disposal of 3,5-Difluoro-4-methylphenol, ensuring compliance with environmental regulations and protecting laboratory personnel.
Physicochemical and Hazard Profile
Before establishing a disposal protocol, it is critical to understand the compound's hazard profile. The compound is an acute respiratory hazard and a severe irritant. Furthermore, fluorinated phenols pose specific environmental risks due to their persistence and toxicity to aquatic life[2].
Quantitative Data & Hazard Summary
Parameter
Specification / Detail
Operational Implication
CAS Number
2985-61-7
Primary identifier for waste manifests.
Molecular Formula
C7H6F2O
Indicates halogenated organic waste stream.
Molecular Weight
144.12 g/mol
Used for stoichiometric waste tracking.
Primary Hazards (GHS)
H332 (Harmful if inhaled), Skin/Eye Irritant
Mandates the use of a fume hood and specific PPE[3].
Risk of exothermic reaction or toxic fume generation.
Engineering Controls and PPE
The causality behind PPE selection is driven by the compound's classification (H332) and its ability to cause severe mucosal and dermal irritation.
Engineering Controls: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood. The compound's vapor and particulate matter must not be allowed to accumulate in ambient laboratory air[3].
Personal Protective Equipment (PPE):
Gloves: Nitrile gloves are mandatory. Fluorinated phenols can penetrate compromised or incompatible glove materials, leading to systemic absorption.
Eye Protection: Chemical splash goggles or a full-face shield.
Body: Standard laboratory coat; a chemical-resistant apron is recommended during bulk transfers[2][3].
Step-by-Step Disposal and Spill Management Methodology
The disposal of 3,5-Difluoro-4-methylphenol must follow a strict "cradle-to-grave" tracking system. Because it is a halogenated compound, improper incineration can lead to the release of highly toxic Hydrogen Fluoride (HF) gas.
Protocol A: Routine Waste Segregation and Containment
Stream Identification: Classify the waste strictly as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., ethanol, acetone) to prevent excessive disposal costs and facility processing errors.
Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Ensure the container is chemically compatible and features a securely sealing cap to prevent vapor escape.
Labeling: The container must be explicitly labeled: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Phenols)." This alerts the downstream disposal facility to the potential for HF generation during incineration[4].
The "No Neutralization" Rule:Do NOT attempt to neutralize the phenol in the waste container. Adding a strong base (like NaOH) to a concentrated phenol waste stream creates phenoxide salts that can precipitate, clog disposal lines, and cause dangerous exothermic reactions in closed containers. Leave the waste as a free acid solution[4].
Protocol B: Immediate Spill Response
In the event of a breach or spill outside of primary containment, execute the following self-validating response:
Evacuate & Ventilate: Clear the immediate area and ensure the laboratory's HVAC/fume hoods are operating at maximum exhaust capacity.
Containment: Do not use water, as this will spread the contamination and create a larger volume of hazardous aqueous waste.
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial diatomaceous earth[3].
Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bag or dedicated solid waste container.
Decontamination: Wash the spill surface with a mild detergent solution only after all bulk material has been mechanically removed. Collect the wash water as hazardous waste.
Institutional Transfer and Terminal Destruction
Laboratory personnel must never attempt to treat or destroy fluorinated phenol waste on-site.
Transfer: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Terminal Destruction: The only recognized, safe method for the terminal destruction of 3,5-Difluoro-4-methylphenol is high-temperature incineration . The contracted facility must utilize an incinerator equipped with an afterburner and alkaline scrubbers to safely neutralize the highly corrosive Hydrogen Fluoride (HF) gas generated during the combustion of the fluorinated ring[5][6].
Operational Workflow Visualization
The following diagram illustrates the logical flow of waste management for 3,5-Difluoro-4-methylphenol, emphasizing the critical decision points that prevent dangerous chemical interactions.
Workflow for the safe segregation, containment, and disposal of fluorinated phenol waste.
References
Cole-Parmer. "Material Safety Data Sheet - 4-Fluorophenol". Cole-Parmer Safety. Available at: [Link]
A Researcher's Guide to the Safe Handling of 3,5-Difluoro-4-methylphenol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methylphenol. The following protocols are designed to ensure the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methylphenol. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles for halogenated phenols.
This guide synthesizes technical information and field-proven insights to provide a self-validating system for laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the hazardous nature of halogenated phenols, a multi-layered approach to personal protection is critical. The following PPE is mandatory when handling 3,5-Difluoro-4-methylphenol.
Engineering Controls: The First Line of Defense
All work with 3,5-Difluoro-4-methylphenol, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors.
Personal Protective Equipment Selection
The selection of appropriate PPE is paramount to ensuring personal safety. The following table summarizes the recommended PPE for various laboratory tasks involving 3,5-Difluoro-4-methylphenol.
Task Category
Eye & Face Protection
Hand Protection
Body Protection
Solid Handling (Weighing, Transfer)
Safety glasses with side shields
Double-gloved nitrile gloves
Fully-buttoned lab coat
Solution Preparation (Dissolving, Diluting)
Chemical splash goggles
Neoprene or Butyl rubber gloves over nitrile gloves
Chemical-resistant apron over a lab coat
Reaction & Workup
Chemical splash goggles and a face shield
Neoprene or Butyl rubber gloves over nitrile gloves
Chemical-resistant apron over a lab coat
Waste Disposal
Chemical splash goggles
Neoprene or Butyl rubber gloves
Chemical-resistant apron over a lab coat
Rationale for PPE Selection:
Eye and Face Protection : The potential for serious eye irritation necessitates robust protection. Safety glasses provide a minimum level of protection for handling the solid. However, the risk of splashes during solution preparation and reactions requires the use of chemical splash goggles. A face shield should be worn over goggles during procedures with a higher risk of splashing.
Hand Protection : Phenolic compounds can be absorbed through the skin. Therefore, appropriate glove selection is critical. Nitrile gloves offer good general chemical resistance and are suitable for handling the solid for short durations.[2][3][4] For extended contact or when working with solutions, more robust gloves like neoprene or butyl rubber are recommended, as they provide better protection against phenols and halogenated hydrocarbons.[2][5][6] Double-gloving provides an additional layer of protection.
Body Protection : A standard lab coat is sufficient for handling the solid. However, when working with solutions, a chemical-resistant apron worn over the lab coat is necessary to protect against spills and splashes.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 3,5-Difluoro-4-methylphenol.
Operational and Disposal Plans
A clear and concise plan for both the handling and disposal of 3,5-Difluoro-4-methylphenol is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents.
Weighing and Transfer :
Don appropriate PPE for solid handling (safety glasses, double nitrile gloves, lab coat).
Carefully weigh the desired amount of 3,5-Difluoro-4-methylphenol in a tared container inside the chemical fume hood.
Avoid creating dust. If any solid is spilled, clean it up immediately with a damp paper towel (wearing appropriate gloves) and dispose of it as solid hazardous waste.
Solution Preparation :
Don appropriate PPE for solution work (chemical splash goggles, neoprene or butyl rubber gloves over nitrile gloves, chemical-resistant apron over a lab coat).
In the chemical fume hood, slowly add the weighed solid to the desired solvent in a suitable container.
Stir the mixture until the solid is fully dissolved. Be mindful of any potential exothermic reactions.
Reaction and Workup :
Don the highest level of PPE (chemical splash goggles, face shield, neoprene or butyl rubber gloves over nitrile gloves, chemical-resistant apron over a lab coat).
Conduct the reaction in the chemical fume hood.
Perform all workup procedures, such as extractions and washes, within the fume hood.
Disposal Plan: A Critical Component of Laboratory Safety
All materials contaminated with 3,5-Difluoro-4-methylphenol must be disposed of as hazardous waste. Halogenated organic compounds require specific disposal procedures.[7]
Step-by-Step Disposal Protocol:
Waste Segregation :
Solid Waste : Collect all solid waste contaminated with 3,5-Difluoro-4-methylphenol, including contaminated filter paper, weighing paper, and disposable plasticware, in a dedicated, clearly labeled "Halogenated Solid Organic Waste" container. This container should be a sealable, chemical-resistant plastic bag or a rigid container with a lid.
Liquid Waste : Collect all liquid waste containing 3,5-Difluoro-4-methylphenol in a dedicated, clearly labeled "Halogenated Liquid Organic Waste" container. This should be a sealable, chemical-resistant bottle.
Sharps : Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,5-Difluoro-4-methylphenol," and the approximate concentration and quantity.
Storage : Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment.
Disposal Request : When the waste containers are full, follow your institution's procedures for hazardous waste pickup. Do not overfill containers.
Crucially, never dispose of 3,5-Difluoro-4-methylphenol or any contaminated materials down the drain or in the regular trash. [7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[1]
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill : For a small spill, and only if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. For large spills, evacuate the area, and notify your institution's environmental health and safety department immediately.
By adhering to these protocols, researchers can safely handle 3,5-Difluoro-4-methylphenol and minimize the risk of exposure and environmental contamination.
References
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.). Retrieved from [Link]
Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. (n.d.). Retrieved from [Link]
Safety Data Sheet - 3,5-Difluoro-4-(trifluoromethyl)phenol. (2021, May 1). Angene Chemical.
Best Gloves That Protect Your Hands from Hazardous Chemicals. (2023, April 5). WellBefore. Retrieved from [Link]
Finding the Most Suitable Chemical Resistant Gloves for the Application. (n.d.). Retrieved from [Link]
SAFETY DATA SHEET - 3-Chloro-4-methylphenol. (2025, December 24). Fisher Scientific.
Safety data sheet - 4-Methylphenol. (2019, May 16). C.P.A. Chem Ltd.
SAFETY DATA SHEET - 2-Fluoro-4-methylphenol. (n.d.). Fisher Scientific.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]
SAFETY DATA SHEET - 3-Phenylphenol. (2025, November 6). Sigma-Aldrich.
SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol. (2016, June 29). Chem Service.
SAFETY DATA SHEET - 2-Bromo-p-cresol. (2025, September 12). Thermo Fisher Scientific.
Disposal of Solid Chemicals in the Normal Trash | Public Safety. (n.d.). Retrieved from [Link]
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Retrieved from [Link]
SIGMA-ALDRICH - p-Cresol. (2013, April 23). Durham Tech.
4-Fluoro-3-methyl-5-(trifluoromethyl)
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
3,5-difluoro-4-methoxyphenol. (n.d.). Stenutz. Retrieved from [Link]